molecular formula C9H9IO2 B052501 Methyl 3-iodo-4-methylbenzoate CAS No. 90347-66-3

Methyl 3-iodo-4-methylbenzoate

Cat. No.: B052501
CAS No.: 90347-66-3
M. Wt: 276.07 g/mol
InChI Key: NKMHAOTZPFVSPC-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-methylbenzoate is a high-value synthetic intermediate prized for its versatility in metal-catalyzed cross-coupling reactions. The presence of the iodine substituent, a superior leaving group compared to bromine or chlorine, makes this ester an excellent electrophilic partner in transformations such as the Suzuki-Miyaura, Stille, and Heck reactions. This allows researchers to efficiently construct complex biaryl systems and extended π-conjugated molecules, which are core structures in the development of pharmaceuticals, organic semiconductors, and liquid crystals. The methyl ester group offers a handle for further synthetic manipulation; it can be hydrolyzed to the corresponding carboxylic acid, reduced to a benzyl alcohol, or used as a directing group in metallation reactions. The adjacent methyl group can influence regioselectivity in electrophilic aromatic substitution and provides a site for further functionalization. As a key building block in medicinal chemistry, it is instrumental in creating compound libraries for drug discovery, particularly in targeting kinase inhibitors and GPCR modulators. This reagent is provided with high purity to ensure reproducibility in sensitive catalytic cycles. For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-iodo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMHAOTZPFVSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545045
Record name Methyl 3-iodo-4-methylbenzoate
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Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90347-66-3
Record name Methyl 3-iodo-4-methylbenzoate
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Record name Methyl 3-iodo-4-methylbenzoate
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Record name Methyl 3-iodo-4-methylbenzoate
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Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-iodo-4-methylbenzoate: Properties, Synthesis, and Reactivity

This compound, identified by its CAS Number 90347-66-3, is a substituted aromatic ester that has emerged as a significant intermediate in the fields of medicinal chemistry and fine chemical synthesis.[1] Structurally, it is a derivative of methyl benzoate featuring an iodine atom at the meta-position and a methyl group at the para-position relative to the methoxycarbonyl group. This specific arrangement of functional groups, particularly the reactive carbon-iodine bond, makes it an exceptionally valuable precursor for constructing complex molecular architectures.

Its primary importance lies in its role as a key intermediate for the synthesis of advanced pharmaceuticals.[1] Notably, it is a critical component in the manufacturing of Ponatinib (AP24534), a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] Beyond this specific application, its utility extends to the synthesis of various benzamide derivatives and other bioactive molecules, where the iodo-substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity profile for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound typically appears as a white or light yellow powder or crystalline solid.[3][4] It is stable under recommended storage conditions, which include protection from light in a cool, dry, and well-ventilated area.[5][6][7]

Key Physicochemical Data

A summary of the compound's core properties is presented below for easy reference.

PropertyValueSource(s)
CAS Number 90347-66-3[1][5][8]
Molecular Formula C₉H₉IO₂[1][5][8]
Molecular Weight 276.07 g/mol [1][5][6]
Appearance White or colorless to yellow powder/lump[3][6]
Melting Point 93-95 °C[1][5]
Boiling Point 302.9 ± 30.0 °C at 760 mmHg[1][5][6]
Density 1.666 - 1.7 ± 0.1 g/cm³[1][5]
Flash Point 137.0 ± 24.6 °C[1][5]
Refractive Index 1.588[1][5]
Vapor Pressure ~0.00096 mmHg at 25°C[5]
Solubility Not miscible or difficult to mix with water; Soluble in organic solvents.[5][6][9]
Storage Temperature 2-8°C, protect from light[5][6][7]
Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. A representative spectrum in CDCl₃ (400 MHz) shows the following characteristic peaks:

    • δ 8.47 (d, J=1.7 Hz, 1H): This signal corresponds to the aromatic proton ortho to the ester group and adjacent to the iodine atom. The small coupling constant is characteristic of a meta-coupling.

    • δ 7.90 (dd, J=7.9 Hz, 1.7 Hz, 1H): This signal is from the aromatic proton ortho to the ester group and meta to the iodine. It appears as a doublet of doublets due to ortho and meta couplings.

    • δ 7.29 (d, J=7.9 Hz, 1H): This signal represents the aromatic proton ortho to the methyl group, showing a typical ortho-coupling.

    • δ 3.90 (s, 3H): A sharp singlet corresponding to the three protons of the methyl ester group.

    • δ 2.48 (s, 3H): A sharp singlet corresponding to the three protons of the methyl group on the aromatic ring.[6]

  • Other Techniques: Mass spectrometry (GC-MS) and Infrared (IR) spectroscopy are also used for characterization, confirming the molecular weight and the presence of key functional groups (e.g., C=O stretch of the ester).[8]

Synthesis Protocol: Fischer Esterification of 3-Iodo-4-methylbenzoic Acid

This compound is most commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid.[6] This acid-catalyzed reaction with methanol is efficient and scalable. The precursor, 3-iodo-4-methylbenzoic acid, can be prepared from 3-amino-4-methylbenzoic acid through a Sandmeyer reaction, which involves diazotization followed by displacement with iodide.[10][11][12]

Causality and Experimental Rationale

The Fischer esterification is an equilibrium-controlled process.[13] To achieve a high yield (typically ~98% for this substrate), the equilibrium must be shifted towards the product side.[6] This is achieved by two principal means in this protocol:

  • Use of Excess Reagent: Methanol serves as both the reactant and the solvent, ensuring its concentration is high, which drives the reaction forward according to Le Châtelier's principle.[13]

  • Acid Catalysis: A strong acid, such as concentrated sulfuric acid, is used as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[13]

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 3-Iodo-4-methylbenzoic acid (1.0 eq)

  • Methanol (MeOH, sufficient to act as solvent, e.g., ~10 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.3 mL per gram of acid)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-iodo-4-methylbenzoic acid (e.g., 28.0 g, 0.107 mol).[6]

  • Reagent Addition: Add methanol (300 mL) to the flask and cool the mixture to 0 °C in an ice bath.[6]

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (30 mL) to the solution.[6] Note: This addition is exothermic and should be done with caution.

  • Reaction Execution: Remove the ice bath and heat the reaction mixture to 60 °C (or to reflux).[6] Maintain this temperature and allow the reaction to proceed overnight (12-16 hours).[6] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Solvent Removal: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the bulk of the methanol solvent using a rotary evaporator.[6]

  • Workup - Quenching and Extraction: Carefully pour the concentrated residue into ice water (200 mL).[6] Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 150 mL).[6]

  • Workup - Washing: Combine the organic extracts and wash them sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL) to aid in the removal of water.[6]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6]

  • Purification and Validation: The resulting brown oil or solid can be further purified if necessary, for example by recrystallization.[6] The final product, this compound, should be validated by ¹H NMR and its purity assessed (typically >98-99% by GC).[1][3][6]

Synthesis Workflow Diagram

G start 3-Iodo-4-methylbenzoic Acid process Fischer Esterification (Heat, 60°C, Overnight) start->process reagents Methanol (xs) Concentrated H₂SO₄ (cat.) reagents->process workup Aqueous Workup (Extraction & Washing) process->workup 1. Cool & Concentrate 2. Quench in H₂O product This compound workup->product Dry & Evaporate Solvent

Caption: Fischer Esterification workflow for synthesizing this compound.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound is primarily dictated by the presence of the iodine substituent on the aromatic ring. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition with transition metal catalysts, particularly palladium. This reactivity is the cornerstone of its application in cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[1][2] These reactions are fundamental in modern organic synthesis for the formation of C-C bonds.

  • Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or vinylated arene, respectively. This is one of the most common applications for this building block.

  • Heck Coupling: Reaction with an alkene to form a new substituted alkene, where the aryl group is appended to the double bond.

  • Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper(I), to form an aryl-alkyne.

Application in Pharmaceutical Synthesis

As previously mentioned, the most prominent application of this compound is as a key intermediate in the multi-step synthesis of Ponatinib.[1] In this context, it undergoes a sequence of reactions, including cross-coupling, to construct the complex heterocyclic core of the drug molecule. The high purity (≥99.0%) and low moisture content of commercially available this compound are critical for meeting the stringent quality standards required in pharmaceutical manufacturing.[1] It is also used as a reagent in the synthesis of selective discoidin domain receptor 1 (DDR1) inhibitors and other targeted therapies.[5][6]

Reaction Workflow: Suzuki Coupling

G start_A This compound (Aryl Iodide) process Suzuki Cross-Coupling (Solvent, Heat) start_A->process start_B Arylboronic Acid R-B(OH)₂ start_B->process catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->process product Coupled Biaryl Product process->product Forms new C-C bond

Caption: Generalized workflow for a Suzuki cross-coupling reaction using the title compound.

Conclusion

This compound is a high-value chemical intermediate whose importance is firmly established in the synthesis of complex organic molecules. Its well-defined physicochemical properties, straightforward synthesis, and, most critically, the reactivity of its aryl-iodide bond make it an indispensable tool for researchers in medicinal chemistry and drug development. The ability to readily participate in robust and versatile cross-coupling reactions ensures its continued application in the construction of novel therapeutics and other functional materials.

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural characterization of intermediates is not merely a procedural step but the bedrock of scientific integrity and downstream success. A molecule's identity—its unique arrangement of atoms and bonds—dictates its reactivity, physical properties, and, in a medicinal context, its biological activity and safety profile. This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of methyl 3-iodo-4-methylbenzoate, a key building block in the synthesis of targeted therapies such as the tyrosine kinase inhibitor, Ponatinib.[1]

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a research scientist, moving from foundational data to nuanced interpretation. We will delve into the "why" behind the "how," explaining the causal links between experimental choices and the clarity of the results. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating framework for the structural verification of this and similar compounds, ensuring the fidelity of their synthetic endeavors.

Foundational Data & Molecular Blueprint

The journey of structure elucidation begins with a foundational understanding of the molecule's basic properties. This compound, with the CAS Number 90347-66-3, is a solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉IO₂PubChem[3]
Molecular Weight 276.07 g/mol PubChem[3]
Appearance Light yellow to brown solidChemicalBook[4]
Melting Point 93-95 °CExploring Chemical Sp., et al.[1]
Boiling Point 302.9 ± 30.0 °C at 760 mmHgExploring Chemical Sp., et al.[1]
Density ~1.7 g/cm³Exploring Chemical Sp., et al.[1]

The molecular formula, C₉H₉IO₂, immediately provides the elemental composition, which is the first piece of the structural puzzle. This formula will be corroborated by mass spectrometry.

The Spectroscopic Triad: NMR, IR, and Mass Spectrometry

The core of modern structure elucidation lies in the synergistic application of multiple spectroscopic techniques. No single method provides a complete picture; rather, it is the convergence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that affords an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. We will examine both ¹H and ¹³C NMR data to construct a detailed map of the molecule.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Data Interpretation and Structural Correlation

The ¹H NMR spectrum of this compound exhibits a set of distinct signals that directly correspond to its structure. The expected and reported signals are detailed in Table 2.[4]

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
8.47Doublet (d)1HH-2Deshielded by the adjacent ester and iodine.
7.90Doublet of Doublets (dd)1HH-6Coupled to H-5 and H-2.
7.29Doublet (d)1HH-5Coupled to H-6.
3.90Singlet (s)3H-OCH₃Ester methyl group.
2.48Singlet (s)3HAr-CH₃Aromatic methyl group.

The following diagram illustrates the correlation between the ¹H NMR signals and the molecular structure.

Caption: Correlation of ¹H NMR signals with protons in this compound.

While ¹H NMR maps the proton environments, ¹³C NMR spectroscopy provides a direct view of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives rise to a distinct peak.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data and reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

While a publicly available, explicitly assigned ¹³C NMR spectrum for this compound is not readily found in the searched literature, we can predict the chemical shifts with high accuracy based on established substituent effects on benzene rings. The predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~166C=OTypical chemical shift for an ester carbonyl carbon.
~145C-4Aromatic carbon attached to the methyl group.
~141C-2Aromatic carbon deshielded by the ester and iodine.
~132C-1Aromatic carbon attached to the ester group.
~130C-6Aromatic methine carbon.
~128C-5Aromatic methine carbon.
~95C-3Aromatic carbon directly attached to iodine (heavy atom effect).
~52-OCH₃Ester methyl carbon.
~23Ar-CH₃Aromatic methyl carbon.

The presence of nine distinct carbon signals in the predicted spectrum would be consistent with the molecular formula C₉H₉IO₂ and the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film from a solution evaporated on a salt plate.

  • Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions characteristic of an aromatic ester. Key expected absorption bands are summarized in Table 4.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic C-H
~2960-2850C-H stretchMethyl C-H
~1720 C=O stretch Ester carbonyl (strong)
~1600, ~1480C=C stretchAromatic ring
~1250, ~1100C-O stretchEster C-O

The most diagnostic peak in the IR spectrum is the strong absorption around 1720 cm⁻¹, which is highly characteristic of the ester carbonyl group.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and can offer structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

The mass spectrum of this compound will provide two key pieces of information:

  • Molecular Ion Peak (M⁺): A peak at m/z = 276, corresponding to the molecular weight of the compound (C₉H₉IO₂), will confirm the elemental composition.

  • Fragmentation Pattern: Characteristic fragment ions will be observed, arising from the cleavage of the parent molecule. Key expected fragments are shown in Table 5.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

m/zFragment IonLoss from Molecular Ion
245[M - OCH₃]⁺Loss of the methoxy radical
217[M - COOCH₃]⁺Loss of the carbomethoxy radical
118[M - I]⁺Loss of an iodine atom

The following diagram illustrates the expected fragmentation pathway.

Mass_Spec_Fragmentation M [C9H9IO2]+. m/z = 276 M_minus_OCH3 [C8H6IO]+ m/z = 245 M->M_minus_OCH3 - .OCH3 M_minus_COOCH3 [C8H6I]+ m/z = 217 M->M_minus_COOCH3 - .COOCH3 M_minus_I [C9H9O2]+ m/z = 149 M->M_minus_I - I.

Caption: Expected major fragmentation pathways for this compound in mass spectrometry.

Synthesis and Isomeric Considerations

A robust structure elucidation not only confirms the identity of the target molecule but also rules out the presence of potential impurities, particularly isomers that may form during synthesis.

Synthesis via Fischer Esterification

This compound is typically synthesized by the Fischer esterification of its corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 3-iodo-4-methylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Workup: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Fischer_Esterification reactant1 3-iodo-4-methylbenzoic acid reflux Reflux reactant1->reflux reactant2 Methanol reactant2->reflux product This compound catalyst H2SO4 (cat.) catalyst->reflux reflux->product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Differentiation from a Key Isomer: Methyl 4-iodo-3-methylbenzoate

A potential isomeric impurity in the synthesis is methyl 4-iodo-3-methylbenzoate (CAS 5471-81-8). While having the same molecular formula and weight, its distinct substitution pattern leads to a different set of spectroscopic data, particularly in the NMR spectra.

Spectroscopic Comparison:

The key to distinguishing between these two isomers lies in the ¹H NMR spectrum, specifically the splitting patterns of the aromatic protons.

  • This compound: As discussed, the aromatic region shows three distinct signals: a doublet, a doublet of doublets, and another doublet.

  • Methyl 4-iodo-3-methylbenzoate (Predicted): This isomer would exhibit a different pattern. The proton at C-2 would be a doublet, the proton at C-5 would be a doublet of doublets, and the proton at C-6 would be a doublet. The coupling constants would also differ due to the different spatial relationships between the protons.

A careful analysis of the coupling patterns and chemical shifts in the ¹H NMR spectrum provides an unambiguous method to differentiate between these two isomers, ensuring the purity and correct structural assignment of the desired product.

Conclusion: A Self-Validating Approach to Structural Integrity

The structure elucidation of this compound, when approached systematically, is a clear and self-validating process. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a comprehensive and unambiguous structural assignment can be achieved. Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the final structure. This multi-faceted approach, grounded in the principles of spectroscopic interpretation and a consideration of potential synthetic byproducts, is essential for maintaining the highest standards of scientific rigor in research and development.

References

An In-depth Technical Guide to CAS 90347-66-3 and its Relevance in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Core Chemical Properties and a Pivotal Anticancer Agent

For researchers, scientists, and professionals in drug development, precision in chemical identification is paramount. The Chemical Abstracts Service (CAS) number 90347-66-3 is officially assigned to the compound Methyl 3-iodo-4-methylbenzoate . This organic molecule serves as a valuable intermediate in the synthesis of more complex chemical structures. However, in the context of pharmaceutical research, particularly oncology, it is crucial to distinguish this reagent from the well-known chemotherapeutic agent, Vinorelbine , which is sometimes mistakenly associated with this CAS number. This guide will first provide a detailed overview of the physical and chemical properties of this compound. Subsequently, it will delve into a comprehensive exploration of Vinorelbine, a vital tool in cancer therapy, to address the likely interests of a drug development audience.

Part 1: Core Profile of CAS 90347-66-3: this compound

This compound is a substituted aromatic compound. Its structure, featuring an iodine atom and a methyl group on the benzene ring, makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon bonds. Such intermediates are foundational in the construction of complex active pharmaceutical ingredients (APIs).[1][2]

Physical and Chemical Properties

The known properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 90347-66-3[1][3][4][5][6][7][][9][10][11][12][13][14][15][16][17][18]
Molecular Formula C9H9IO2[13][15][17]
Molecular Weight 276.07 g/mol [4][6][10][13]
IUPAC Name This compound[12][17]
Synonyms 3-Iodo-4-methylbenzoic Acid Methyl Ester, 3-Iodo-p-toluic Acid Methyl Ester, Methyl 3-iodo-p-toluate[10]
Physical Form Solid, Semi-solid, or liquid
Solubility Not miscible or difficult to mix with water.[5][11][19]
Storage Keep in a dark place, sealed in dry, at 2-8°C.[14][16]
Safety and Handling

This compound is classified as a hazardous substance.[9] It is known to cause skin and serious eye irritation.[9][11][14][15] When handling this compound, appropriate personal protective equipment, including gloves and safety goggles, should be worn.[9][14] Work should be conducted in a well-ventilated area to avoid inhalation.[14]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[11][14][16]

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[16]

Part 2: Vinorelbine: A Key Antineoplastic Agent in Drug Development

While CAS 90347-66-3 identifies a synthetic intermediate, the context of drug development strongly suggests an interest in the anticancer drug Vinorelbine . Vinorelbine is a semi-synthetic vinca alkaloid with significant antitumor activity.[20] It is crucial for researchers to use the correct CAS numbers: 71486-22-1 for Vinorelbine and 125317-39-7 for its tartrate salt form, which is commonly used in pharmaceutical formulations.[21][22][23]

Mechanism of Action: Microtubule Disruption

Vinorelbine's therapeutic effect stems from its ability to interfere with microtubule dynamics, which are essential for cell division.[24] It is considered a spindle poison, inhibiting the polymerization of tubulin into microtubules.[20] This action leads to the arrest of cells in the metaphase stage of mitosis and subsequent apoptosis.[22] Interestingly, studies have suggested that Vinorelbine exhibits a relative selectivity for mitotic microtubules over axonal microtubules, which may contribute to its comparatively lower neurotoxicity than other vinca alkaloids like vincristine.[25]

G cluster_cell Cancer Cell Vinorelbine Vinorelbine TubulinDimers Tubulin Dimers Vinorelbine->TubulinDimers Binds to Microtubules Mitotic Spindle Microtubules TubulinDimers->Microtubules Inhibits Polymerization Metaphase Metaphase Arrest Microtubules->Metaphase Disrupts Formation Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis

Caption: Mechanism of action of Vinorelbine in cancer cells.

Physicochemical Properties of Vinorelbine Tartrate

The tartrate salt of Vinorelbine is the form used in clinical practice. Its properties are well-documented and critical for formulation and administration.

PropertyValueSource
CAS Number 125317-39-7[21][22][23]
Molecular Formula C45H54N4O8 • 2C4H6O6[21]
Molecular Weight 1079.1 g/mol [21][22][23]
Appearance White to yellow or light brown amorphous powder
Solubility Water: >1000 mg/mL; DMSO: ~46 mg/mL[20][21]
Storage (unopened vials) Refrigerate at 2° to 8°C (36° to 46°F), protect from light.[25]
Stability and Formulation Considerations

The stability of Vinorelbine solutions is a critical parameter in clinical settings to ensure patient safety and therapeutic efficacy.

  • Unopened Vials: Unopened vials of Vinorelbine are stable until the expiration date when refrigerated and protected from light.[25] They can be kept at room temperature (up to 25°C) for a maximum of 72 hours.[20][25] Freezing should be avoided.[25]

  • Diluted Solutions: Once diluted, Vinorelbine's stability depends on the diluent and storage conditions.

    • In 5% Dextrose Injection or 0.9% Sodium Chloride Injection, at concentrations of 0.5 mg/mL or 2 mg/mL, it is stable for at least 120 hours (5 days) at room temperature under fluorescent lighting.[26][27]

    • Diluted solutions in polyvinyl chloride (PVC) bags or polypropylene syringes are generally stable for up to 24 hours at room temperature.[25][28]

    • Some studies have shown that diluted solutions can be stable for longer periods (up to 28 days) when refrigerated.[29]

Experimental Protocol: Stability Testing of Diluted Vinorelbine Solution

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for assessing the stability of a diluted Vinorelbine solution.

Objective: To determine the chemical stability of Vinorelbine tartrate diluted in 0.9% Sodium Chloride Injection over a 24-hour period at room temperature.

Materials:

  • Vinorelbine tartrate injection vial (10 mg/mL)

  • 0.9% Sodium Chloride Injection, USP

  • Polyvinyl chloride (PVC) intravenous bags

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • 0.45 µm syringe filters

Methodology:

  • Preparation of Diluted Vinorelbine Solution:

    • Aseptically withdraw the required volume of Vinorelbine tartrate injection from the vial.

    • Dilute with 0.9% Sodium Chloride Injection in a PVC bag to a final concentration of 1.0 mg/mL.

    • Prepare three independent bags for replicate analysis.

    • Store the bags at room temperature (23-25°C) under normal laboratory lighting.

  • Sample Collection and Preparation:

    • Immediately after preparation (Time 0), and at subsequent time points (e.g., 4, 8, 12, and 24 hours), withdraw a 1 mL aliquot from each bag.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer, methanol, and acetonitrile.

    • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C).

    • Detection: Monitor the eluent at a specific UV wavelength (e.g., 269 nm).[21]

    • Injection Volume: Inject a fixed volume (e.g., 20 µL) of the prepared sample.

  • Data Analysis:

    • Quantify the peak area of the Vinorelbine peak at each time point.

    • Calculate the concentration of Vinorelbine at each time point relative to the initial (Time 0) concentration.

    • Stability is typically defined as retaining at least 90% of the initial concentration.

    • Visually inspect the solutions at each time point for any precipitation, color change, or haziness.[26][27]

G Start Start Prepare Prepare 1.0 mg/mL Vinorelbine in 0.9% NaCl (3 replicates) Start->Prepare Store Store at Room Temperature Prepare->Store Sample Sample at T=0, 4, 8, 12, 24h Store->Sample Dilute Dilute Sample with Mobile Phase Sample->Dilute Filter Filter through 0.45µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Analyze Analyze Peak Area at 269 nm Inject->Analyze Calculate Calculate % Remaining Concentration Analyze->Calculate End End Calculate->End

Caption: Workflow for HPLC-based stability testing of Vinorelbine.

Conclusion

In the landscape of pharmaceutical research and development, precise identification of chemical entities is fundamental. CAS 90347-66-3 is assigned to this compound, a useful synthetic intermediate. However, for professionals in oncology drug development, the likely subject of interest is the potent antimitotic agent Vinorelbine (CAS 71486-22-1) and its tartrate salt (CAS 125317-39-7). A thorough understanding of Vinorelbine's mechanism of action, physicochemical properties, and stability is essential for its effective and safe application in cancer therapy. This guide provides a clear delineation between these two compounds, offering detailed technical information on both to serve the needs of the scientific community.

References

A Comprehensive Technical Guide to the Synthesis of Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-iodo-4-methylbenzoate is a valuable substituted aromatic compound, frequently utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties.[1] Its structure, featuring an iodine atom, a methyl group, and a methyl ester on a benzene ring, provides multiple points for synthetic modification. The iodine atom, in particular, is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira coupling. This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, offering field-proven insights into experimental causality and protocol validation for researchers and professionals in drug development and chemical synthesis.

Two principal synthetic strategies are discussed herein: a classical, multi-step approach commencing with a Sandmeyer reaction, and a more direct, though potentially less selective, electrophilic iodination route. Each pathway is presented with detailed, step-by-step protocols, mechanistic considerations, and a comparative analysis to aid in the selection of the most appropriate method for a given research objective.

Pathway 1: The Sandmeyer Reaction Approach - A Regioselective Synthesis

The Sandmeyer reaction provides a reliable and highly regioselective method for the introduction of an iodine atom onto an aromatic ring via a diazonium salt intermediate.[2][3] This pathway is often the preferred method when unambiguous positioning of the iodo-substituent is critical. The overall synthesis begins with the commercially available 3-methyl-4-nitrobenzoic acid and proceeds through three key stages: reduction of the nitro group, diazotization followed by iodination, and finally, esterification.

Sandmeyer_Pathway Start 3-Methyl-4-nitrobenzoic Acid Intermediate1 3-Amino-4-methylbenzoic Acid Start->Intermediate1 Reduction (e.g., Pd/C, H2) Intermediate2 3-Iodo-4-methylbenzoic Acid Intermediate1->Intermediate2 1. Diazotization (NaNO2, HCl) 2. Iodination (KI) Product This compound Intermediate2->Product Esterification (MeOH, H+)

Caption: Overall workflow for the synthesis of this compound via the Sandmeyer reaction pathway.

Step 1: Synthesis of 3-Amino-4-methylbenzoic Acid

The initial step involves the reduction of the nitro group of 3-methyl-4-nitrobenzoic acid to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, typically affording high yields of the desired product.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol) and methanol (150 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g, ~5 mol%) to the suspension.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is typically sufficient for lab scale). Repeat this process three times.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-4-methylbenzoic acid as a solid, which is often of sufficient purity for the next step.[4]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Methyl-4-nitrobenzoic Acid181.1510.0 g55.2
Methanol32.04150 mL-
10% Palladium on Carbon-0.5 g-
Step 2: Synthesis of 3-Iodo-4-methylbenzoic Acid via Sandmeyer Reaction

This crucial step involves the conversion of the amino group to a diazonium salt, which is then displaced by iodide. The reaction must be carried out at low temperatures to ensure the stability of the diazonium intermediate.

Experimental Protocol:

  • Diazotization: In a 500 mL beaker, suspend 3-amino-4-methylbenzoic acid (8.3 g, 54.9 mmol) in a mixture of water (100 mL) and concentrated hydrochloric acid (25 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO2) (4.1 g, 59.4 mmol) in water (20 mL) dropwise to the cooled suspension. Maintain the temperature below 5 °C throughout the addition. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Iodination: In a separate beaker, dissolve potassium iodide (KI) (13.7 g, 82.5 mmol) in water (50 mL). Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N2 gas) will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature. Add a small amount of saturated sodium thiosulfate solution to quench any excess iodine (the dark color will fade).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., aqueous ethanol) to afford pure 3-iodo-4-methylbenzoic acid.[2][5]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Amino-4-methylbenzoic Acid151.168.3 g54.9
Concentrated HCl36.4625 mL-
Sodium Nitrite69.004.1 g59.4
Potassium Iodide166.0013.7 g82.5
Step 3: Synthesis of this compound (Esterification)

The final step is the esterification of the carboxylic acid. The Fischer esterification, using an excess of methanol as both solvent and reagent with a catalytic amount of strong acid, is a straightforward and cost-effective method.[6][7] An alternative is the use of thionyl chloride in methanol, which proceeds via an acid chloride intermediate and can be faster.[8]

Experimental Protocol (Fischer Esterification):

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-iodo-4-methylbenzoic acid (10.0 g, 38.2 mmol) in methanol (150 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Iodo-4-methylbenzoic Acid262.0410.0 g38.2
Methanol32.04150 mL-
Concentrated H2SO498.082 mL-

Pathway 2: Direct Electrophilic Iodination

A more atom-economical approach to the target molecule is the direct electrophilic iodination of 4-methylbenzoic acid (p-toluic acid). This method avoids the multiple steps of the Sandmeyer route but presents a significant challenge in controlling the regioselectivity of the iodination. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Fortunately, the 3-position is ortho to the methyl group and meta to the carboxylic acid, making it a favored site for substitution. However, side products, particularly the 2-iodo and 3,5-diiodo isomers, can also be formed.

The use of an oxidizing agent is necessary to generate a more potent electrophilic iodine species ("I+"). A common and effective system for this is a combination of molecular iodine and periodic acid.[9][10]

Direct_Iodination_Pathway Start 4-Methylbenzoic Acid Intermediate 3-Iodo-4-methylbenzoic Acid Start->Intermediate Iodination (I2, H5IO6, H2SO4) Product This compound Intermediate->Product Esterification (MeOH, H+)

References

An In-depth Technical Guide to Methyl 3-iodo-p-toluate: From Discovery to Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-iodo-p-toluate, a seemingly unassuming aromatic ester, holds a significant position in the landscape of modern medicinal chemistry. Its strategic substitution pattern makes it a highly valuable building block, particularly in the synthesis of targeted kinase inhibitors for oncology. This technical guide provides a comprehensive overview of Methyl 3-iodo-p-toluate, from its chemical principles and synthesis to its critical applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal intermediate.

Introduction: The Strategic Importance of Methyl 3-iodo-p-toluate

Methyl 3-iodo-p-toluate (CAS No. 90347-66-3) is a halogenated aromatic ester with the molecular formula C₉H₉IO₂.[1][2] At first glance, it is a simple derivative of p-toluic acid. However, the true value of this molecule lies in the specific arrangement of its functional groups: a methyl group, an ester, and an iodine atom on the benzene ring. This trifecta of functionalities provides a versatile platform for complex organic synthesis.

The iodine atom, in particular, serves as a crucial "handle" for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[3] This reactivity is paramount in the construction of the intricate molecular architectures required for potent and selective kinase inhibitors. The methyl and ester groups also play important roles in modulating the electronic properties of the ring and providing points for further derivatization.

Its most notable application is as a key intermediate in the synthesis of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3] Beyond Ponatinib, Methyl 3-iodo-p-toluate is also utilized in the development of other kinase inhibitors, including those targeting Discoidin Domain Receptor 1 (DDR1) and other Bcr-Abl inhibitors.[4][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Methyl 3-iodo-p-toluate is essential for its safe handling, storage, and application in synthesis.

PropertyValueReference(s)
CAS Number 90347-66-3[1][2]
Molecular Formula C₉H₉IO₂[1][2]
Molecular Weight 276.07 g/mol [1]
Appearance White or light yellow powder/lump to clear liquid[1]
Melting Point 93-95 °C[1]
Boiling Point 302.9 ± 30.0 °C at 760 mmHg[1]
Density 1.7 ± 0.1 g/cm³[1]
Flash Point 137.0 ± 24.6 °C[1]
Solubility Not miscible or difficult to mix with water

Synthesis of Methyl 3-iodo-p-toluate: A Validated Protocol

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The key is the strategic introduction of the iodo group via a diazonium salt intermediate, which allows for precise control of its position on the aromatic ring.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Fischer-Speier Esterification 3-Amino-4-methylbenzoic_Acid 3-Amino-4-methylbenzoic Acid Diazonium_Salt Diazonium Salt Intermediate 3-Amino-4-methylbenzoic_Acid->Diazonium_Salt NaNO₂, H₂SO₄, H₂O, 0-5 °C 3-Iodo-4-methylbenzoic_Acid 3-Iodo-4-methylbenzoic Acid Diazonium_Salt->3-Iodo-4-methylbenzoic_Acid KI, H₂O 3-Iodo-4-methylbenzoic_Acid_2 3-Iodo-4-methylbenzoic Acid Methyl_3-iodo-p-toluate Methyl 3-iodo-p-toluate 3-Iodo-4-methylbenzoic_Acid_2->Methyl_3-iodo-p-toluate Methanol, H₂SO₄ (cat.), Reflux G cluster_0 Diazotization cluster_1 Iodide Substitution Amine Ar-NH₂ Diazonium_Ion Ar-N₂⁺ Amine->Diazonium_Ion + HONO, H⁺ Nitrous_Acid HONO (from NaNO₂ + H⁺) Diazonium_Ion_2 Ar-N₂⁺ Aryl_Iodide Ar-I Diazonium_Ion_2->Aryl_Iodide + I⁻ Nitrogen_Gas N₂ Diazonium_Ion_2->Nitrogen_Gas Iodide I⁻ (from KI) G Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Ester R-COOR' Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Water H₂O G Methyl_3-iodo-p-toluate Methyl 3-iodo-p-toluate Coupled_Intermediate Coupled Ester Intermediate Methyl_3-iodo-p-toluate->Coupled_Intermediate Sonogashira Coupling Coupling_Partner Ethynyl-containing Heterocycle Coupling_Partner->Coupled_Intermediate Ponatinib Ponatinib Coupled_Intermediate->Ponatinib Amidation Amidation Amidation with Substituted Aniline Amidation->Ponatinib

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Methyl 3-iodo-4-methylbenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its molecular structure, featuring a substituted benzene ring, presents a rich landscape for spectroscopic analysis. A thorough understanding of its spectroscopic signature is paramount for researchers in confirming its identity, assessing its purity, and understanding its reactivity. This guide provides a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in fundamental principles and practical insights.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₉H₉IO₂) dictates the spectroscopic data we expect to observe. The key features are:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

  • Substituents: An iodine atom, a methyl group, and a methyl ester group.

  • Functional Groups: An ester, an aromatic ring, and a carbon-iodine bond.

Each of these components will give rise to characteristic signals in the various spectroscopic techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample (5-10 mg) of this compound in a deuterated solvent, commonly chloroform-d (CDCl₃), and analyzing it in an NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

Data Interpretation:

Based on the structure, we anticipate four distinct signals in the ¹H NMR spectrum.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~8.47Doublet (d)1HAromatic H (H-2)
2~7.90Doublet of Doublets (dd)1HAromatic H (H-6)
3~7.29Doublet (d)1HAromatic H (H-5)
4~3.90Singlet (s)3HMethoxy (-OCH₃)
5~2.48Singlet (s)3HMethyl (-CH₃)

Table 1: Predicted ¹H NMR Data for this compound.[1]

Causality Behind Assignments:

  • Aromatic Protons (H-2, H-6, H-5): These protons resonate in the downfield region (typically 6.5-8.0 ppm) due to the ring current effect of the aromatic system.[3][4]

    • H-2: This proton is ortho to the electron-withdrawing ester group and will be the most deshielded, appearing furthest downfield. It appears as a doublet due to coupling with H-6.

    • H-6: This proton is meta to the ester group and ortho to the iodine. It will be deshielded by both and will appear as a doublet of doublets due to coupling with both H-2 and H-5.

    • H-5: This proton is ortho to the electron-donating methyl group and will be the most shielded of the aromatic protons, appearing furthest upfield. It appears as a doublet due to coupling with H-6. The influence of substituents on the chemical shifts of aromatic protons is a well-established principle.[5][6]

  • Methoxy Protons (-OCH₃): The protons of the methyl ester group are deshielded by the adjacent oxygen atom and typically appear as a singlet around 3.9 ppm.

  • Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are in a relatively shielded environment and appear as a singlet around 2.5 ppm.

Visualization of Spin-Spin Coupling:

G H2 H-2 H6 H-6 H2->H6 J H5 H-5 H6->H5 J

Caption: ¹H-¹H coupling in the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

We expect to see nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

Signal Chemical Shift (δ, ppm) Assignment
1~165Carbonyl (C=O)
2~144Aromatic C (C-4)
3~141Aromatic C (C-2)
4~132Aromatic C (C-1)
5~130Aromatic C (C-6)
6~128Aromatic C (C-5)
7~99Aromatic C (C-3)
8~52Methoxy (-OCH₃)
9~23Methyl (-CH₃)

Table 2: Predicted ¹³C NMR Data for this compound.

Causality Behind Assignments:

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears significantly downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.[7][8][9]

    • C-4 and C-1: These are quaternary carbons attached to the methyl and ester groups, respectively.

    • C-2, C-6, and C-5: These are protonated aromatic carbons, and their shifts are influenced by the deshielding and shielding effects of the substituents.

    • C-3: The carbon atom directly bonded to the heavy iodine atom experiences a significant upfield shift due to the "heavy atom effect".[10]

  • Aliphatic Carbons: The methoxy and methyl carbons appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

The sample can be analyzed as a solid (e.g., in a KBr pellet) or dissolved in a suitable solvent (e.g., CCl₄).

Data Interpretation:

The IR spectrum of this compound will be dominated by absorptions from the ester and aromatic functionalities.

Wavenumber (cm⁻¹) Intensity Vibration Assignment
~3100-3000MediumC-H stretchAromatic C-H
~2950MediumC-H stretchAliphatic C-H (in -CH₃ and -OCH₃)
~1725StrongC=O stretchEster carbonyl[11][12]
~1600, ~1450Medium-WeakC=C stretchAromatic ring
~1300-1100StrongC-O stretchEster C-O[11]
~850-800StrongC-H bendOut-of-plane bending for 1,2,4-trisubstituted benzene

Table 3: Characteristic IR Absorptions for this compound.

Key Insights:

  • The strong absorption around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.[13][14][15][16] Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.[17][18]

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms these structural features.

  • The strong C-O stretching bands are characteristic of the ester functional group.[11]

  • The pattern of C-H out-of-plane bending can provide evidence for the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

A common technique is electron ionization (EI) mass spectrometry, where the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) and various fragment ion peaks.

m/z Assignment Plausible Structure of Fragment
276[M]⁺[C₉H₉IO₂]⁺
245[M - OCH₃]⁺[C₈H₆IO]⁺
149[M - I]⁺[C₉H₉O₂]⁺
118[M - I - OCH₃]⁺[C₈H₆O]⁺
127[I]⁺I⁺

Table 4: Expected Mass Spectrometry Fragmentation for this compound.

Fragmentation Pathway:

The fragmentation of aromatic esters is often initiated by cleavage of the bonds adjacent to the carbonyl group.[19][20]

G M [C₉H₉IO₂]⁺˙ (m/z 276) M_minus_OCH3 [M - OCH₃]⁺ (m/z 245) M->M_minus_OCH3 - •OCH₃ M_minus_I [M - I]⁺ (m/z 149) M->M_minus_I - •I I_ion [I]⁺ (m/z 127) M->I_ion

Caption: Primary fragmentation pathways in EI-MS.

Key Insights:

  • The molecular ion peak at m/z 276 confirms the molecular weight of the compound.[2][21]

  • The loss of a methoxy radical (•OCH₃, 31 Da) to give a peak at m/z 245 is a characteristic fragmentation of methyl esters.[19]

  • The loss of an iodine radical (•I, 127 Da) to give a peak at m/z 149 is expected due to the relatively weak C-I bond.[22][23]

  • A peak at m/z 127 corresponding to the iodine cation is also highly probable.

Synthesis of Spectroscopic Data

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

  • NMR provides the detailed carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the presence of the methyl and methoxy groups.

  • IR confirms the presence of the key ester functional group and the aromatic ring.

  • MS establishes the molecular weight and provides corroborating evidence for the structural components through predictable fragmentation patterns.

Together, these techniques provide a self-validating system for the unequivocal identification and characterization of this compound.

References

Topic: Electronic and Steric Effects in Iodinated Aromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinated aromatic esters are pivotal intermediates in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Their utility stems from the unique properties of the iodine substituent, which imparts a delicate balance of electronic and steric effects that profoundly influence molecular reactivity and structure. This guide provides a comprehensive analysis of these effects, offering field-proven insights into the synthesis, characterization, and strategic application of these versatile compounds. We will explore the dual electronic nature of iodine as both an inductively withdrawing and weakly resonance-donating group, quantify its influence using Hammett parameters, and dissect the significant steric implications of its large atomic radius, especially the "ortho effect." Methodologies for their synthesis and characterization are detailed, with a focus on how these fundamental principles guide experimental design and interpretation. Finally, we examine their application in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery, illustrating how a thorough understanding of steric and electronic factors is critical for developing robust and efficient synthetic routes.

The Fundamental Dichotomy: Understanding Iodine's Influence

The iodine atom, when attached to an aromatic ring, exerts a complex combination of electronic and steric influences that are not always intuitive. Unlike the other halogens, iodine's large size and high polarizability create a unique chemical personality that is essential to grasp for effective molecular design and reaction planning.

Electronic Effects: A Tale of Two Forces

The electronic influence of the iodine substituent is twofold, comprising an inductive effect (-I) and a resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution and increases the acidity of a benzoic acid substituent.

  • Resonance Effect (+M): The lone pairs on the iodine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, primarily at the ortho and para positions. However, due to the poor orbital overlap between the large 5p orbital of iodine and the 2p orbital of carbon, this +M effect is significantly weaker than that of lighter halogens like fluorine and chlorine.

The net result is that iodine is an electron-withdrawing group overall, but it still directs incoming electrophiles to the ortho and para positions. The Hammett equation provides a quantitative measure of these effects on the reactivity of a molecule.[1] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values.[1]

Substituentσ (meta)σ (para)
-I 0.35 [2][3]0.18 [2][3]
-Br0.39[2]0.23[2]
-Cl0.37[2]0.23[2]
-F0.340.06
-NO₂0.71[2]0.78[2]
-CH₃-0.07[2]-0.17[2]
Table 1. Hammett substituent constants (σ) for iodine and other common groups. The positive values for iodine confirm its net electron-withdrawing character at both the meta and para positions.
Steric Effects: The Impact of Size

Iodine is the largest stable halogen, and its significant van der Waals radius imposes considerable steric hindrance. This physical bulk is a critical factor in determining reaction feasibility, rates, and regioselectivity.

  • The Ortho Effect: When an iodine atom is positioned ortho to an ester group, it can cause significant steric repulsion.[4] This forces the ester's carbonyl group to twist out of the plane of the aromatic ring, disrupting π-conjugation between the carbonyl and the ring.[4] This has several consequences:

    • It can alter the molecule's spectroscopic properties, such as its UV-Vis absorption spectrum.[5]

    • It can influence the rate of reactions involving the ester, such as hydrolysis.

    • It can direct incoming reagents to less hindered positions on the ring.[6]

  • Reaction Accessibility: The sheer size of an iodine atom can block a nearby reaction center from the approach of a reagent, a phenomenon known as steric shielding.[7] This is a crucial consideration in the design of catalysts and in predicting the outcome of reactions such as C-H activation, where the catalyst must be able to access a specific C-H bond.[8] The abstraction of an iodine atom by a radical can be accelerated when bulky ortho groups are present, as this relieves steric strain.[9]

G cluster_electronic Electronic Effects cluster_steric Steric Effects Inductive -I Effect (Withdrawal) Electronegativity-driven Net Net Effect: Electron-Withdrawing (σ > 0) Ortho/Para Directing Inductive->Net Dominant Resonance +M Effect (Donation) Lone pair delocalization Resonance->Net Weaker Ester Iodinated Aromatic Ester Properties & Reactivity Net->Ester Ortho Ortho Effect Twists ester out of plane Ortho->Ester Shielding Steric Shielding Blocks reagent access Shielding->Ester

Figure 1. Diagram illustrating the interplay of electronic and steric effects that determine the overall properties and reactivity of an iodinated aromatic ester.

Synthesis of Iodinated Aromatic Esters

The preparation of these compounds typically involves two key transformations: iodination of the aromatic ring and formation of the ester functionality. The order of these steps is a strategic choice dependent on the desired substitution pattern and the nature of other functional groups present.

Iodination Strategies

Direct iodination of aromatic rings requires an electrophilic iodine source ("I⁺"), as molecular iodine (I₂) itself is generally unreactive.[10] This is typically achieved by using I₂ in the presence of an oxidizing agent.

Common Iodination Systems:

  • I₂ with Oxidizing Agents: Nitric acid, hydrogen peroxide, or copper(II) salts can be used to oxidize I₂ to a more potent electrophile.[10]

  • N-Iodosuccinimide (NIS): A mild and convenient source of electrophilic iodine, often activated by a Lewis or Brønsted acid.[11]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): Another effective reagent for the iodination of electron-rich aromatic compounds.[11]

  • Deprotometalation-Iodolysis: For rings that are electron-poor or where high regioselectivity is required, a common strategy is to first deprotonate a specific C-H bond with a strong base (e.g., an organolithium reagent) and then quench the resulting aryl anion with I₂.[12]

The regioselectivity of electrophilic iodination is governed by the directing effects of the substituents already on the ring. An ester group is deactivating and meta-directing. Therefore, to synthesize an ortho- or para-iodinated ester, it is often preferable to iodinate a starting material with an activating, ortho,para-directing group (like -OH or -NH₂) and then convert that group into the ester.

Protocol 1: Electrophilic Iodination of Methyl Salicylate

This protocol describes the para-iodination of an activated aromatic ester, where the hydroxyl group directs the incoming electrophile.

Materials:

  • Methyl salicylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl salicylate (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Catalyst Addition: Carefully add trifluoroacetic acid (0.1 eq) to the stirring mixture at room temperature. The acid activates the NIS.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted iodine (indicated by the disappearance of any yellow/brown color).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product (Methyl 2-hydroxy-5-iodobenzoate) by column chromatography on silica gel or by recrystallization to yield the final product.

Esterification Methods

If the starting material is an iodinated carboxylic acid or phenol, standard esterification methods can be employed.

  • Fischer Esterification: The reaction of an iodinated benzoic acid with an alcohol under acidic catalysis (e.g., H₂SO₄) is a classic and cost-effective method.

  • Acyl Chloride/Anhydride Method: An iodinated phenol can be readily acylated using an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.

  • Iodine-Catalyzed Esterification: Interestingly, molecular iodine itself can act as a mild Lewis acid catalyst for the esterification of carboxylic acids with alcohols, offering an alternative under neutral conditions.[13][14]

Characterization and Spectroscopic Signatures

The presence of iodine leaves distinct fingerprints in common spectroscopic analyses, which are essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The most telling feature is the "heavy-atom effect." The carbon atom directly bonded to iodine (the ipso-carbon) experiences significant shielding. Its resonance is shifted upfield by as much as 30-40 ppm compared to the corresponding carbon in a non-iodinated analogue.[15] This provides unambiguous evidence for the position of the iodine atom.

  • ¹H NMR: The electronic effect of iodine deshields the ortho protons, shifting them downfield. The magnitude of coupling constants can also provide structural information.

Mass Spectrometry (MS)

Iodine has only one stable isotope (¹²⁷I), so iodinated compounds give a clean, monoisotopic molecular ion peak (M⁺). However, a noteworthy phenomenon is the potential for deiodination in the mass spectrometer source, particularly when using electrospray ionization (ESI) with formic acid as a mobile phase additive.[16] This can lead to the observation of a significant [M-I+H]⁺ peak, which can complicate spectral interpretation if not anticipated.[16]

Table 2. Key Spectroscopic Features for an Iodinated Aromatic Ester

Technique Feature Causality
¹³C NMR Strong upfield shift of C-ipso Heavy-atom effect of iodine.[15]
¹H NMR Downfield shift of ortho protons Deshielding from iodine's inductive effect.
Mass Spec Potential for [M-I+H]⁺ peak In-source deiodination reaction.[16][17]

| UV-Vis | Hypsochromic shift (ortho-iodo) | Steric hindrance disrupts conjugation.[4] |

Applications in Drug Development: The Cross-Coupling Linchpin

The single most important application of iodinated aromatic esters in drug development is their use as electrophilic partners in transition-metal-catalyzed cross-coupling reactions.[12] The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to a low-valent metal catalyst (typically palladium), which is the rate-limiting step in many catalytic cycles.[18]

This high reactivity allows cross-coupling reactions to proceed under mild conditions, with broad functional group tolerance, making them ideal for the late-stage functionalization of complex drug candidates.[18][19]

G cluster_cycle Catalytic Cycle start Iodinated Aromatic Ester (Ar-I) oxadd Oxidative Addition start->oxadd Ar-I boronic Boronic Acid/Ester (R-B(OR)₂) base Base (e.g., K₂CO₃) boronic->base pd0 Pd(0) Catalyst pd0->oxadd transmet Transmetalation base->transmet Activates Boronic Acid p1 oxadd->p1 redelim Reductive Elimination p2 transmet->p2 redelim->pd0 Regenerates Catalyst product Biaryl Product (Ar-R) redelim->product p1->transmet [Ar-Pd(II)-I] p2->redelim [Ar-Pd(II)-R]

Figure 2. Simplified workflow for a Suzuki-Miyaura cross-coupling reaction, a key application for iodinated aromatic esters in synthesizing complex biaryl structures.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an iodinated aromatic ester with a boronic acid.

Materials:

  • Iodinated aromatic ester (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium catalyst, 0.03 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)

  • Reaction vessel suitable for inert atmosphere (e.g., Schlenk tube)

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a Schlenk tube, add the iodinated aromatic ester (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring. A typical temperature is 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired biaryl compound.

The choice of catalyst, ligand, base, and solvent can be heavily influenced by the steric and electronic nature of the coupling partners. For example, a sterically hindered ortho-iodinated ester may require a bulkier phosphine ligand (e.g., SPhos, XPhos) to facilitate the reductive elimination step and prevent catalyst decomposition.

Conclusion

The iodine substituent on an aromatic ester is far more than a simple placeholder; it is a powerful control element for tuning molecular properties and reactivity. Its electron-withdrawing nature activates the C-I bond for cross-coupling while its steric bulk dictates conformational preferences and reaction accessibility. For researchers in drug discovery, a deep appreciation of this interplay is not merely academic—it is a prerequisite for the rational design of synthetic routes and the efficient construction of complex, biologically active molecules. By mastering these fundamental principles, scientists can fully exploit the synthetic potential of iodinated aromatic esters, transforming them from simple intermediates into strategic linchpins of molecular innovation.

References

Solubility Profile of Methyl 3-iodo-4-methylbenzoate: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Research Professional

Abstract

Methyl 3-iodo-4-methylbenzoate is a key building block in modern organic synthesis, particularly valued as an intermediate in the production of advanced pharmaceutical agents.[1][2] Its utility in reaction chemistry, purification, and formulation is fundamentally governed by its solubility in organic solvents. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will first explore the theoretical principles of solubility, grounded in the molecule's physicochemical properties. Subsequently, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable and reproducible data.

Physicochemical Characterization

A thorough understanding of a solute's physical and chemical properties is the foundation for predicting its solubility behavior. This compound (CAS 90347-66-3) is an aromatic ester with the key properties summarized below.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₉IO₂[1][3]
Molecular Weight 276.07 g/mol [1][3]
Melting Point 93-95 °C[1][2]
Boiling Point 302.9 ± 30.0 °C (at 760 mmHg)[1]
Density ~1.7 g/cm³[1]
Appearance White to light yellow solid/powder[1][4]
Water Solubility Not miscible or difficult to mix[2][4]

The molecule's structure, featuring a polar ester group, a nonpolar methyl group, and a large, polarizable iodine atom on a benzene ring, results in a moderate overall polarity. Its high melting point indicates significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. The lack of a hydrogen-bond-donating group is critical; it can only act as a hydrogen bond acceptor via its ester oxygens.[5][6]

Theoretical Principles of Solubility

Predicting solubility begins with the adage "like dissolves like," but a more nuanced understanding requires considering specific intermolecular forces.[7]

Polarity and Intermolecular Forces

The dissolution process is an energetic trade-off. Energy is consumed to break solute-solute and solvent-solvent interactions, and energy is released upon the formation of new solute-solvent interactions. Dissolution is favorable when the net energy change is minimal or negative.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact via weak van der Waals (dispersion) forces. They will struggle to overcome the strong dipole-dipole interactions and crystal lattice energy of the solid this compound, leading to expected low solubility.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Dichloromethane): These solvents possess dipole moments but do not have hydrogen-bond-donating capabilities. They are excellent candidates for dissolving our target compound. The dipole of the solvent can interact favorably with the polar ester and C-I bonds of the solute. Ethyl acetate, being an ester itself, is structurally similar and is anticipated to be a very effective solvent. Synthesis procedures confirm its utility in extraction processes.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents feature strong hydrogen bonds among their own molecules. While they can act as hydrogen bond donors to the ester oxygens of the solute, this interaction may not be strong enough to fully compensate for the disruption of the solvent's own hydrogen-bonding network.[5][8] Therefore, solubility is expected to be moderate, a fact corroborated by observations that the compound is "slightly soluble in methanol".[9]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) system offers a powerful framework.[10][11] It deconstructs the total Hildebrand solubility parameter (δt) into three components representing the cohesive energy from different intermolecular forces:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

The principle states that substances with similar HSP values (a small "distance" in Hansen space) are likely to be miscible.[10] While the HSP values for this compound are not published, a researcher can experimentally determine them by testing solubility in a range of solvents with known HSPs. A substance's solubility profile is then mapped as a sphere in Hansen space; any solvent falling within this sphere is a good solvent for that substance.

cluster_0 Hansen Space solute Solute (δd₁, δp₁, δh₁) good_solvent Good Solvent (δd₂, δp₂, δh₂) Ra < R₀ solute->good_solvent Ra bad_solvent Poor Solvent (δd₃, δp₃, δh₃) Ra > R₀ solute->bad_solvent Ra a d b c

Caption: Conceptual diagram of Hansen Solubility Space.

Experimental Workflow for Solubility Determination

The following protocols are designed to be self-validating systems for generating reliable solubility data. The overall workflow involves a preliminary qualitative screening followed by a precise quantitative measurement for promising solvents.

G cluster_quant Quantitative Options start Start: Select Solvents (Polar, Nonpolar, Aprotic, Protic) qual Part A: Qualitative Solubility Screening (Small scale, visual assessment) start->qual quant Part B/C: Quantitative Measurement (Isothermal Saturation Method) qual->quant Identify promising solvents grav Gravimetric Analysis spec UV-Vis Spectroscopy data Data Analysis & Interpretation end End: Solubility Profile Established data->end grav->data spec->data

Caption: Experimental workflow for solubility determination.

Protocol: Qualitative Solubility Assessment

Objective: To rapidly screen a range of solvents to identify candidates for quantitative analysis.

Materials:

  • This compound

  • Test tubes or small vials (e.g., 4 mL)

  • Selection of solvents: Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol

  • Spatula

  • Vortex mixer

Procedure:

  • Preparation: Add approximately 20-30 mg of this compound to a clean, dry vial. Causality: This amount is small enough to conserve material but large enough for clear visual assessment.

  • Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.

  • Agitation: Cap the vial and vortex vigorously for 60 seconds. Causality: Vigorous mixing is crucial to break up agglomerates and accelerate the dissolution process, ensuring you are observing true solubility and not just a slow dissolution rate.

  • Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

  • Incremental Addition: If the solid has dissolved, add another 20-30 mg of solute and repeat step 3. If the solid has not dissolved, add another 0.5 mL of solvent and repeat step 3. Continue this process up to a total solvent volume of 3 mL.

  • Classification: Classify the solubility based on your observations. A suggested classification scheme is provided in the data table below.

Protocol: Quantitative Solubility by Isothermal Saturation (Gravimetric Method)

Objective: To precisely measure the saturation solubility of the compound in a given solvent at a constant temperature. This method is the gold standard for its directness and accuracy.[12]

Materials:

  • Scintillation vials or flasks with tight-sealing caps

  • Temperature-controlled orbital shaker or magnetic stir plate with temperature probe

  • Syringe filters (PTFE, 0.22 μm)

  • Pre-weighed glass vials for evaporation

  • Analytical balance (readable to 0.1 mg)

  • Calibrated pipettes or syringes

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a flask. Trustworthiness: An excess is confirmed by the visible presence of undissolved solid at the end of the equilibration period, guaranteeing saturation. b. Accurately pipette a known volume of the chosen solvent (e.g., 10.0 mL) into the flask. c. Seal the flask tightly to prevent solvent evaporation, which would artificially inflate the calculated concentration.

  • Equilibration: a. Place the flask in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). b. Agitate the mixture for a minimum of 24-48 hours. Causality: This extended period is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization.

  • Sample Collection and Analysis: a. Allow the undissolved solid to settle for 1-2 hours inside the temperature-controlled environment. b. Carefully withdraw a precise aliquot of the clear supernatant (e.g., 2.00 mL) using a pre-warmed pipette to prevent premature crystallization. c. Immediately filter the aliquot through a 0.22 μm syringe filter into a pre-weighed, labeled glass vial. Trustworthiness: Filtration removes any microscopic solid particles that could lead to an overestimation of solubility. d. Record the exact mass of the empty vial (M_vial). e. Record the mass of the vial containing the filtered solution (M_solution).

  • Solvent Evaporation: a. Place the vial in a fume hood and allow the solvent to evaporate gently. This can be accelerated by using a gentle stream of nitrogen or by placing it in a vacuum desiccator. Avoid heating, as this could sublime the solid solute. b. Once the solid is completely dry, re-weigh the vial (M_final).

  • Calculation: a. Mass of dissolved solute: M_solute = M_final - M_vial b. Mass of solvent: M_solvent = M_solution - M_final c. Solubility ( g/100g solvent): Solubility = (M_solute / M_solvent) * 100

Data Presentation and Expected Results

Researchers should record their findings systematically. The following tables serve as templates for organizing experimental data.

Table 2: Qualitative Solubility Screening Results

SolventClassification (e.g., Soluble, Sparingly Soluble, Insoluble)Observations
HexaneInsolubleSolid remained undissolved.
TolueneSparingly SolubleA small amount dissolved with agitation.
DichloromethaneSolubleSolid dissolved readily.
Ethyl AcetateVery SolubleSolid dissolved very quickly.
AcetoneSolubleSolid dissolved readily.
EthanolSparingly SolubleRequired significant solvent volume.
MethanolSparingly SolubleSimilar to ethanol.

Table 3: Quantitative Solubility Data (Example at 25°C)

SolventSolubility (g / 100 g Solvent)Molarity (mol/L)
Dichloromethane[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]

Based on the theoretical principles, it is anticipated that this compound will exhibit the highest solubility in polar aprotic solvents like ethyl acetate and acetone, followed by other polar solvents like dichloromethane and alcohols, with very low solubility in nonpolar hydrocarbon solvents.

Conclusion

While published quantitative data is limited, the solubility of this compound can be systematically and reliably determined. Its behavior is consistent with that of a moderately polar aromatic ester containing a large, polarizable halogen. The protocols and theoretical framework provided in this guide equip researchers with the necessary tools to establish a comprehensive solubility profile, facilitating informed solvent selection for synthesis, purification, and formulation in drug development and chemical research.

References

An In-depth Technical Guide to the Safe Handling of Methyl 3-iodo-4-methylbenzoate (CAS: 90347-66-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for Methyl 3-iodo-4-methylbenzoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in the compound's specific chemical and physical properties. Our focus is on establishing self-validating safety systems through a deep understanding of the "why" behind each procedural step.

This compound (C₉H₉IO₂) is a halogenated aromatic ester widely utilized as a critical building block in organic synthesis. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of complex molecules, including potent tyrosine kinase inhibitors.[1] Given its role in discovery and scale-up chemistry, a robust understanding of its hazard profile is essential for ensuring operator safety and experimental integrity.

Core Hazard Profile and Risk Analysis

A foundational risk assessment begins not with procedures, but with the intrinsic chemical hazards. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[2] The primary risks are localized tissue irritation upon direct contact. Unlike systemically toxic compounds, the hazards associated with this material are predominantly acute and contact-based, which directly informs the necessary control measures.

GHS Classification Summary

The following table summarizes the formal GHS classification, which forms the basis of all handling and emergency protocols.

Hazard Class Category Signal Word Pictogram Hazard Statement
Skin Corrosion/Irritation2WarningGHS07 (Exclamation Mark)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningGHS07 (Exclamation Mark)H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningGHS07 (Exclamation Mark)H335: May cause respiratory irritation

Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[2]

The causality behind these classifications is clear: as an organic ester with a reactive iodine substituent, the compound can interact with and cause inflammation in epithelial tissues. The STOT SE 3 classification points specifically to the respiratory tract as a target for irritation, a critical consideration when handling the material in powdered or aerosolized form.[2]

Hazard_Profile substance {this compound | CAS: 90347-66-3} h315 H315 Causes Skin Irritation substance->h315 Direct Contact h319 H319 Causes Serious Eye Irritation substance->h319 Direct Contact h335 H335 May Cause Respiratory Irritation substance->h335 Inhalation of Dust/Aerosol Hierarchy_of_Controls A Elimination/Substitution B Engineering Controls (Primary Containment) C Administrative Controls (Procedures & Training) D Personal Protective Equipment (PPE) (Last Line of Defense) Emergency_Response_Flow start Exposure Event Occurs route Identify Exposure Route (Skin/Eye/Inhalation) start->route skin_action SKIN: 1. Remove contaminated clothing. 2. Wash area with soap & water for 15 min. route->skin_action Skin eye_action EYE: 1. Rinse cautiously with water for 15 min. 2. Remove contact lenses if possible. route->eye_action Eye inhale_action INHALATION: 1. Move to fresh air. 2. Keep at rest. route->inhale_action Inhalation assess Assess Symptoms (Irritation, Redness, etc.) skin_action->assess eye_action->assess inhale_action->assess end_ok Symptoms Resolve: Monitor assess->end_ok No end_medical Symptoms Persist: Seek Immediate Medical Attention assess->end_medical Yes

References

An In-depth Technical Guide to the Toxicological Profile of Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-4-methylbenzoate, a halogenated aromatic carboxylate, serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its structural alerts—an iodinated benzene ring and a benzoate moiety—necessitate a thorough toxicological evaluation to ensure the safety of researchers handling the compound and to understand its potential environmental and physiological impact. This guide provides a comprehensive overview of the known and inferred toxicological data for this compound, outlines a proposed strategy for its complete toxicological assessment, and offers detailed protocols for key predictive assays.

Physicochemical Properties and Known Hazard Profile

This compound (CAS No: 90347-66-3) is a solid with a molecular weight of 276.07 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance White to light yellow solid
Melting Point 93-95 °C
Boiling Point 302.9 °C at 760 mmHg
Flash Point 137 °C

The currently available toxicological information for this compound is primarily derived from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information, which is based on predictions and limited data.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

This classification indicates that this compound is an irritant upon direct contact with the skin, eyes, and respiratory tract. However, this information is insufficient for a comprehensive risk assessment, as it does not address systemic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental toxicity.

Inferred Toxicological Profile and Mechanistic Insights

In the absence of specific studies on this compound, we can infer its potential toxicological profile by examining the metabolism and toxicity of structurally related compounds.

Metabolic Pathways and Potential for Deiodination

The in vivo fate of iodinated aromatic compounds is of significant interest, particularly in the context of pharmaceuticals.[1][2][3] The carbon-iodine bond can be susceptible to cleavage, a process known as deiodination. This metabolic step can be catalyzed by various enzymes, including deiodinases and cytochrome P450 (CYP450) enzymes.[1]

The likely metabolic pathway for this compound would involve initial hydrolysis of the methyl ester to 3-iodo-4-methylbenzoic acid by carboxylesterases. This could be followed by oxidative metabolism of the methyl group and the aromatic ring by CYP450 enzymes. A key metabolic question is the potential for deiodination, which would release iodide and could alter the toxicological profile of the parent compound. The stability of the C-I bond is influenced by the electronic nature of the other substituents on the aromatic ring.[2][3]

Metabolic Pathway of this compound parent This compound ester_hydrolysis Ester Hydrolysis (Carboxylesterases) parent->ester_hydrolysis acid_metabolite 3-iodo-4-methylbenzoic acid ester_hydrolysis->acid_metabolite cyp450 CYP450 Oxidation acid_metabolite->cyp450 deiodination Deiodination (Deiodinases, CYP450) acid_metabolite->deiodination oxidized_metabolites Oxidized Metabolites cyp450->oxidized_metabolites deiodinated_metabolite 4-methylbenzoic acid derivatives deiodination->deiodinated_metabolite iodide Iodide deiodination->iodide

Caption: Proposed metabolic pathway for this compound.

Genotoxicity Potential

The genotoxicity of benzoates, such as sodium and potassium benzoate, has been investigated. Some studies have reported that at high concentrations, these compounds can induce chromosomal aberrations, sister chromatid exchange, and micronuclei in cultured human lymphocytes.[4] While other studies have shown mixed results, the potential for clastogenicity (the ability to induce chromosomal breaks) should be considered for benzoate derivatives.[5][6][7][8] The presence of the iodo-substituent could potentially influence the genotoxic potential, and this warrants experimental investigation.

Developmental and Reproductive Toxicity

Halogenated aromatic hydrocarbons are a class of compounds known to have the potential for developmental and reproductive toxicity.[9][10] Studies on some halogenated disinfection byproducts have shown developmental toxicity in zebrafish embryos.[11] Given these precedents, the potential for this compound to act as a developmental toxicant should be evaluated.

Proposed Toxicological Evaluation Strategy

A tiered approach to toxicological testing is recommended to efficiently and ethically assess the safety of this compound. This strategy begins with in vitro assays and progresses to more complex in vivo studies if warranted by the initial findings.

Tiered Toxicological Testing Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Acute In Vivo Studies cluster_tier3 Tier 3: Repeated Dose and Developmental Toxicity cytotoxicity Cytotoxicity Assays (e.g., Neutral Red Uptake) decision1 Positive Genotoxicity or High Cytotoxicity? cytotoxicity->decision1 genotoxicity Genotoxicity Battery (Ames test, in vitro micronucleus) genotoxicity->decision1 skin_sensitization In Vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) skin_sensitization->decision1 acute_oral Acute Oral Toxicity (OECD 423) decision2 Significant Acute Toxicity? acute_oral->decision2 skin_eye_irritation Skin/Eye Irritation (OECD 404/405) skin_eye_irritation->decision2 repeated_dose 28-Day Repeated Dose Study (OECD 407) end Comprehensive Risk Assessment repeated_dose->end developmental Developmental Toxicity Screen (OECD 421) developmental->end start Start Evaluation start->cytotoxicity start->genotoxicity start->skin_sensitization decision1->acute_oral Yes decision1->skin_eye_irritation Yes decision1->end No decision2->repeated_dose Yes decision2->developmental Yes decision2->end No

Caption: A tiered workflow for the toxicological evaluation of this compound.

Tier 1: In Vitro Screening
  • Cytotoxicity: Initial screening for cytotoxicity should be performed using a cell-based assay such as the Neutral Red Uptake (NRU) assay in a relevant cell line (e.g., human hepatocytes like HepG2). This will establish a concentration range for subsequent in vitro tests.

  • Genotoxicity: A standard battery of in vitro genotoxicity tests is crucial. This should include:

    • A bacterial reverse mutation assay (Ames test) to detect point mutations.

    • An in vitro micronucleus test in mammalian cells (e.g., CHO or TK6 cells) to assess for clastogenicity and aneugenicity.

  • Skin Sensitization: Given its classification as a skin irritant, an in vitro skin sensitization assay, such as the Direct Peptide Reactivity Assay (DPRA) or the KeratinoSens™ assay, should be conducted to evaluate its potential to cause allergic contact dermatitis.

Tier 2: Acute In Vivo Studies

If the in vitro results indicate significant biological activity, limited in vivo studies should be considered.

  • Acute Oral Toxicity: An acute oral toxicity study (e.g., OECD Guideline 423) in rodents would provide an estimate of the LD50 and identify clinical signs of toxicity.

  • Skin and Eye Irritation: While GHS classification already suggests irritation, in vivo studies (e.g., OECD Guidelines 404 and 405) would confirm the severity and reversibility of these effects.

Tier 3: Repeated Dose and Developmental Toxicity

Should the compound be intended for applications with a potential for repeated or prolonged human exposure, further studies would be necessary.

  • Repeated Dose Toxicity: A 28-day repeated dose oral toxicity study in rodents (e.g., OECD Guideline 407) would provide information on target organs, dose-response relationships, and a No-Observed-Adverse-Effect Level (NOAEL).

  • Developmental Toxicity Screening: A developmental toxicity screening study (e.g., OECD Guideline 421) in rodents would provide initial data on the potential for adverse effects on embryonic and fetal development.

Experimental Protocols for Key Assays

In Vitro Micronucleus Assay (Adapted from OECD Guideline 487)
  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO-K1) in appropriate medium and conditions.

  • Treatment: Seed cells in culture plates and allow them to attach. Expose the cells to a range of concentrations of this compound (dissolved in a suitable solvent like DMSO) for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix). Include positive and negative controls.

  • Recovery: After exposure, wash the cells and incubate them in fresh medium for a period that allows for cell division (approximately 1.5-2 normal cell cycle lengths).

  • Harvesting and Staining: Harvest the cells and treat them with a hypotonic solution. Fix the cells and drop them onto microscope slides. Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score a predetermined number of cells (e.g., 2000) for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Data Analysis: Analyze the frequency of micronucleated cells for each treatment group and compare it to the negative control using appropriate statistical methods.

Conclusion

The available toxicological data for this compound is limited to its irritant properties. Based on the toxicological profiles of structurally related compounds, there is a potential for genotoxicity and developmental toxicity that warrants further investigation. The proposed tiered evaluation strategy provides a systematic and evidence-based approach to thoroughly characterize the toxicological profile of this compound. The results of these studies will be essential for establishing safe handling procedures, conducting comprehensive risk assessments, and ensuring the safety of its use in research and development.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Coupling of Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly powerful for constructing biaryl and substituted aromatic structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[4]

This document provides an in-depth guide to the Suzuki-Miyaura coupling using Methyl 3-iodo-4-methylbenzoate, a versatile building block used in the synthesis of complex molecules, including kinase inhibitors for therapeutic use.[5][6] As an aryl iodide, this substrate exhibits high reactivity, making it an excellent electrophilic partner in cross-coupling reactions.[1][7][8] We will delve into the mechanistic underpinnings of the reaction, present a robust and validated experimental protocol, and offer insights into parameter optimization and troubleshooting to ensure reproducible and high-yielding results for researchers, scientists, and professionals in drug development.

The Suzuki-Miyaura Reaction: Principles & Mechanism

The efficacy of the Suzuki-Miyaura coupling stems from a well-defined catalytic cycle that seamlessly transforms starting materials into the desired product while regenerating the active catalyst. The reaction's success hinges on the orchestration of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

  • Oxidative Addition: The cycle begins with the active Palladium(0) catalyst inserting into the carbon-iodine bond of this compound. This step forms a new organopalladium(II) complex. The high reactivity of the C-I bond facilitates this initial, often rate-determining, step.[1][7]

  • Transmetalation: This is the crucial bond-forming stage where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires activation by a base. The base coordinates to the boronic acid, forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium, displacing the halide.[11][12][13][14]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the final biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_inputs Pd0 Pd(0)L₂ Active Catalyst ArPdX Ar-Pd(II)L₂-X (X=I) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdOH Ar-Pd(II)L₂-OH ArPdX->ArPdOH Ligand Exchange (+ Base, e.g., OH⁻) ArPdAr Ar-Pd(II)L₂-Ar' ArPdOH->ArPdAr Transmetalation (+ Ar'-B(OH)₂ ) ArPdAr->Pd0 Reductive Elimination (- Ar-Ar') Product Product Ar-Ar' ArX This compound Base Base (e.g., K₂CO₃) Boronic Ar'-B(OH)₂

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling with Phenylboronic Acid

This section provides a detailed, step-by-step methodology for a representative Suzuki coupling of this compound with phenylboronic acid on a 1.0 mmol scale.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier ExampleNotes
This compound>98%LookChem, TCIThe key electrophile.[5]
Phenylboronic Acid>97%Sigma-AldrichThe nucleophilic partner.
Tetrakis(triphenylphosphine)palladium(0)99%Strem, Sigma-AldrichPd(0) catalyst source.[15]
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificBase for the reaction.
1,4-DioxaneAnhydrous, >99.8%Acros OrganicsOrganic solvent.
WaterDegassed, HPLC gradeVWRCo-solvent; degas by sparging with N₂ or Ar.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl)N/ALab-preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)N/AFisher ScientificFor drying organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Schlenk flask or sealed vialN/AChemglassFor inert atmosphere reaction.

Step-by-Step Procedure

Experimental_Workflow Experimental Workflow A 1. Reagent Setup Add solids to a flame-dried Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill with Argon/N₂ (3x). A->B C 3. Solvent Addition Add degassed 1,4-dioxane and water. B->C D 4. Catalyst Addition Add Pd(PPh₃)₄ catalyst. C->D E 5. Reaction Heat at 100 °C with vigorous stirring. D->E F 6. Work-up Cool, dilute with EtOAc, wash with H₂O and brine. E->F G 7. Drying & Concentration Dry over MgSO₄, filter, and evaporate solvent. F->G H 8. Purification Purify via silica gel column chromatography. G->H I 9. Characterization Confirm product via NMR, LC-MS. H->I

Experimental workflow for the Suzuki coupling of this compound.
  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (276 mg, 1.0 mmol, 1.0 eq.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[16]

  • Solvent Addition: Under a positive pressure of inert gas, add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[15]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%) to the stirring mixture. The mixture may change color upon catalyst addition.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the contents with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).[16]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure product.[9][16]

Parameter Optimization and Mechanistic Considerations

The success of a Suzuki coupling is highly dependent on the interplay between the catalyst, base, solvent, and temperature. Understanding these parameters is key to optimizing the reaction for new substrates.

ParameterRecommended Choice(s)Rationale & CausalityPotential Issues
Palladium Catalyst & Ligand Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable, pre-formed Pd(0) source. Systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos ) form highly active catalysts in situ, which can be superior for less reactive substrates.[7][17][18] Bulky ligands promote the final reductive elimination step.[7]Catalyst deactivation due to oxygen. Ligand choice can be critical and may require screening.[19]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for activating the boronic acid.[11] K₂CO₃ is a mild and effective choice that minimizes the risk of hydrolyzing the methyl ester group. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction but increase the risk of side reactions.Ester Hydrolysis: Using strong bases (e.g., NaOH, KOH) or prolonged heating can hydrolyze the methyl ester to a carboxylic acid.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂OA polar, aprotic solvent like dioxane or THF is needed to dissolve the organic reagents.[7][20] The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[7] Solvent polarity can influence reaction rates and selectivity.[21][22][23]Poor solubility of one of the components can hinder the reaction. Anhydrous conditions may be required for sensitive substrates.
Temperature 80 - 110 °CHeating is generally required to overcome the activation energy barriers for the oxidative addition and reductive elimination steps. Aryl iodides are highly reactive and may couple at lower temperatures than aryl bromides or chlorides.[1][24]Excessive heat can lead to catalyst decomposition and the formation of side products, such as homocoupled species.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (oxidized).2. Insufficient degassing (oxygen present).3. Base is too weak or insoluble.1. Use a fresh bottle of catalyst or a different pre-catalyst system.2. Ensure the reaction setup is fully purged with inert gas.3. Switch to a stronger base (K₃PO₄) or a different solvent system to improve solubility.
Formation of Homocoupled Biaryl (Ar-Ar) Oxygen contamination promoting the oxidative coupling of the aryl halide.Improve inert atmosphere techniques. Ensure all solvents are thoroughly degassed.
Formation of Boronic Acid Homocoupling (Ar'-Ar') Can occur under certain conditions, often promoted by the palladium catalyst.Use a smaller excess of the boronic acid (e.g., 1.1 equivalents).
Protodeborylation of Boronic Acid The boronic acid is replaced by a hydrogen atom from a proton source (e.g., water) before it can transmetalate.[7]Ensure the base is sufficiently strong and soluble to quickly form the boronate complex. Minimize reaction time.
Product Contains Carboxylic Acid The methyl ester group has been hydrolyzed by the base.Use a milder base (K₂CO₃). Reduce the reaction temperature or time. Protect the ester if hydrolysis is unavoidable.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable biaryl compounds. By understanding the core principles of the catalytic cycle and carefully controlling key experimental parameters such as the choice of catalyst, base, and solvent, researchers can achieve high yields and reproducible results. The protocol and optimization guide provided herein serve as a robust starting point for synthetic campaigns in academic and industrial laboratories, facilitating the development of novel molecules for a wide range of applications.

References

Sonogashira coupling conditions for Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sonogashira Coupling: Optimized Conditions and Protocols for the Synthesis of Methyl 4-methyl-3-(alkynyl)benzoates

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This guide provides a comprehensive overview, detailed experimental protocols, and expert insights for the successful Sonogashira coupling of Methyl 3-iodo-4-methylbenzoate with various terminal alkynes. As a highly reactive aryl iodide, this substrate allows for efficient coupling under mild conditions, making it an ideal starting material for the synthesis of complex molecules in pharmaceutical and materials science research.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to implement or optimize this powerful transformation.

Scientific Foundation: The Sonogashira Reaction

The Sonogashira coupling is a versatile and powerful reaction that forms a C-C bond between an aryl or vinyl halide and a terminal alkyne.[5] The reaction is prized for its mild conditions, broad functional group tolerance, and high efficiency, especially when using highly reactive aryl iodides.[3][4]

The Dual Catalytic Cycle Mechanism

The reaction's efficacy stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] While the mechanism is complex and can be influenced by reaction conditions, a generally accepted pathway provides a strong predictive framework for experimental design.[5][7]

  • The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the aryl iodide (this compound) to a low-valent Palladium(0) species, forming a Pd(II) intermediate.[4]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to generate a highly nucleophilic copper(I) acetylide intermediate.[1][8] This step is crucial as it activates the alkyne for the subsequent step.

  • Transmetalation & Reductive Elimination: The copper acetylide transfers its alkyne group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination, releasing the final aryl-alkyne product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3][4]

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)L₂-I OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal CuC≡CR PdII_Alk Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuI Cu(I) Salt (CuI) CuI->Cu_Acetylide Base Amine Base Base->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetal

Caption: The interconnected Palladium and Copper catalytic cycles.

Causality of Component Selection

Understanding the role of each component is critical for troubleshooting and optimization.

  • Aryl Halide: The reactivity order is I > Br > OTf >> Cl.[9] this compound is an excellent substrate due to the high reactivity of the C-I bond, often allowing for reactions at room temperature.[3]

  • Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used. Pd(PPh₃)₄ is a common Pd(0) source but is air-sensitive.[10] More stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred; they are reduced in situ to the active Pd(0) species by an amine, a phosphine ligand, or the alkyne.[1][11][12]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne and form the copper acetylide, which accelerates the transmetalation step.[1][8]

  • Base: An amine base (e.g., triethylamine, diisopropylamine) is essential. It serves two purposes: to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to neutralize the hydrogen iodide (HI) generated during the reaction.[1][9]

  • Solvent: The solvent must dissolve all components and be anhydrous and deoxygenated.[13][14] Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are common choices.[11]

Experimental Protocols & Conditions

The following protocols provide a robust starting point for the coupling of this compound. Optimization may be required for specific terminal alkynes.

General Experimental Workflow

A successful Sonogashira coupling relies on a systematic and rigorous experimental procedure, particularly with respect to maintaining an inert atmosphere.

Workflow Fig. 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis arrow -> p1 Dry Glassware r1 Assemble Apparatus under Inert Gas (N₂/Ar) p1->r1 p2 Degas Solvents r3 Add Solvent & Base p2->r3 r2 Add Solids: Ar-I, Pd Catalyst, CuI r1->r2 r2->r3 r4 Add Terminal Alkyne (dropwise) r3->r4 r5 Stir at RT or Heat r4->r5 r6 Monitor by TLC/GC-MS r5->r6 w1 Quench Reaction (e.g., aq. NH₄Cl) r6->w1 Reaction Complete w2 Extract with Organic Solvent w1->w2 w3 Dry, Filter, Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 a1 Characterize Product (NMR, MS, etc.) w4->a1

Caption: A standard workflow for the Sonogashira coupling experiment.

Protocol 1: Standard Pd/Cu Co-Catalyzed Coupling

This protocol is a reliable starting point for a wide range of terminal alkynes.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)

  • Copper(I) Iodide (CuI) (0.5-2.5 mol%)

  • Anhydrous Triethylamine (TEA) or Diisopropylamine (DIPA) (3-5 eq)

  • Anhydrous and degassed THF or DMF (5-10 mL per mmol of aryl iodide)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.[6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.[11]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the amine base. Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe. If the alkyne is a solid, it can be added in step 1.

  • Reaction: Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide often makes heating unnecessary.[4]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-24 hours).[9]

  • Workup: Upon completion, cool the reaction to room temperature (if heated). Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether and filter through a pad of Celite® to remove catalyst residues.[4]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to complex with copper salts) and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This variation is advantageous when the terminal alkyne is prone to homocoupling (Glaser coupling), a common side reaction promoted by oxygen and copper salts.[2][9]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous Triethylamine (TEA) or Diisopropylamine (DIPA) (3-5 eq)

  • Anhydrous and degassed Toluene or THF

Procedure:

  • Setup and Reagent Addition: Follow steps 1-4 from Protocol 1, omitting the CuI. Using a Pd(0) source like Pd(PPh₃)₄ is often preferred for copper-free systems.

  • Reaction: The reaction may require gentle heating (40-60 °C) to achieve a reasonable rate in the absence of the copper co-catalyst.

  • Monitoring and Workup: Follow steps 6-9 from Protocol 1. The workup is simplified as a wash with ammonium chloride is not strictly necessary.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact yield and reaction time. The following table summarizes common conditions for aryl iodides.

Parameter Condition A (Standard) Condition B (Copper-Free) Condition C (Alternative Base) Rationale & Causality
Aryl Halide This compoundThis compoundThis compoundAryl iodides are highly reactive, enabling mild conditions.[4]
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2%) + PPh₃ (4%)Pd(II) precatalysts are air-stable.[9] Pd(0) is often used in copper-free systems. Pd(OAc)₂ is a versatile precursor.
Cu Co-Catalyst CuI (1 mol%)NoneCuI (1 mol%)CuI accelerates the reaction but can cause alkyne homocoupling.[1][2]
Base Triethylamine (TEA)Triethylamine (TEA)Diisopropylamine (DIPA)TEA is a standard, effective base. DIPA is bulkier and can sometimes improve yields or suppress side reactions.[9]
Solvent THF, degassedToluene, degassedDMF, degassedSolvent choice depends on substrate solubility and temperature requirements.[14]
Temperature Room Temperature50 °CRoom TemperatureAryl iodides often react at RT.[3] Copper-free reactions may require heat.
Typical Outcome High yield, fast reaction.Good yield, avoids homocoupling.High yield, useful if other bases fail.Provides a logical framework for optimization and troubleshooting.

Troubleshooting Common Issues

Even robust reactions can encounter problems. A logical approach based on understanding the mechanism is key to solving them.

Problem Observation Probable Cause(s) Recommended Solution(s)
Low or No Yield Starting material remains.1. Inactive catalyst (Pd or Cu).[11]2. Insufficiently inert atmosphere.[9]3. Impure reagents/solvents.1. Use fresh, high-quality catalysts. Ensure CuI is off-white, not green/brown.2. Rigorously degas solvents and maintain a positive N₂/Ar pressure.3. Purify starting materials and use anhydrous solvents.
Catalyst Decomposition A black precipitate (palladium black) forms.1. Presence of oxygen.[11]2. High temperature.3. Inappropriate solvent (anecdotally, THF can promote it).[12]1. Improve inert atmosphere technique.2. Run the reaction at a lower temperature.3. Switch to a different solvent like Toluene or DMF.
Side Product Formation A spot on TLC corresponding to the alkyne dimer is observed.Glaser-Hay homocoupling, promoted by Cu and O₂.[9][11]1. Ensure strictly anaerobic conditions.2. Reduce the amount of CuI catalyst.3. Switch to a copper-free protocol (Protocol 2).

Conclusion

The Sonogashira coupling of this compound is a highly efficient and reliable method for synthesizing valuable arylalkyne building blocks. By understanding the underlying mechanism and the specific roles of each reagent, researchers can confidently apply the provided protocols, optimize conditions for novel substrates, and effectively troubleshoot any experimental challenges. The key to success lies in the careful control of the reaction atmosphere and the use of high-purity reagents.

References

Application Notes & Protocols: A Deep Dive into the Heck Reaction Mechanism with Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Heck Reaction in Modern Synthesis

The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has become indispensable in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1][3] Its significance lies in its tolerance for a wide range of functional groups and its ability to construct substituted alkenes with high stereoselectivity.[4]

This guide provides an in-depth exploration of the Heck reaction, focusing on the specific application of Methyl 3-iodo-4-methylbenzoate as the aryl halide substrate. This compound is a valuable building block in medicinal chemistry, notably serving as an intermediate in the synthesis of potent kinase inhibitors like Ponatinib.[5] By understanding the nuances of the reaction mechanism with this substrate, researchers can optimize reaction conditions, improve yields, and troubleshoot potential challenges.

Deconstructing the Catalytic Cycle: A Mechanistic Exploration

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][6] While variations exist, the core pathway provides a robust framework for understanding the transformation.

Catalyst Activation: The Birth of the Active Species

Many Heck reactions utilize a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[7][8] This reduction can be facilitated by various reagents within the reaction mixture, including phosphine ligands, amines, or even the alkene substrate itself.[9][10] The use of Pd(II) precatalysts is often preferred over stable but less reactive Pd(0) complexes like Pd(PPh₃)₄, as the in situ generation can lead to a more active catalytic species.[7]

Oxidative Addition: The Rate-Determining Step

The catalytic cycle begins with the oxidative addition of the aryl halide to the coordinatively unsaturated Pd(0) complex.[2][7] This step involves the insertion of the palladium atom into the carbon-iodine bond of this compound, forming a square planar Pd(II) species.[6] For aryl halides, the rate of this step generally follows the trend of I > Br > Cl, making aryl iodides like our substrate highly reactive.[2][9] The presence of electron-donating groups on the phosphine ligands can further accelerate this crucial step.[9]

Olefin Coordination and Migratory Insertion: Forging the New C-C Bond

Following oxidative addition, the alkene substrate coordinates to the palladium center.[2] For the reaction to proceed, a ligand, typically a phosphine, may need to dissociate from the palladium complex to create a vacant coordination site.[9] The coordinated alkene then undergoes a syn-migratory insertion into the aryl-palladium bond.[1][2] This step forms a new carbon-carbon σ-bond and establishes the regiochemistry of the product. With electron-deficient alkenes, such as methyl acrylate, the aryl group typically adds to the β-carbon.[2]

β-Hydride Elimination: Product Formation and Stereoselectivity

The newly formed alkylpalladium(II) intermediate undergoes a syn-β-hydride elimination, a process where a hydrogen atom on the carbon adjacent (β) to the palladium is transferred back to the metal.[1][2] This step regenerates the double bond, now substituted with the aryl group, and produces a hydridopalladium(II) complex. The stereochemistry of the final product is largely determined during this step, with the trans or (E)-isomer being the thermodynamically favored and predominant product.[2][11]

Reductive Elimination and Catalyst Regeneration: Closing the Loop

The final step involves the reductive elimination of HX (in this case, HI) from the hydridopalladium(II) complex, which is facilitated by a base.[7][12] Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Visualizing the Heck Reaction

Heck_Reaction_Mechanism Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L₂Pd(II)(Ar)(I) OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Olefin PdII_Olefin L₂(Olefin)Pd(II)(Ar)(I) Coord->PdII_Olefin MigIns Migratory Insertion PdII_Olefin->MigIns PdII_Alkyl L₂Pd(II)(Alkyl)(I) MigIns->PdII_Alkyl BetaHE β-Hydride Elimination PdII_Alkyl->BetaHE PdII_Hydride L(H)Pd(II)(I) BetaHE->PdII_Hydride Product Product Substituted Alkene BetaHE->Product RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 - H-Base⁺I⁻ Salt H-Base⁺I⁻ RedElim->Salt ArI This compound ArI->OxAdd Olefin Alkene (e.g., Methyl Acrylate) Olefin->Coord Base Base (e.g., Et₃N) Base->RedElim caption Figure 1: The Heck Reaction Catalytic Cycle.

Caption: Figure 1: The Heck Reaction Catalytic Cycle.

Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate

This protocol outlines a general procedure for the Heck coupling of this compound with methyl acrylate. Optimization may be required based on specific laboratory conditions and desired outcomes.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMolEq.
This compoundC₉H₉IO₂276.071.00 g3.621.0
Methyl AcrylateC₄H₆O₂86.090.47 g (0.52 mL)5.431.5
Palladium(II) AcetatePd(OAc)₂224.500.0081 g0.03620.01
TriphenylphosphinePPh₃262.290.019 g0.07240.02
TriethylamineEt₃N101.190.55 g (0.76 mL)5.431.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL--

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Condenser) start->setup add_solids Add Solids: - this compound - Pd(OAc)₂ - PPh₃ setup->add_solids add_liquids Add Liquids: - DMF - Methyl Acrylate - Triethylamine add_solids->add_liquids purge Purge with Inert Gas (Nitrogen or Argon) add_liquids->purge heat Heat Reaction Mixture (e.g., 80-100 °C) purge->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Aqueous Workup (Water, Ethyl Acetate) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Figure 2: Experimental Workflow for the Heck Reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.62 mmol), palladium(II) acetate (0.0081 g, 0.0362 mmol, 1 mol%), and triphenylphosphine (0.019 g, 0.0724 mmol, 2 mol%).

  • Addition of Reagents: Under a counterflow of inert gas (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 10 mL), followed by methyl acrylate (0.52 mL, 5.43 mmol), and triethylamine (0.76 mL, 5.43 mmol).

  • Inert Atmosphere: Purge the reaction mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.[13][14]

Causality Behind Experimental Choices

  • Catalyst System (Pd(OAc)₂/PPh₃): Palladium(II) acetate is a common and relatively air-stable precatalyst.[8] Triphenylphosphine serves as a ligand to stabilize the Pd(0) species and modulate its reactivity.[1] The phosphine to palladium ratio can influence catalyst activity and stability.[8]

  • Base (Triethylamine): Triethylamine is a widely used organic base in the Heck reaction.[1] It neutralizes the hydriodic acid (HI) generated during the catalytic cycle, preventing catalyst deactivation and driving the reaction forward.[7]

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and catalyst components.[15] Its high boiling point is suitable for reactions requiring elevated temperatures.[15] However, the quality of the solvent is crucial, as impurities like hydroperoxides can oxidize the phosphine ligand and inhibit the reaction.[4]

  • Aryl Halide (this compound): The carbon-iodine bond is the weakest among the halogens, making aryl iodides highly reactive in the oxidative addition step, often leading to faster reaction rates and milder conditions.[2][9]

Troubleshooting and Optimization

  • Low Conversion:

    • Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation of the Pd(0) catalyst. The quality of the solvent and reagents is paramount.

    • Insufficient Temperature: The reaction may require higher temperatures or longer reaction times.

    • Base Strength: A different base, either stronger or weaker, may be beneficial depending on the specific substrate and conditions.[16]

  • Side Product Formation:

    • Double Arylation: Using a larger excess of the alkene can sometimes minimize the formation of diarylated products.

    • Isomerization: Prolonged reaction times or high temperatures can sometimes lead to isomerization of the product's double bond.

  • Ligand Selection: For challenging substrates, exploring different phosphine ligands (e.g., tri-o-tolylphosphine) or N-heterocyclic carbene (NHC) ligands may improve catalyst performance.[8]

Conclusion

The Heck reaction remains a vital tool in the synthetic chemist's arsenal. A thorough understanding of its mechanism, coupled with careful consideration of the roles of the catalyst, ligands, base, and solvent, is essential for its successful application. By leveraging the principles outlined in this guide, researchers can effectively utilize the Heck reaction for the synthesis of valuable compounds like derivatives of this compound, contributing to advancements in drug discovery and materials science.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is of paramount importance in the pharmaceutical and materials science industries, where the arylamine moiety is a common structural motif.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and industrially relevant substrate: Methyl 3-iodo-4-methylbenzoate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into reaction optimization and troubleshooting.

Introduction: The Significance of C-N Bond Formation

The construction of C-N bonds is a fundamental transformation in organic chemistry, enabling the synthesis of a vast array of molecules with diverse biological and material properties. Traditional methods for forming these bonds, such as nucleophilic aromatic substitution or the Ullmann condensation, often require harsh reaction conditions and exhibit limited substrate scope and functional group tolerance.[1][5] The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by offering a milder, more general, and highly efficient alternative.[1][2][5]

This compound is a valuable building block in medicinal chemistry, notably utilized in the synthesis of various kinase inhibitors.[6] Its structure presents an activated aryl iodide, making it an excellent candidate for cross-coupling reactions. This application note will use this substrate to illustrate the practical execution and considerations of the Buchwald-Hartwig amination.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex.[7][8][9] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The generally accepted key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[3][8][10]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[3][5][8]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, releasing the arylamine product and regenerating the active Pd(0) catalyst, thus completing the cycle.[3][8][10]

The choice of ligand is critical in this process. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent undesired side reactions such as beta-hydride elimination.[1]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_main cluster_products cluster_reactants Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(I) Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [L-Pd(II)(Ar)(NHR'R'')]⁺ I⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product Product->Pd0 Catalyst Regeneration ArI Ar-I ArI->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amine_complex

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol

This protocol details the coupling of this compound with a representative primary amine, aniline.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dark place.[11]
AnilineReagent Grade, ≥99%Commercially AvailablePurify by distillation if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
XPhos≥98%Commercially AvailableA bulky, electron-rich phosphine ligand.
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially AvailableHandle in a glovebox due to moisture sensitivity.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a freshly opened bottle or dried over molecular sieves.
Diethyl EtherACS GradeCommercially AvailableFor workup.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous Magnesium SulfateACS GradeCommercially AvailableFor drying.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup (under inert atmosphere):

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (0.02 mmol, 1 mol%) and XPhos (0.04 mmol, 2 mol%).

  • Add this compound (2.0 mmol, 1.0 equiv.) and Sodium tert-butoxide (2.8 mmol, 1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add aniline (2.2 mmol, 1.1 equiv.) via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

Reaction Monitoring:

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL).

  • Quench the reaction by slowly adding water (10 mL).

  • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-aryl product.

Process Optimization and Troubleshooting

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters.

Catalyst and Ligand Selection

While this protocol uses Pd(OAc)₂ and XPhos, a wide variety of palladium sources and phosphine ligands have been developed.[9][12] For aryl iodides, bidentate ligands like BINAP and DPPF were early successes.[1] However, modern bulky, electron-rich monophosphine ligands (the "Buchwald ligands") often provide superior results, especially for challenging substrates.[1][12] If the reaction is sluggish or gives low yields, screening other ligands such as SPhos, RuPhos, or BrettPhos can be beneficial.[10]

Base and Solvent Choice

The choice of base is critical. Strong, non-nucleophilic bases are required to deprotonate the amine. Sodium tert-butoxide is a common choice.[9] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher temperatures or longer reaction times.[8][13]

Aprotic solvents such as toluene, dioxane, or THF are typically used.[7] Toluene is often preferred for reactions with aryl iodides as it can help mitigate catalyst inhibition by iodide salts.[7]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor choice of ligand/base/solvent.Use a fresh palladium source and ligand; Ensure all glassware is oven-dried and use anhydrous solvent; Screen different ligands, bases, and solvents.[14]
Dehalogenation of Starting Material Undesired side reaction, often promoted by certain ligand/base combinations.Switch to a bulkier ligand; Use a milder base.
Formation of Byproducts Side reactions such as amine scrambling or double arylation.Use a slight excess of the amine; For primary amines, consider using an ammonia surrogate to prevent double arylation.[10]
Difficulty in Purification Co-elution of product with ligand or byproducts.Choose a ligand that is easily separable; Optimize chromatography conditions.

Conclusion

The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of arylamines. By understanding the underlying catalytic cycle and carefully selecting the reaction components, researchers can successfully apply this methodology to a wide range of substrates, including the industrially relevant this compound. The protocol and optimization strategies provided herein serve as a comprehensive guide to facilitate the efficient and high-yielding synthesis of valuable C-N coupled products.

References

Application Notes and Protocols for the Synthesis of a Potent DDR1 Inhibitor Utilizing Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting DDR1

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix.[1] Unlike many other RTKs that are activated by soluble growth factors, DDR1's activation by the solid-state matrix positions it as a critical sensor of the cellular microenvironment.[1] Aberrant DDR1 signaling has been implicated in a range of pathologies, including various cancers, fibrosis, and chronic inflammation.[2][3][4] In oncological contexts, DDR1 overexpression is correlated with poor prognosis, promoting tumor cell proliferation, invasion, and metastasis by activating downstream signaling cascades such as the MAPK and PI3K/Akt pathways.[2][5][6] Consequently, the development of small molecule inhibitors that can selectively target the kinase activity of DDR1 represents a highly promising therapeutic strategy.[4][7]

This guide provides a comprehensive, step-by-step protocol for the synthesis of a potent biaryl amide-based DDR1 inhibitor, starting from the commercially available building block, Methyl 3-iodo-4-methylbenzoate. The synthetic strategy is designed to be robust and adaptable, employing well-established, high-yielding chemical transformations.

DDR1 Signaling Pathway Overview

Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of downstream events that ultimately regulate gene expression and cellular behavior.

DDR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 PI3K PI3K DDR1->PI3K Phosphorylation MAPK MAPK (ERK) DDR1->MAPK NFkB NF-κB DDR1->NFkB Notch Notch DDR1->Notch Activation Collagen Collagen Collagen->DDR1 Binding & Activation Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression Notch->Gene_Expression Cell_Outcomes Cell Proliferation, Invasion, Migration, Fibrosis Gene_Expression->Cell_Outcomes

Figure 1: Simplified DDR1 Signaling Pathway.

Synthetic Strategy and Workflow

The synthesis of the target DDR1 inhibitor, N-(4-methyl-3-(pyridin-2-yl)phenyl)isonicotinamide , is accomplished in a four-step sequence. The core of the molecule is constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[5] Subsequent functional group transformations, including ester hydrolysis, a Curtius rearrangement, and a final amide coupling, complete the synthesis.

Synthetic_Workflow Start Methyl 3-iodo-4- methylbenzoate Intermediate1 Methyl 4-methyl-3- (pyridin-2-yl)benzoate Start->Intermediate1 Step 1: Suzuki Coupling Intermediate2 4-Methyl-3-(pyridin-2-yl) benzoic Acid Intermediate1->Intermediate2 Step 2: Ester Hydrolysis Intermediate3 4-Methyl-3-(pyridin-2-yl) aniline Intermediate2->Intermediate3 Step 3: Curtius Rearrangement FinalProduct Target DDR1 Inhibitor: N-(4-methyl-3-(pyridin-2-yl)phenyl) isonicotinamide Intermediate3->FinalProduct Step 4: Amide Coupling

Figure 2: Overall Synthetic Workflow.

Part I: Synthesis of Key Intermediates

Step 1: Suzuki-Miyaura Cross-Coupling

Reaction: this compound + 2-(Tributylstannyl)pyridine → Methyl 4-methyl-3-(pyridin-2-yl)benzoate

The initial and most crucial step is the formation of the biaryl scaffold. The Suzuki-Miyaura coupling is selected for its high functional group tolerance and generally excellent yields. Here, we couple the aryl iodide with a commercially available pyridine boronic acid derivative. The choice of a palladium catalyst and a suitable base is critical for the reaction's success.

Protocol 1: Synthesis of Methyl 4-methyl-3-(pyridin-2-yl)benzoate

Reagent/MaterialM.W.AmountMolesEquivalents
This compound276.075.00 g18.11.0
2-Pyridylboronic Acid122.922.67 g21.71.2
Pd(PPh₃)₄1155.561.05 g0.910.05
Sodium Carbonate (Na₂CO₃)105.993.84 g36.22.0
Toluene-80 mL--
Ethanol-20 mL--
Water-20 mL--

Procedure:

  • To a 250 mL round-bottom flask, add this compound, 2-pyridylboronic acid, and sodium carbonate.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Bubble argon gas through the mixture for 15 minutes to degas the solution. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Add the Tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to 85°C under an argon atmosphere.

  • Maintain the reaction at this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the product as a white solid.

Step 2: Saponification (Ester Hydrolysis)

Reaction: Methyl 4-methyl-3-(pyridin-2-yl)benzoate → 4-Methyl-3-(pyridin-2-yl)benzoic Acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, a process known as saponification. This carboxylic acid is the precursor for the subsequent Curtius rearrangement.

Protocol 2: Synthesis of 4-Methyl-3-(pyridin-2-yl)benzoic Acid

Reagent/MaterialAmountMolesEquivalents
Methyl 4-methyl-3-(pyridin-2-yl)benzoate3.50 g15.41.0
Sodium Hydroxide (NaOH)1.23 g30.82.0
Methanol50 mL--
Water25 mL--

Procedure:

  • Dissolve the starting ester in a mixture of methanol and water in a 250 mL round-bottom flask.

  • Add sodium hydroxide pellets and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approximately 70°C) for 4 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Wash the aqueous solution with 30 mL of diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 2M hydrochloric acid (HCl). A white precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Step 3: Curtius Rearrangement

Reaction: 4-Methyl-3-(pyridin-2-yl)benzoic Acid → 4-Methyl-3-(pyridin-2-yl)aniline

The Curtius rearrangement is a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate, followed by hydrolysis to the amine.

Protocol 3: Synthesis of 4-Methyl-3-(pyridin-2-yl)aniline

Reagent/MaterialAmountMolesEquivalents
4-Methyl-3-(pyridin-2-yl)benzoic Acid2.50 g11.71.0
Diphenylphosphoryl azide (DPPA)3.55 g12.91.1
Triethylamine (TEA)1.78 mL12.91.1
tert-Butanol50 mL--
4M HCl in Dioxane20 mL--

Procedure:

  • To a flame-dried 250 mL round-bottom flask under argon, add the carboxylic acid and tert-butanol.

  • Add triethylamine, followed by the dropwise addition of diphenylphosphoryl azide at room temperature.

  • Heat the reaction mixture to reflux (approximately 85°C) for 6 hours. The formation of the isocyanate and its subsequent reaction with tert-butanol forms a Boc-protected amine.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the crude residue in 50 mL of ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • To the crude Boc-protected amine, add 20 mL of 4M HCl in dioxane at 0°C.

  • Allow the mixture to warm to room temperature and stir for 4 hours to remove the Boc protecting group.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2M NaOH solution until pH ~10.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the target aniline.

Part II: Final Product Synthesis and Characterization

Step 4: Amide Bond Formation

Reaction: 4-Methyl-3-(pyridin-2-yl)aniline + Isonicotinic acid → N-(4-methyl-3-(pyridin-2-yl)phenyl)isonicotinamide

The final step involves the coupling of the synthesized aniline with isonicotinic acid to form the desired amide. A variety of peptide coupling reagents can be used; HATU is chosen here for its high efficiency and mild reaction conditions.

Protocol 4: Synthesis of N-(4-methyl-3-(pyridin-2-yl)phenyl)isonicotinamide

Reagent/MaterialAmountMolesEquivalents
4-Methyl-3-(pyridin-2-yl)aniline1.50 g8.141.0
Isonicotinic acid1.10 g8.951.1
HATU3.41 g8.951.1
DIPEA2.84 mL16.32.0
Dimethylformamide (DMF)40 mL--

Procedure:

  • In a 100 mL round-bottom flask, dissolve isonicotinic acid in DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the aniline to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor for completion by TLC or LC-MS.

  • Pour the reaction mixture into 200 mL of water. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 0-10% methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Characterization of the Final Product

The identity and purity of the synthesized DDR1 inhibitor should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final compound. The spectra should be consistent with the proposed structure, showing the correct number of protons and carbons with appropriate chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC. A purity of >95% is generally required for biological testing.

Biological Evaluation (General Protocol)

To confirm the activity of the synthesized compound as a DDR1 inhibitor, a series of biochemical and cell-based assays should be performed.

  • Biochemical Kinase Assay: The inhibitory activity of the compound against the DDR1 kinase domain should be determined in a cell-free enzymatic assay. This will provide an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8][9][10]

  • Cellular DDR1 Autophosphorylation Assay: A cell-based assay should be performed to assess the ability of the compound to inhibit collagen-induced DDR1 autophosphorylation in a relevant cell line (e.g., U2OS cells).

  • Kinome Selectivity Profiling: To assess the selectivity of the inhibitor, it should be screened against a panel of other kinases. A selective inhibitor will show significantly higher potency for DDR1 compared to other kinases.

  • Cell Viability/Proliferation Assays: The effect of the inhibitor on the proliferation and viability of cancer cell lines known to be dependent on DDR1 signaling should be evaluated.

Conclusion

This application note provides a detailed and robust synthetic route for a potent biaryl amide-based DDR1 inhibitor using this compound as a key starting material. The described protocols utilize well-established chemical reactions, ensuring high yields and purity of the intermediates and the final product. This guide is intended for researchers in drug discovery and medicinal chemistry, providing a solid foundation for the synthesis and subsequent biological evaluation of novel DDR1 inhibitors.

References

Application Notes: The Strategic Role of Methyl 3-iodo-4-methylbenzoate in the Synthesis of GZD824 (Olverembatinib)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

GZD824, also known as Olverembatinib, is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy against a wide range of Bcr-Abl mutants, including the notoriously resistant T315I "gatekeeper" mutation.[1][2][3] The development of potent inhibitors for this mutation remains a critical challenge in the treatment of Chronic Myeloid Leukemia (CML).[4][5] The molecular architecture of GZD824 is specifically designed to overcome the steric hindrance imposed by the isoleucine residue in the T315I mutant.[6] A key element of this design is the carbon-carbon triple bond linker, the introduction of which is a pivotal step in the molecule's total synthesis. This application note details the critical role of Methyl 3-iodo-4-methylbenzoate as a key starting material and provides a comprehensive protocol for its application in a core Sonogashira coupling reaction, a cornerstone of the GZD824 synthetic pathway.

Introduction: The Significance of GZD824 (Olverembatinib)

GZD824 (Olverembatinib) is an orally active, potent pan-Bcr-Abl inhibitor developed to treat CML patients who have developed resistance to first and second-generation TKIs.[1][7] Its clinical efficacy, particularly in patients harboring the T315I mutation, has led to its approval in China for TKI-resistant CML.[8] The synthesis of such a structurally complex and targeted therapeutic agent relies on a robust and efficient chemical strategy. The assembly of the core benzamide structure of GZD824 is achieved through a multi-step process where the formation of an aryl-alkyne bond is of paramount importance. This is where this compound serves as an indispensable building block.

The Synthetic Strategy: A Focus on Sonogashira Coupling

The total synthesis of GZD824 necessitates the precise and efficient coupling of three primary fragments. A convergent synthesis approach is often favored, wherein the central phenyl ring is functionalized with a terminal alkyne, which is later coupled to the final amine-containing side chain.

The key transformation is the Sonogashira cross-coupling reaction , a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[11]

The Role of this compound:

This specific reagent is strategically ideal for several reasons:

  • Aryl Iodide Reactivity: The iodine atom at the 3-position provides a highly reactive site for the palladium-catalyzed oxidative addition, which is the first and often rate-determining step of the Sonogashira catalytic cycle. The reactivity order for aryl halides in this reaction is generally I > Br > Cl, making the iodide the substrate of choice for ensuring high efficiency and yield.[9][11]

  • Structural Precursor: The methylbenzoate scaffold provides the core structure of the final GZD824 molecule. The ester group is later hydrolyzed to a carboxylic acid to enable the final amide bond formation, while the 4-methyl group is a permanent structural feature of the drug.

  • Positional Isomerism: The 1,3,4-substitution pattern is precisely what is required for the final drug architecture, correctly orienting the alkyne linker and the eventual amide bond.

The overall synthetic logic is visualized below.

GZD824_Strategy A This compound C Key Intermediate (Aryl-Alkyne Adduct) A->C Sonogashira Coupling B Terminal Alkyne Heterocycle (e.g., 5-ethynyl-1H-pyrazolo[3,4-b]pyridine) B->C D Saponification (Ester to Acid) C->D E Amide Coupling D->E G Final Product (GZD824) E->G F Amine Side Chain (4-(4-methylpiperazinomethyl)-3-(trifluoromethyl)aniline) F->E

Caption: Synthetic pathway overview for GZD824.

Detailed Protocol: Sonogashira Coupling of this compound

This protocol describes the synthesis of a key intermediate, Methyl 3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methylbenzoate, a direct precursor in the GZD824 synthesis pathway.[4]

3.1. Materials and Reagents

ReagentM.W. ( g/mol )EquivalentsAmountPurpose
This compound276.061.02.76 g (10 mmol)Aryl Halide Substrate
5-ethynyl-1H-pyrazolo[3,4-b]pyridine143.151.11.57 g (11 mmol)Alkyne Coupling Partner
Dichlorobis(triphenylphosphine)palladium(II)701.900.02140 mg (0.2 mmol)Palladium Catalyst
Copper(I) Iodide (CuI)190.450.0476 mg (0.4 mmol)Co-catalyst
Triethylamine (Et₃N)101.19-40 mLSolvent and Base
N,N-Dimethylformamide (DMF)73.09-20 mLCo-solvent
Ethyl Acetate--As neededExtraction Solvent
Saturated NH₄Cl (aq)--As neededQuenching Agent
Brine--As neededWashing Agent
Anhydrous Sodium Sulfate--As neededDrying Agent
Silica Gel (230-400 mesh)--As neededChromatography

3.2. Experimental Procedure

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: Place an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) species generated in situ.

  • Charging Reagents: To the flask, add this compound (2.76 g, 10 mmol), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol).

  • Solvent Addition: Add triethylamine (40 mL) and DMF (20 mL) via syringe. The amine serves as both a solvent and the base required to deprotonate the terminal alkyne, forming the reactive acetylide species.[9]

  • Degassing: Subject the resulting suspension to three cycles of vacuum followed by backfilling with argon. This step is critical to remove dissolved oxygen.

  • Alkyne Addition: Add the 5-ethynyl-1H-pyrazolo[3,4-b]pyridine (1.57 g, 11 mmol) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting aryl iodide is fully consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove catalyst residues and salts, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 50 mL) to remove copper salts and residual amine, and then with brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure product.

  • Characterization: The final product, Methyl 3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methylbenzoate, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 80-95%.

Mechanistic Causality and Trustworthiness

The success of this protocol is grounded in the well-understood mechanism of the Sonogashira coupling.

  • Palladium Cycle: The Pd(II) precatalyst is reduced in situ to Pd(0), which undergoes oxidative addition with the highly reactive C-I bond of this compound.

  • Copper Cycle: Concurrently, the copper(I) iodide coordinates with the terminal alkyne. The amine base deprotonates the alkyne, forming a copper(I) acetylide intermediate.[11]

  • Transmetalation: The crucial step involves the transfer of the acetylide ligand from copper to the palladium center, regenerating the copper(I) catalyst.

  • Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst.

The protocol's trustworthiness is ensured by built-in validation steps. The rigorous monitoring via TLC/LC-MS confirms reaction completion and prevents the formation of side products from prolonged heating. The multi-step workup and chromatographic purification are designed to remove all catalysts and unreacted reagents, while final characterization provides absolute confirmation of the product's identity and purity.

Conclusion

This compound is not merely a starting material but a strategically vital component in the synthesis of GZD824. Its inherent reactivity and precise structural features make it the optimal choice for introducing the critical aryl-alkyne linkage via the Sonogashira coupling. The protocol provided herein offers a robust, high-yielding, and reproducible method for this key synthetic transformation, paving the way for the subsequent steps of hydrolysis and amide coupling to complete the synthesis of this life-saving therapeutic agent.

References

The Versatile Role of Methyl 3-iodo-4-methylbenzoate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-iodo-4-methylbenzoate (CAS No. 90347-66-3) has emerged as a pivotal intermediate in contemporary pharmaceutical research and development. Its unique structural features, particularly the presence of a reactive iodine atom and an ester functional group on a substituted benzene ring, render it an exceptionally versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed, field-proven protocols for the utilization of this compound in key organic transformations. The focus is on palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. This document aims to bridge the gap between theoretical knowledge and practical application, offering insights into the causality behind experimental choices and ensuring the delivery of robust, reproducible synthetic methods.

Introduction: Unveiling the Potential of a Key Intermediate

This compound is a substituted aromatic compound with the molecular formula C₉H₉IO₂.[1] Its significance in medicinal chemistry is primarily attributed to the ortho-relationship of the iodo and methyl groups, which influences the electronic and steric environment of the molecule, and the para-relationship of the methyl and ester groups. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent substrate for a variety of cross-coupling reactions.[2] This reactivity profile allows for the strategic introduction of diverse molecular fragments, a crucial step in the construction of intricate drug molecules.

One of the most notable applications of this compound is its role as a key starting material in the synthesis of Ponatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[3] Beyond this specific application, its utility extends to the synthesis of a wide array of benzamide derivatives and other complex heterocyclic systems through well-established palladium-catalyzed reactions such as Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 90347-66-3[1]
Molecular Formula C₉H₉IO₂[1]
Molecular Weight 276.07 g/mol [1][3]
Appearance Light yellow liquid or solid[3]
Melting Point 93-95 °C[3]
Boiling Point 302.9 ± 30.0 °C at 760 mmHg[3]
Density ~1.7 g/cm³[3]
Purity ≥99.0% (GC)[3]
Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS).[4]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C-I bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Cross_Coupling_Applications MI4MB This compound Sonogashira Sonogashira Coupling (C-C bond formation) MI4MB->Sonogashira + Terminal Alkyne [Pd catalyst, Cu(I) cocatalyst, Base] Suzuki Suzuki-Miyaura Coupling (C-C bond formation) MI4MB->Suzuki + Boronic Acid/Ester [Pd catalyst, Base] Heck Heck Reaction (C-C bond formation) MI4MB->Heck + Alkene [Pd catalyst, Base] Buchwald Buchwald-Hartwig Amination (C-N bond formation) MI4MB->Buchwald + Amine [Pd catalyst, Base, Ligand] Product_Sono Aryl-Alkynes Sonogashira->Product_Sono Product_Suz Biaryls Suzuki->Product_Suz Product_Heck Substituted Alkenes Heck->Product_Heck Product_Buch Aryl-Amines Buchwald->Product_Buch

Caption: Key palladium-catalyzed cross-coupling reactions utilizing this compound.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is pivotal in the synthesis of Ponatinib.[5]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride is used, which is reduced in situ.

  • Copper(I) Cocatalyst: Copper(I) iodide is typically used to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial for neutralizing the hydrogen iodide generated during the reaction and for the formation of the copper acetylide.

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed to dissolve the reactants and catalyst.

Exemplary Protocol for Sonogashira Coupling:

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine this compound, PdCl₂(PPh₃)₂, and CuI in a flame-dried flask. B 2. Add anhydrous solvent (e.g., THF) and amine base (e.g., triethylamine). A->B C 3. Degas the mixture (e.g., with argon). B->C D 4. Add the terminal alkyne. C->D E 5. Stir at room temperature or with gentle heating. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Quench the reaction (e.g., with aqueous NH₄Cl). F->G H 8. Extract with an organic solvent. G->H I 9. Dry, filter, and concentrate the organic phase. H->I J 10. Purify by column chromatography. I->J

Caption: A generalized workflow for the Sonogashira coupling reaction.

Detailed Protocol:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.2 eq) dropwise.

  • Stir the reaction at room temperature or heat to 40-50 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Causality of Experimental Choices:

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be used, often in combination with phosphine ligands.

  • Ligand: The choice of ligand is critical and can significantly impact the reaction's efficiency. Bulky, electron-rich phosphine ligands often give good results.

  • Base: An aqueous solution of a base such as sodium carbonate, potassium carbonate, or potassium phosphate is required for the transmetalation step.

  • Solvent System: A two-phase solvent system, typically an organic solvent (e.g., toluene, 1,4-dioxane) and water, is commonly used.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq).

  • Add the solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture with vigorous stirring at 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, and separate the organic layer.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

  • Ligand: Phosphine ligands, such as triphenylphosphine, are often used to stabilize the palladium catalyst.

  • Base: An organic or inorganic base is required to regenerate the active palladium(0) catalyst in the final step of the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc) are typically used.

Exemplary Protocol for Heck Reaction:

  • To a reaction flask, add this compound (1.0 eq), the alkene (e.g., styrene, 1.2-1.5 eq), palladium(II) acetate (0.01-0.05 eq), a phosphine ligand (e.g., PPh₃, 0.02-0.10 eq), and a base (e.g., triethylamine, 1.5-2.0 eq).

  • Add a suitable anhydrous solvent (e.g., DMF).

  • Heat the reaction mixture at 80-120 °C under an inert atmosphere.

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Aryl-Amines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand. The ligand plays a crucial role in promoting both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (e.g., NaOtBu, 1.2-1.5 eq) to a dry reaction vessel.

  • Add anhydrous solvent (e.g., toluene).

  • Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Seal the vessel and heat the reaction mixture at 80-110 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the combined organic layers.

  • Purify the product by column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its reactivity in a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. The protocols provided in this guide are intended to serve as a robust starting point for researchers. It is important to note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the best results for specific substrates. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents will empower scientists to troubleshoot and adapt these methods for their unique synthetic challenges, ultimately accelerating the drug discovery and development process.

References

Application Note & Protocol: High-Yield Lab-Scale Esterification of 3-Iodo-4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Iodo-4-Methylbenzoate Esters

3-Iodo-4-methylbenzoic acid and its corresponding esters are valuable intermediates in the realms of pharmaceutical development and advanced material science.[1][2][3] The presence of an iodine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Concurrently, the methyl and carboxylic acid functionalities offer further points for synthetic elaboration. Specifically, the ester derivatives, such as methyl 3-iodo-4-methylbenzoate, are pivotal in the synthesis of bioactive molecules, agrochemicals, and therapeutic agents due to their enhanced reactivity and improved solubility profiles.[4] This application note provides a detailed, robust, and reproducible protocol for the lab-scale esterification of 3-iodo-4-methylbenzoic acid, with a focus on the widely utilized Fischer-Speier esterification method.

Reaction Mechanism: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[5][6][7] The reaction is reversible, and therefore, specific strategies must be employed to drive the equilibrium towards the product side.[8][9]

The mechanism proceeds through several key steps:[6][7][10]

  • Protonation of the Carbonyl Oxygen: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the 3-iodo-4-methylbenzoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: A molecule of the alcohol (in this protocol, methanol) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

To ensure a high yield, the reaction equilibrium is shifted to the right by either using a large excess of the alcohol or by removing water as it is formed.[7][8][9] In this protocol, we will utilize an excess of methanol, which also conveniently serves as the reaction solvent.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed for the synthesis of this compound from 3-iodo-4-methylbenzoic acid using methanol in the presence of a sulfuric acid catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Iodo-4-methylbenzoic acid≥97%Sigma-Aldrich82998-57-0Starting material.
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific67-56-1Reagent and solvent.
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Sigma-Aldrich7664-93-9Catalyst. Handle with extreme care.
Dichloromethane (DCM)ACS GradeVWR75-09-2Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution---144-55-8For neutralization.
Saturated Sodium Chloride (Brine)Aqueous Solution---7647-14-5For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Granular---7487-88-9Drying agent.
Round-bottom flask (100 mL)------------
Reflux condenser------------
Magnetic stirrer and stir bar------------
Heating mantle------------
Separatory funnel (250 mL)------------
Rotary evaporator------------

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Setup & Reflux cluster_workup Work-up & Extraction cluster_isolation Product Isolation & Analysis A 1. Charge flask with 3-iodo-4-methylbenzoic acid and methanol B 2. Add H₂SO₄ catalyst cautiously A->B C 3. Heat to reflux with stirring (4-6 hours) B->C D 4. Cool reaction mixture C->D Reaction Completion E 5. Concentrate in vacuo D->E F 6. Dissolve residue in DCM E->F G 7. Wash with sat. NaHCO₃ F->G H 8. Wash with brine G->H I 9. Dry organic layer with MgSO₄ H->I J 10. Filter and concentrate organic phase I->J Purification K 11. Dry under high vacuum J->K L 12. Characterize product (NMR, IR, MS) K->L Characterization_Flow Start Purified Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Primary Structure IR Infrared (IR) Spectroscopy Start->IR Functional Groups MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirm Structure and Purity Confirmed NMR->Confirm IR->Confirm MS->Confirm

References

Sourcing and Application of Methyl 3-iodo-4-methylbenzoate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 3-iodo-4-methylbenzoate, a key building block in modern organic synthesis. This document details reputable sources for procuring this reagent, its critical applications in medicinal chemistry, and detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS No. 90347-66-3) is a substituted aromatic compound of significant interest in the synthesis of complex organic molecules. Its structure, featuring an iodine atom and a methyl ester group on a toluene scaffold, makes it an excellent substrate for a variety of cross-coupling reactions. The iodine atom serves as a highly reactive leaving group, particularly in palladium-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.

This reactivity profile has positioned this compound as a valuable intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors.[1] For instance, it is a documented reagent in the synthesis of [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides, which act as selective discoidin domain receptor 1 (DDR1) inhibitors, and in the preparation of the Bcr-Abl kinase inhibitor GZD824.[2]

Procuring High-Purity this compound for Research

Ensuring the quality and purity of starting materials is paramount for the success and reproducibility of any synthetic endeavor. For research purposes, it is crucial to source this compound from reputable chemical suppliers who provide comprehensive analytical data, including purity assessment by Gas Chromatography (GC) and structural confirmation by ¹H NMR.

Below is a comparative table of major suppliers offering this reagent. Please note that availability and pricing are subject to change and should be verified on the respective supplier's website.

SupplierProduct NamePurityCAS NumberAdditional Information
Thermo Fisher Scientific This compound≥97.5% (GC)90347-66-3Formerly part of the Alfa Aesar portfolio.[2][3]
Sigma-Aldrich (Merck) This compound98%90347-66-3Available in various quantities.[4]
Tokyo Chemical Industry (TCI) This compound>98.0% (GC)90347-66-3Offers a range of pack sizes.[5]
Scimplify This compoundNot specified90347-66-3Industrial and research quantities available.[6]
SynQuest Laboratories This compoundNot specified90347-66-3Multiple package sizes offered.[7]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. The compound is classified as a skin and eye irritant.[4]

Safety and Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or neoprene gloves, a chemical-resistant lab coat, and safety goggles.[8]

  • Ventilation: Handle the reagent in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.[6]

  • Waste Disposal: Dispose of waste containing this compound in designated, properly labeled hazardous waste containers according to local, state, and federal regulations.[8]

Storage:

  • Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible substances.[2][8]

  • Keep the container tightly sealed to prevent degradation and moisture absorption.[8][9]

  • For long-term storage, refrigeration at 2-8°C is recommended.[2]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is readily activated by palladium(0) catalysts, initiating catalytic cycles that lead to the formation of new bonds. These reactions are foundational in modern drug discovery and materials science.[7][10]

Below are detailed protocols for three common and powerful cross-coupling reactions utilizing an aryl iodide like this compound: the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][11] This reaction is widely used to synthesize biaryl scaffolds, which are prevalent in many pharmaceutical agents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Toluene

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reagents Combine Aryl Iodide, Boronic Acid, Catalyst, Ligand, and Base start->reagents 1 inert Establish Inert Atmosphere reagents->inert 2 solvent Add Degassed Solvents inert->solvent 3 reaction Heat and Stir (e.g., 100 °C) solvent->reaction 4 monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring 5 workup Aqueous Work-up and Extraction monitoring->workup 6 purification Column Chromatography workup->purification 7 end_node End purification->end_node 8 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I(L₂) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)-C≡CR(L₂) pd2_aryl->pd2_alkynyl Transmetalation cu_acetylide Cu-C≡CR pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_i Cu(I) cu_i->cu_acetylide R-C≡CH, Base cu_acetylide->cu_i Transmetalation to Pd

References

Application Note & Protocol: A Guide to Sourcing and Qualifying Methyl 3-iodo-4-methylbenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reliability of starting materials is a cornerstone of reproducible and successful research, particularly in the highly regulated field of drug development. This application note provides a comprehensive guide for researchers and scientists on sourcing and qualifying Methyl 3-iodo-4-methylbenzoate (CAS No. 90347-66-3), a key intermediate in the synthesis of various pharmaceutical compounds, including Ponatinib, a tyrosine kinase inhibitor.[1][2][3] This guide moves beyond a simple list of suppliers to establish a robust framework for supplier evaluation, risk assessment, and in-house quality control verification. Detailed protocols for analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to ensure the identity, purity, and consistency of this critical raw material.

Introduction: The Criticality of Raw Material Integrity in Research

This compound is a crucial building block in multi-step organic syntheses.[1][2][3] The presence of impurities, such as regioisomers (e.g., methyl 4-iodo-3-methylbenzoate) or unreacted starting materials, can have profound consequences on the outcome of subsequent reactions. These impurities can lead to the formation of undesired byproducts, complicate purification processes, reduce overall yield, and, in the context of drug development, introduce potentially toxic components that can derail a research program.

Therefore, the onus is on the researcher to not only select a supplier but to establish a systematic process for verifying the quality of each batch of incoming material. This self-validating system of procurement and analysis is essential for ensuring the integrity and reproducibility of experimental results.

The Supplier Qualification Workflow: A Risk-Based Approach

Sourcing a chemical is not merely a purchasing transaction; it is the first step in quality control. A comprehensive supplier qualification process is essential to mitigate the risks associated with raw material variability. This process can be visualized as a multi-stage workflow.

SupplierQualification Figure 1: Supplier Qualification Workflow cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: In-Depth Evaluation cluster_2 Phase 3: Material Testing & Approval cluster_3 Phase 4: Ongoing Management Initial_Screening Initial Supplier Screening (Online Marketplaces, Databases) Request_Info Request Preliminary Information (COA, ISO 9001 Certificate) Initial_Screening->Request_Info Questionnaire Submit Detailed Supplier Questionnaire Request_Info->Questionnaire COA_Review Review Example Certificate of Analysis Questionnaire->COA_Review Audit Conduct On-Site or Remote Audit (For critical, large-scale supply) COA_Review->Audit Sample_Request Request Material Sample Audit->Sample_Request In_House_QC In-House QC Analysis (NMR, HPLC, GC-MS) Sample_Request->In_House_QC Approval Approve or Reject Supplier In_House_QC->Approval Quality_Agreement Establish Quality Agreement Approval->Quality_Agreement Reject Reject Approval->Reject Performance_Monitoring Ongoing Performance Monitoring (Batch-to-batch consistency) Quality_Agreement->Performance_Monitoring

Caption: A risk-based workflow for qualifying new chemical suppliers.

Phase 1: Initial Supplier Vetting

The initial phase involves casting a wide net and then narrowing the field based on key quality indicators.

  • Identify Potential Suppliers: Utilize chemical databases and marketplaces to identify a list of potential suppliers.

  • Request Preliminary Documentation: Before engaging in lengthy discussions, request two key documents:

    • A recent, lot-specific Certificate of Analysis (COA): This provides insight into the level of detail and the analytical methods they routinely use.

    • ISO 9001 Certification: This certification indicates that the supplier has a quality management system in place.[4]

Phase 2: In-Depth Evaluation

For suppliers that pass the initial vetting, a more thorough evaluation is necessary.

  • Supplier Questionnaire: A detailed questionnaire should be sent to the potential supplier. This document should probe into their quality systems, manufacturing processes, and supply chain management. (See Appendix A for a sample questionnaire).

  • On-Site or Remote Audit: For critical, long-term, or large-scale supply, an audit of the supplier's facility is recommended. During an audit, key areas to assess include their laboratory capabilities, documentation practices, and material handling procedures.[5]

Phase 3: Material Testing and Approval

This is the most critical phase, where in-house analytical verification is performed.

  • Request a Sample: Obtain a sample from a recent production batch.

  • In-House Quality Control: Perform a comprehensive analysis of the sample using the protocols outlined in Section 4 of this guide. The results should be compared against the supplier's COA. Any significant discrepancies are grounds for rejection.

Phase 4: Ongoing Management

Supplier qualification is not a one-time event.

  • Quality Agreement: For long-term suppliers, a formal quality agreement is advisable. This document outlines the agreed-upon specifications, change control procedures, and responsibilities of both parties.[4][6][7][8][9]

  • Performance Monitoring: Continuously monitor the quality of incoming batches to ensure batch-to-batch consistency.

Understanding the Certificate of Analysis (COA)

The COA is a critical document that attests to a product's quality and compliance with its specifications. However, not all COAs are created equal. A reliable COA should include:

ParameterDescriptionImportance
Product Name & CAS No. This compound, 90347-66-3Unambiguous identification of the material.
Lot/Batch Number Unique identifier for the specific production batch.Ensures traceability of the material.
Date of Analysis The date the quality control tests were performed.Indicates the freshness of the data.
Appearance Visual description of the material (e.g., Clear, yellow liquid).A simple, first-pass check for gross contamination or degradation.
Identity Test Method used to confirm the chemical structure (e.g., NMR, IR).Confirms that the material is what it purports to be.
Assay (Purity) The percentage of the desired compound in the material.The most critical parameter for determining the quality of the material.
Analytical Method Used The specific technique used for the assay (e.g., GC, HPLC).Provides context for the purity value and allows for methodological comparison.
Refractive Index A physical constant of the material.Can be a quick check for purity.
Signature of Authorized Personnel Attestation from the quality control department.Indicates that the data has been reviewed and approved.

In-House Quality Control Protocols

Independent verification of the supplier's COA is a cornerstone of a robust quality program. The following protocols provide a framework for the in-house analysis of this compound.

QC_Workflow Figure 2: Incoming Material QC Workflow Receive_Sample Receive Material Sample Visual_Inspection Visual Inspection Receive_Sample->Visual_Inspection NMR_Analysis ¹H and ¹³C NMR Analysis (Identity & Structural Integrity) Visual_Inspection->NMR_Analysis Purity_Analysis Purity Analysis (HPLC or GC-MS) NMR_Analysis->Purity_Analysis Compare_COA Compare Results with Supplier COA Purity_Analysis->Compare_COA Decision Meets Specification? Compare_COA->Decision Release_to_Use Release for Use Decision->Release_to_Use Yes Quarantine_Reject Quarantine & Reject Decision->Quarantine_Reject No

Caption: A streamlined workflow for the quality control of incoming materials.

Protocol 1: Identity and Structural Verification by ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structural isomers or major impurities.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

  • Standard 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of CDCl₃.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

Expected Results:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should be consistent with the structure of this compound. The expected chemical shifts (δ) are approximately:

    • δ 8.47 (d, J=1.7 Hz, 1H, Ar-H)

    • δ 7.90 (dd, J=7.9, 1.7 Hz, 1H, Ar-H)

    • δ 7.29 (d, J=7.9 Hz, 1H, Ar-H)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 2.48 (s, 3H, -Ar-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show 9 distinct signals corresponding to the 9 carbon atoms in the molecule. Expected approximate chemical shifts (δ) are:

    • δ 165.8 (C=O)

    • δ 144.5 (Ar-C)

    • δ 140.2 (Ar-C)

    • δ 131.0 (Ar-C)

    • δ 130.5 (Ar-C)

    • δ 128.8 (Ar-C)

    • δ 98.7 (Ar-C-I)

    • δ 52.3 (-OCH₃)

    • δ 23.5 (-Ar-CH₃)

Interpretation: The absence of unexpected signals and the correct integration values in the ¹H NMR spectrum are strong indicators of high purity. The ¹³C NMR spectrum confirms the presence of the correct number of carbon environments.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of a certified reference standard of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the blank (mobile phase), followed by the standard solution, and then the sample solution.

Calculation: Calculate the purity of the sample using the area normalization method or by comparison to the certified reference standard.

Purity (%) = (Area of Sample Peak / Total Area of All Peaks) x 100

Expected Results: A chromatogram showing a single major peak corresponding to this compound. The purity should be ≥98%.

Protocol 3: Purity and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and to identify any volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Mass Spectrometer detector.

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Carrier Gas: Helium

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

Expected Results:

  • A single major peak in the total ion chromatogram.

  • The mass spectrum of the major peak should be consistent with the molecular weight of this compound (276.07 g/mol ) and show a characteristic fragmentation pattern, including a molecular ion peak at m/z = 276.[10]

Recommended Suppliers

While a comprehensive in-house qualification is paramount, starting with suppliers known for their quality and transparency can streamline the process. The following list includes suppliers that are frequently cited in the scientific literature and are known to serve the pharmaceutical and research industries. This is not an exhaustive list, and all suppliers should be subject to the qualification process outlined above.

SupplierNoteworthy Attributes
Thermo Fisher Scientific (Alfa Aesar) Large portfolio, readily available COAs online, strong reputation in the research community.[11]
Sigma-Aldrich (Merck) Extensive documentation, including spectral data for many compounds, global distribution network.
Saflik Pharma LLP A certified manufacturer based in India, states willingness to provide regulatory documents.[12]
Scimplify Provides detailed chemical properties and mentions ISO certifications.[6][13]
TCI Chemicals Known for a wide range of organic reagents with purity specifications often determined by GC.[2][14]

Conclusion

The integrity of chemical reagents is a foundational element of scientific rigor. For a critical intermediate like this compound, a passive reliance on a supplier's claims is insufficient. By implementing a robust, risk-based supplier qualification workflow and conducting routine in-house analytical verification, researchers and drug development professionals can ensure the reliability of their starting materials. This proactive approach to quality control not only enhances the reproducibility of experimental outcomes but also upholds the principles of scientific integrity, ultimately accelerating the path of discovery and development.

References

A Researcher's Guide to Cost-Effective Synthesis: Price Comparison and Application Protocols for Methyl 3-iodo-4-methylbenzoate (CAS 90347-66-3)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development, the strategic procurement of chemical reagents is as crucial as the innovative design of synthetic pathways. This guide provides a comprehensive analysis of Methyl 3-iodo-4-methylbenzoate (CAS 90347-66-3), a key building block in the synthesis of potent kinase inhibitors. We present a detailed price-per-gram comparison from various suppliers to aid in cost-effective sourcing. Furthermore, this document serves as a detailed application note, offering a field-proven protocol for its use in the Sonogashira cross-coupling reaction, a cornerstone of modern medicinal chemistry. The causality behind experimental choices is elucidated to ensure technical accuracy and reproducibility. Visualized workflows and signaling pathways are provided to enhance understanding and practical application.

Introduction

This compound is an aromatic iodo compound that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of drug discovery, where it serves as a critical starting material for the generation of various kinase inhibitors. Notably, it is a precursor in the synthesis of selective discoidin domain receptor 1 (DDR1) inhibitors, a class of molecules with therapeutic potential in oncology and inflammatory diseases. The strategic placement of the iodo and methyl groups on the benzoate scaffold allows for precise and efficient carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

Given its importance, a thorough understanding of its market price and practical application is paramount for research scientists. This guide aims to bridge the gap between procurement and application, providing a holistic resource for laboratories engaged in cutting-edge drug development.

Price Comparison per Gram for this compound (CAS 90347-66-3)

The cost of chemical reagents can significantly impact research budgets. To facilitate informed purchasing decisions, we have compiled a price comparison for this compound from a selection of reputable suppliers. Prices are normalized to a per-gram basis to allow for a direct comparison across different package sizes. It is important to note that prices are subject to change and may vary based on purity, quantity, and institutional agreements.

SupplierQuantity (g)Price (USD)Price per Gram (USD/g)Purity
Sigma-Aldrich 5$11.50$2.30≥95%
10$13.80$1.38≥95%
25$25.30$1.01≥95%
100$93.15$0.93≥95%
Apollo Scientific 10£15.00 (~$19.00)~$1.90≥95%
25£19.00 (~$24.00)~$0.96≥95%
100£64.00 (~$81.00)~$0.81≥95%
Thermo Scientific 5$114.03$22.8198%
25$321.29$12.8598%
Tokyo Chemical Industry (TCI) 5₹2,400 (~$28.80)~$5.76>98.0%
25₹7,200 (~$86.40)~$3.46>98.0%

Note: Prices are approximate and were converted to USD where necessary for comparison. Shipping and handling fees are not included. Researchers are advised to obtain current quotes directly from the suppliers.

Application Notes: Synthesis of a DDR1 Inhibitor Precursor via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. This compound is an excellent substrate for this reaction, enabling the introduction of an alkynyl moiety, which is a key structural feature in many DDR1 inhibitors.

Scientific Rationale

The synthesis of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, a class of potent and selective DDR1 inhibitors, often utilizes a Sonogashira coupling as a pivotal step.[2][3] The reaction connects an aryl iodide, such as this compound, with a terminal alkyne, in this case, a substituted pyrazolo[1,5-a]pyrimidine. This specific bond formation is critical for the final molecule's ability to bind to the ATP-binding pocket of the DDR1 kinase, thereby inhibiting its activity. The methyl group on the benzoate ring can provide beneficial steric and electronic properties that enhance binding affinity and selectivity.

Experimental Workflow: Sonogashira Coupling

The following diagram outlines the general workflow for the Sonogashira coupling reaction, from setup to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Terminal Alkyne - Pd Catalyst & CuI - Base (e.g., Et3N) prep_solvent Prepare Anhydrous Solvent (e.g., THF or DMF) setup Combine reagents in a dry flask under inert atmosphere (Ar or N2) prep_solvent->setup reaction_mix Stir at specified temperature and monitor by TLC or LC-MS setup->reaction_mix quench Quench reaction and perform aqueous work-up reaction_mix->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify final_product final_product purify->final_product Characterize product (NMR, MS)

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from a similar Sonogashira coupling reaction for the synthesis of DDR1 inhibitors.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., 6-ethynylpyrazolo[1,5-a]pyrimidine) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous THF (or DMF) and triethylamine via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The Role of DDR1 in Cellular Signaling and Inhibition

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[4] Upon binding to collagen, DDR1 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that plays a role in cell proliferation, migration, and survival.[4][5] In several cancers, DDR1 is overexpressed and contributes to tumor progression and metastasis.[5][6]

The inhibitors synthesized using this compound are designed to block the kinase activity of DDR1, thereby preventing the downstream signaling events that promote cancer cell growth and survival.

DDR1 Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified DDR1 signaling pathway and highlights the point of intervention for the synthesized inhibitors.

DDR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 binds DDR1_P Phosphorylated DDR1 (Active Kinase) DDR1->DDR1_P autophosphorylation PI3K PI3K DDR1_P->PI3K MAPK MAPK Pathway DDR1_P->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MAPK->Transcription Cell_Outcomes Cell Proliferation, Migration, Survival Transcription->Cell_Outcomes leads to Inhibitor DDR1 Inhibitor (e.g., from CAS 90347-66-3) Inhibitor->DDR1_P blocks kinase activity

Caption: Simplified DDR1 signaling pathway and the inhibitory action of small molecules.

Conclusion

This compound is a valuable and versatile building block for the synthesis of targeted therapeutics. By understanding the market landscape for this reagent, researchers can make more strategic purchasing decisions. The provided Sonogashira coupling protocol offers a robust and reproducible method for its application in the synthesis of DDR1 inhibitors. The elucidation of the underlying scientific principles and signaling pathways further empowers researchers to innovate and advance the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Methyl 3-iodo-4-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Methyl 3-iodo-4-methylbenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind the synthetic procedures to maximize your reaction yield and purity.

Introduction

This compound is a key building block in medicinal chemistry, notably in the synthesis of various kinase inhibitors.[1][2] Achieving a high yield of this intermediate is crucial for the efficiency of subsequent synthetic steps. This guide will focus on the most common synthetic route: the Sandmeyer reaction of Methyl 3-amino-4-methylbenzoate. We will also explore an alternative pathway involving the direct iodination of 4-methylbenzoic acid followed by esterification.

Synthetic Strategies Overview

Two primary synthetic routes are commonly employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

Synthetic_Routes cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Iodination & Esterification Start_1 Methyl 3-amino-4-methylbenzoate Diazotization Diazotization (NaNO₂, aq. Acid) Start_1->Diazotization Diazonium_Salt Arenediazonium Salt Intermediate Diazotization->Diazonium_Salt Iodination Iodination (KI) Diazonium_Salt->Iodination Product_1 This compound Iodination->Product_1 Start_2 4-Methylbenzoic Acid Direct_Iodination Direct Iodination Start_2->Direct_Iodination Iodo_Acid 3-Iodo-4-methylbenzoic Acid Direct_Iodination->Iodo_Acid Esterification Esterification (Methanol, Acid Catalyst) Iodo_Acid->Esterification Product_2 This compound Esterification->Product_2 Sandmeyer_Workflow Start Start: Methyl 3-amino-4-methylbenzoate Diazotization 1. Diazotization: - Suspend in aq. HCl - Cool to 0-5 °C - Add aq. NaNO₂ dropwise Start->Diazotization Iodination 2. Iodination: - Prepare cold KI solution - Add diazonium salt solution - Warm to RT Diazotization->Iodination Workup 3. Work-up: - Quench with Na₂S₂O₃ - Extract with Ethyl Acetate - Wash with NaHCO₃ and Brine Iodination->Workup Purification 4. Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Product: This compound Purification->Product

References

Identifying side products in Suzuki coupling of substituted aryl iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling substituted aryl iodides and troubleshoot common challenges, particularly the formation of unwanted side products. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding side products in Suzuki coupling reactions.

Q1: What are the most common side products observed when using substituted aryl iodides in Suzuki couplings?

A1: The three most prevalent side products are:

  • Homocoupling Product: The dimerization of the boronic acid or ester (Ar'-Ar').

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene (Ar'-H).[1][2][3]

  • Dehalogenation Product: The replacement of the iodide on the aryl iodide with a hydrogen atom, resulting in the formation of the corresponding arene (Ar-H).[4][5]

Q2: I'm observing a significant amount of a biphenyl product that corresponds to my boronic acid starting material. What is causing this?

A2: This is a classic case of boronic acid homocoupling. It is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of residual oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[6] This is often more pronounced at the beginning of the reaction before the catalytic cycle is fully established.

  • Palladium(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced to the catalytically active Pd(0) state. One pathway for this reduction is the homocoupling of two boronic acid molecules.[4]

Q3: My boronic acid seems to be disappearing from the reaction mixture, leading to low yields. What is happening?

A3: This is likely due to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction is highly dependent on the substrate and reaction conditions. Factors that can promote protodeboronation include the presence of water, the strength of the base, and elevated temperatures.[3] Some boronic acids, like certain heteroaryl boronic acids, are particularly susceptible to this decomposition pathway.[3][7]

Troubleshooting Guide: Side Product Identification and Mitigation

This section provides a more in-depth look at identifying and resolving issues with specific side products.

Issue 1: Excessive Homocoupling of the Boronic Acid

Symptoms:

  • A significant peak in your LC-MS or GC-MS corresponding to the dimer of your boronic acid derivative.

  • Reduced yield of the desired cross-coupled product.

Root Causes & Solutions:

CauseMechanistic ExplanationMitigation Strategy
Oxygen Contamination Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[6][8]Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2]
Use of Pd(II) Precatalysts Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to Pd(0). This reduction can occur via the homocoupling of the boronic acid.[4]Consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst, ensure the reaction is initiated promptly after catalyst addition to favor the productive cross-coupling cycle.
Sub-optimal Ligand Choice Certain ligands may not be effective at stabilizing the Pd(0) species, making it more susceptible to oxidation.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and suppress side reactions.[2]
Issue 2: Significant Protodeboronation

Symptoms:

  • Formation of the arene corresponding to your boronic acid (Ar'-H).

  • Incomplete consumption of the aryl iodide starting material.

Root Causes & Solutions:

CauseMechanistic ExplanationMitigation Strategy
Presence of Water Water can act as a proton source for the cleavage of the C-B bond, especially under basic conditions.[3]Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water. Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which are less prone to hydrolysis.[1][2]
Base Strength and Concentration Strong bases can accelerate the rate of protodeboronation.[3][9]Screen different bases. Weaker bases like K₃PO₄ or K₂CO₃ are often a good starting point.[2][3] In some cases, fluoride-based bases like CsF can be effective.
Elevated Temperatures Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[3]Optimize the reaction temperature. Screen a range of temperatures (e.g., 60-100 °C) to find a balance between a reasonable reaction rate and minimal side product formation.
Bulky Phosphine Ligands Recent studies have shown that some bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[9]Careful ligand selection is crucial. While bulky ligands are often beneficial, it may be necessary to screen a variety of ligands to find one that minimizes this side reaction for your specific substrate.
Issue 3: Dehalogenation of the Aryl Iodide

Symptoms:

  • Formation of the arene corresponding to your aryl iodide starting material (Ar-H).

  • Reduced overall reaction yield.

Root Causes & Solutions:

CauseMechanistic ExplanationMitigation Strategy
Presence of a Hydride Source After oxidative addition of the aryl iodide to Pd(0), the resulting Pd(II) complex can react with a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent). Reductive elimination of the aryl group and the hydride then forms the dehalogenated product.[4]Avoid potential hydride sources. If using an amine base, consider switching to an inorganic base. Be mindful of the solvent choice; for example, isopropanol can be a hydride donor.
Slow Transmetalation If the transmetalation step is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.Optimize conditions to accelerate transmetalation. This can include the choice of base, solvent, and ensuring adequate solubility of the boronic acid derivative. The reactivity order for the halide is generally I > Br > Cl, so with aryl iodides, oxidative addition is typically fast.[10] However, steric hindrance on either coupling partner can slow down subsequent steps.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Iodide

This protocol provides a starting point for optimization.

Reagents & Equipment:

  • Aryl iodide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • To the oven-dried reaction vial, add the aryl iodide, boronic acid, base, and palladium catalyst.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Degassing (Recommended): Bubble the inert gas through the stirred reaction mixture for 10-15 minutes.

  • Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Experimentation (HTE) for Reaction Optimization

For challenging couplings, an HTE approach can rapidly identify optimal conditions.

Workflow:

  • Plate Design: Design a 24- or 96-well plate experiment to screen multiple parameters simultaneously (e.g., different catalysts, ligands, bases, and solvents).

  • Automated Dispensing: Use automated liquid handlers to dispense stock solutions of reactants, catalysts, ligands, and bases into the reaction wells.

  • Inerting and Sealing: Perform all dispensing in a glovebox or under an inert atmosphere. Seal the plate securely.

  • Reaction: Place the sealed plate on a heated shaker block for the desired time and temperature.

  • Quenching and Analysis: After the reaction, quench all wells simultaneously. Analyze the reaction outcomes using high-throughput techniques like LC-MS analysis.

  • Data Analysis: Use data analysis software to identify the conditions that provide the highest yield of the desired product and the lowest levels of side products.

Visualizing the Suzuki Coupling Cycle and Side Reactions

The following diagrams illustrate the main catalytic cycle and the competing side reaction pathways.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OR)₂ + Base) Homocoupling Homocoupling (Ar'-Ar') Dehalogenation Dehalogenation (Ar-H) Ar-Pd(II)(I)L_n->Dehalogenation + [H⁻] source Reductive Elimination Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Product Product Ar-Pd(II)(Ar')L_n->Product Ar-Ar' Protodeboronation Protodeboronation (Ar'-H) Boronic_Acid Ar'B(OR)₂ Boronic_Acid->Homocoupling + Pd(II)/O₂ Boronic_Acid->Protodeboronation + H₂O/Base

Caption: The main Suzuki catalytic cycle and key side reaction pathways.

Troubleshooting_Tree Start Low Yield or Impure Product Identify Identify Major Side Product(s) Start->Identify Homocoupling Homocoupling (Ar'-Ar') Identify->Homocoupling Protodeboronation Protodeboronation (Ar'-H) Identify->Protodeboronation Dehalogenation Dehalogenation (Ar-H) Identify->Dehalogenation Sol_Homo1 Degas Solvents Thoroughly Homocoupling->Sol_Homo1 Oxygen Present? Sol_Homo2 Use Pd(0) Precatalyst Homocoupling->Sol_Homo2 Using Pd(II)? Sol_Homo3 Use Bulky, e⁻-rich Ligand Homocoupling->Sol_Homo3 Inefficient Catalyst? Sol_Proto1 Use Anhydrous Conditions or Boronic Ester Protodeboronation->Sol_Proto1 Water Present? Sol_Proto2 Screen Weaker Bases (e.g., K₃PO₄) Protodeboronation->Sol_Proto2 Base too Strong? Sol_Proto3 Lower Reaction Temp. Protodeboronation->Sol_Proto3 Temp. too High? Sol_Dehalo1 Change Base/Solvent (Avoid Hydride Donors) Dehalogenation->Sol_Dehalo1 Hydride Source? Sol_Dehalo2 Optimize for Faster Transmetalation Dehalogenation->Sol_Dehalo2 Slow Reaction?

Caption: A decision tree for troubleshooting common Suzuki coupling side reactions.

References

Technical Support Center: Purification of Crude Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-iodo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-synthesis purification of this important pharmaceutical intermediate.[1] This resource is structured to offer practical, field-proven insights grounded in scientific principles to help you achieve high purity and yield.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of crude this compound, providing causal explanations and actionable solutions.

Question 1: My crude product has a persistent pink or brown color, even after an aqueous work-up. What is the cause and how can I remove it?

Answer: A persistent pink or brown color in your crude product is most likely due to the presence of residual elemental iodine (I₂). This is a common issue in reactions involving iodinating agents or in Sandmeyer reactions where iodide is used as a nucleophile.

Causality: Iodine has a high affinity for organic compounds and can be challenging to remove completely with a simple water wash.

Solution:

  • Sodium Thiosulfate Wash: The most effective method to remove residual iodine is to wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate reduces elemental iodine to colorless iodide ions (I⁻), which are readily soluble in the aqueous phase.[2]

    • Protocol: During your extractive work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate. Continue washing until the organic layer becomes colorless.

  • Sodium Bisulfite Wash: An alternative is to use a saturated aqueous solution of sodium bisulfite (NaHSO₃), which also effectively reduces iodine.

Question 2: I am seeing a significant amount of a more polar byproduct on my TLC. What could it be and how do I remove it?

Answer: A more polar byproduct is often the corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid.

Causality: This impurity arises from the hydrolysis of the methyl ester group. This can occur if the reaction mixture is exposed to strongly acidic or basic conditions, particularly at elevated temperatures, during the reaction or work-up.

Solution:

  • Mild Acidic/Basic Conditions: During the work-up, avoid using strong acids or bases for extended periods. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Acid-Base Extraction: You can selectively remove the carboxylic acid impurity by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The desired ester will remain in the organic layer.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with saturated aqueous NaHCO₃ (2-3 times). To confirm the removal of the acid, you can acidify the combined aqueous layers with HCl and check for the precipitation of the carboxylic acid.

  • Column Chromatography: If the acid is not completely removed by extraction, it can be separated by silica gel column chromatography. The carboxylic acid is significantly more polar and will have a lower Rf value than the desired ester.

Question 3: My NMR analysis shows the presence of the starting material, 3-amino-4-methylbenzoic acid, after a Sandmeyer reaction. How can I remove it?

Answer: Residual 3-amino-4-methylbenzoic acid indicates an incomplete diazotization or Sandmeyer reaction. Due to its amphoteric nature and different polarity compared to the product, it can be removed with a targeted extraction or chromatography.

Causality: Incomplete conversion of the starting amine to the diazonium salt or incomplete displacement of the diazonium group can lead to contamination of the crude product.

Solution:

  • Acidic Wash: You can remove the basic amino-acid by washing the organic layer with a dilute aqueous acid solution, such as 1 M HCl. The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.

  • Column Chromatography: 3-Amino-4-methylbenzoic acid is significantly more polar than the product and will stick to the baseline or have a very low Rf on a silica gel TLC plate developed with a hexane/ethyl acetate eluent system. Therefore, it can be easily separated by column chromatography.

Question 4: I am observing product decomposition (de-iodination) during silica gel column chromatography. How can I prevent this?

Answer: Aryl iodides can be susceptible to decomposition on silica gel, which is weakly acidic. This can lead to the formation of the de-iodinated byproduct, methyl 4-methylbenzoate. This decomposition can be accelerated by light and prolonged exposure to the silica gel.[3]

Causality: The acidic nature of silica gel can promote the protonation and subsequent loss of the iodine atom, leading to a de-iodinated species. This is more pronounced for electron-rich aryl iodides.

Solution:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-polar tertiary amine, such as triethylamine (Et₃N), to the eluent. Typically, 0.5-1% (v/v) of triethylamine is sufficient.

  • Use Alumina: As an alternative to silica gel, you can use neutral or basic alumina as the stationary phase for your column chromatography.

  • Minimize Exposure Time: Perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.

  • Work in the Dark: Protect the column from light by wrapping it in aluminum foil to prevent light-induced radical decomposition.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

What is a good starting eluent system for column chromatography of this compound on silica gel?

A good starting point for the elution of this compound is a mixture of hexane and ethyl acetate. Based on the polarity of similar compounds, a ratio of 9:1 to 4:1 (hexane:ethyl acetate) is a reasonable starting point.[4][5] You should always first determine the optimal eluent system by running a TLC with your crude material. The ideal Rf value for your product on the TLC plate should be between 0.2 and 0.4 for good separation on a column.

What is a suitable solvent for the recrystallization of this compound?

For recrystallization, a solvent is needed that dissolves the compound well at high temperatures but poorly at room temperature. For aryl iodides, common solvents include alcohols or non-polar hydrocarbon solvents. A good starting point would be to try recrystallization from hot ethanol or a mixture of ethanol and water . Another option, based on a similar compound, is petroleum ether . Experiment with small amounts of your crude product to find the optimal solvent or solvent system.

How can I confirm the purity of my final product?

The purity of your final product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • Melting Point Analysis: A sharp melting point that is consistent with the literature value (93-95 °C) indicates high purity.[1] Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

III. Experimental Protocols

Protocol 1: Work-up Procedure for a Sandmeyer Reaction to Synthesize this compound

This protocol outlines a general work-up procedure following the synthesis of this compound from 3-amino-4-methylbenzoic acid via a Sandmeyer reaction.

  • Quenching: Once the reaction is complete (as determined by TLC or cessation of nitrogen evolution), carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization of Excess Nitrite: Add a solution of sulfamic acid or urea slowly until the effervescence stops to quench any unreacted nitrous acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washes:

    • Combine the organic layers and wash with water (2 x 50 mL).

    • Wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts.

    • Wash with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any residual iodine.

    • Finally, wash with brine (1 x 50 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography of Crude this compound

This protocol provides a general method for the purification of crude this compound using flash column chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. Aim for an Rf of 0.2-0.4 for the product spot.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

IV. Data Presentation

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound and Potential Impurities.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)
This compound (Product) ~8.31 (s, 1H), ~7.85 (d, 1H), ~7.45 (d, 1H)~3.88 (s, 3H, OCH₃), ~2.44 (s, 3H, Ar-CH₃)-
3-Amino-4-methylbenzoic acid (Starting Material) ~7.3-7.5 (m, 2H), ~6.7 (d, 1H)~2.1 (s, 3H, Ar-CH₃)~5.0 (br s, 2H, NH₂), ~12.0 (br s, 1H, COOH)
3-Iodo-4-methylbenzoic acid (Hydrolysis Byproduct) ~8.31 (s, 1H), ~7.85 (d, 1H), ~7.45 (d, 1H)~2.44 (s, 3H, Ar-CH₃)~13.0 (br s, 1H, COOH)
Methyl 4-methylbenzoate (De-iodination Byproduct) ~7.94 (d, 2H), ~7.24 (d, 2H)~3.88 (s, 3H, OCH₃), ~2.39 (s, 3H, Ar-CH₃)-

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. Data for related compounds were used to estimate the values for this compound.[2][6][7]

V. Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification Crude_Product Crude this compound Quench Quench Reaction Crude_Product->Quench Post-reaction Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Thiosulfate_Wash Sodium Thiosulfate Wash (Removes I₂) Extraction->Thiosulfate_Wash Bicarb_Wash Sodium Bicarbonate Wash (Removes Acidic Impurities) Thiosulfate_Wash->Bicarb_Wash Brine_Wash Brine Wash Bicarb_Wash->Brine_Wash Drying Drying over Na₂SO₄ Brine_Wash->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography (Hexane/EtOAc) Concentration->Chromatography Primary Purification Recrystallization Recrystallization (e.g., Ethanol/Water) Chromatography->Recrystallization Optional Further Purification Pure_Product Pure this compound Chromatography->Pure_Product Recrystallization->Pure_Product

References

Removing unreacted starting material from esterification reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification of esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating pure ester products from reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions during your work-up.

Part 1: Core FAQs - Selecting Your Purification Strategy

This section addresses the initial high-level questions to help you navigate to the most relevant and efficient purification technique for your specific situation.

Q1: I've just finished my esterification reaction. What's the first thing I should consider for purification?

The first step is to analyze the properties of your starting materials and your final ester product. The choice of purification strategy is dictated by the differences in physical and chemical properties between your product and the unreacted starting materials or byproducts.

Key considerations include:

  • Acidity/Basicity: Is one of your starting materials a carboxylic acid? This is the most common scenario, and its acidic nature is a powerful handle for separation.

  • Boiling Point: Are the boiling points of your starting alcohol, carboxylic acid, and final ester significantly different?

  • Polarity: How different are the polarities of your components? This will be crucial for chromatographic separations.

  • Solubility: Are all components soluble in your reaction solvent, and how does their solubility differ in common extraction solvents (e.g., water, ethyl acetate, hexanes)?

  • Reaction Type: The type of esterification (e.g., Fischer, Steglich, Mitsunobu) will produce specific byproducts that require tailored removal strategies.

Q2: My starting material is a carboxylic acid. What's the easiest way to remove it?

For nearly all esterifications involving a carboxylic acid starting material, the most straightforward removal method is a liquid-liquid extraction using a mild aqueous base. This process, often called an "acid wash" or "base wash," converts the carboxylic acid into its corresponding carboxylate salt.[1] This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral ester product remains in the organic layer.[2]

Commonly used bases:

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dilute Sodium Carbonate (Na₂CO₃) solution

  • Dilute Sodium Hydroxide (NaOH) solution (use with caution, see Part 2)

Q3: When should I choose distillation over extraction or chromatography?

Distillation is an excellent choice for purification, particularly on a larger scale, when your ester product has a significantly lower boiling point than the unreacted starting materials, especially the alcohol.[2][3] This method is most effective for small, volatile esters.[4] For example, ethyl acetate is often purified by distilling it away from the less volatile ethanoic acid and ethanol starting materials.[4] However, distillation is less effective if the boiling points are very close or if an azeotrope forms between the components.[5][6]

Q4: My initial purification attempts failed. When is column chromatography the right answer?

Flash column chromatography is the go-to method when:

  • The product and impurities have similar solubilities, making extraction ineffective.

  • The components have very close boiling points, ruling out distillation.

  • High purity (>98%) is essential.[7]

  • You need to remove neutral, non-volatile byproducts, such as triphenylphosphine oxide (TPPO) from a Mitsunobu reaction or dicyclohexylurea (DCU) from a Steglich esterification.[8][9]

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method.

Purification_Workflow start Reaction Complete is_acid_present Unreacted Carboxylic Acid Present? start->is_acid_present extraction Perform Acid-Base Extraction is_acid_present->extraction Yes bp_diff Significant Boiling Point Difference? is_acid_present->bp_diff No is_pure_after_extraction Product Pure? extraction->is_pure_after_extraction is_pure_after_extraction->bp_diff No end_node Pure Product is_pure_after_extraction->end_node Yes distillation Purify by Distillation bp_diff->distillation Yes chromatography Purify by Column Chromatography bp_diff->chromatography No is_pure_after_distill Product Pure? distillation->is_pure_after_distill is_pure_after_distill->chromatography No is_pure_after_distill->end_node Yes chromatography->end_node

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Guide: Liquid-Liquid Extraction

An aqueous wash is the workhorse of esterification work-ups. However, several issues can arise.

Q5: I washed my organic layer with sodium bicarbonate, but TLC/NMR still shows unreacted carboxylic acid. Why?

This is a common issue with several potential causes:

  • Insufficient Base: You may not have used enough of the basic solution to neutralize all the acidic components (unreacted carboxylic acid AND the acid catalyst, e.g., H₂SO₄).[2] Solution: Use a larger volume of the basic solution or perform multiple washes until the aqueous layer is no longer acidic (test with pH paper).

  • Weak Base vs. Strong Acid Catalyst: If you used a strong acid catalyst like concentrated H₂SO₄, the first wash with a weak base like NaHCO₃ is primarily consumed by neutralizing this catalyst. Solution: Perform an initial wash with water to remove the bulk of the strong acid catalyst before washing with sodium bicarbonate to remove the unreacted carboxylic acid.[10]

  • Poor Mixing: Inadequate mixing between the organic and aqueous layers leads to inefficient extraction. Solution: Shake the separatory funnel vigorously, ensuring you vent frequently to release any CO₂ pressure buildup, especially when using bicarbonate or carbonate washes.[1]

  • Highly Lipophilic Acid: If your carboxylic acid has a long carbon chain or is very nonpolar, its corresponding carboxylate salt may retain some solubility in the organic layer. Solution: Perform multiple, smaller-volume washes rather than one large-volume wash. You can also try adding brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of organic compounds in it (salting out).[11]

Q6: I've formed a thick, stable emulsion between the organic and aqueous layers. How can I break it?

Emulsions are stabilized by surfactant-like molecules and are common when the reaction mixture contains high concentrations of certain compounds.[11]

Troubleshooting Steps:

  • Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) is enough for the layers to separate.

  • Add Brine: Adding a saturated aqueous solution of NaCl increases the ionic strength of the aqueous layer, which can disrupt the emulsion and force separation.[11] This is the most common and effective method.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking. This can help the layers coalesce without re-forming the emulsion.

  • Filtration: For stubborn emulsions, you can try passing the entire mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective way to force the layers to separate.[12]

Q7: I'm worried about hydrolyzing my ester product with a basic wash. Is this a valid concern?

Yes, this is a valid concern, especially if using a strong base like NaOH or if the ester is particularly labile (e.g., a phenolic ester). Saponification (base-mediated ester hydrolysis) is the reverse of esterification and can occur during work-up.[13][14]

Preventative Measures:

  • Use a Mild Base: Always opt for sodium bicarbonate (NaHCO₃) as your first choice. It is generally not basic enough to cause significant hydrolysis at room temperature during the short time of an extraction.[1]

  • Avoid Strong Bases: Only use dilute NaOH or KOH if absolutely necessary, and perform the extraction quickly and at a low temperature (e.g., in an ice bath).

  • Work Quickly: Do not let the organic layer remain in contact with the basic aqueous solution for longer than necessary. Separate the layers promptly after mixing.

Part 3: Troubleshooting Guide: Column Chromatography

When extraction isn't enough, chromatography is your tool for achieving high purity.

Q8: I ran a column, but I can't separate my ester from the unreacted alcohol. What should I do?

This happens when the polarities of the ester and alcohol are too similar.

Solutions:

  • Optimize Your Solvent System (Eluent):

    • Decrease Polarity: The alcohol is almost always more polar than the ester. Try using a less polar solvent system (e.g., decrease the percentage of ethyl acetate in your hexanes/ethyl acetate mixture). This will increase the retention time of the alcohol on the silica gel more than the ester, improving separation.

    • Try Different Solvents: Sometimes, changing the nature of the solvents can improve separation. For example, switching from ethyl acetate to diethyl ether or a mix of dichloromethane in hexanes can alter the selectivity.

  • Use a Gradient Elution: Start with a very nonpolar eluent to first elute your pure ester, then gradually increase the polarity of the eluent to wash the more polar alcohol off the column.[15]

  • Derivatization: In extreme cases, you can react the crude mixture to change the polarity of the alcohol (e.g., by silylating it) to make the subsequent chromatographic separation trivial. This is a last resort.

Q9: How do I remove the byproducts from a Steglich or Mitsunobu reaction?

These reactions are notorious for byproducts that can complicate purification.

  • Steglich Esterification (DCC/EDC):

    • DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents like dichloromethane or diethyl ether. Much of it can be removed by simple filtration of the reaction mixture before the aqueous work-up.[9] Any remaining DCU can typically be removed by chromatography.

    • EDC: The byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU), is water-soluble. It can be effectively removed by washing the organic layer with a dilute acid (e.g., 1M HCl) followed by water.[16][17]

  • Mitsunobu Reaction (DEAD/DIAD & PPh₃):

    • Triphenylphosphine Oxide (TPPO): This is the most common purification challenge. TPPO has intermediate polarity and can co-elute with the desired product.

      • Chromatography: Careful optimization of the solvent system is key. Sometimes, using a solvent system containing a small amount of a more polar solvent can help separate the product from TPPO.

      • Crystallization: If your ester is a solid, recrystallization may effectively remove the TPPO. Alternatively, it is sometimes possible to precipitate the TPPO from a nonpolar solvent like diethyl ether or hexanes by cooling the solution.

      • Use of Scavengers/Modified Reagents: Modern approaches use polymer-supported triphenylphosphine. After the reaction, the polymer-bound TPPO can be simply filtered off, greatly simplifying the work-up.[18][19]

Q10: My ester seems to be decomposing on the silica gel column. How can I prevent this?

Standard silica gel is slightly acidic and can cause degradation of sensitive functional groups.

Solutions:

  • Deactivate the Silica: You can neutralize the silica gel by running a solvent mixture containing a small amount of a volatile base, like 1-3% triethylamine, through the column before loading your sample.[15]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or reversed-phase silica (C18).[20]

  • Work Quickly: Don't let the compound sit on the column for an unnecessarily long time. Run the column efficiently and collect fractions promptly.

Part 4: Troubleshooting Guide: Distillation

Distillation is a powerful bulk purification technique but has its own set of challenges.

Q11: My starting alcohol and ester have boiling points that are very close. Is distillation still possible?

If the boiling points are within 20-30 °C of each other, simple distillation will not be effective. Fractional distillation , which uses a fractionating column to provide multiple theoretical plates for separation, is required. However, for very close-boiling mixtures, this can still be challenging and may lead to poor recovery. In such cases, chromatography is often a better alternative.

Q12: I'm trying to distill my product, but I'm getting a mixture of components at a constant temperature. What is happening?

You are likely dealing with an azeotrope , which is a mixture of two or more liquids that has a constant boiling point and composition throughout distillation.[5] For example, an alcohol-ester azeotrope often has the lowest boiling point in the mixture and will distill first.[6]

Solutions:

  • Break the Azeotrope: This can sometimes be achieved by adding another component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components. For example, toluene is often used to form an azeotrope with water to remove it from Fischer esterification reactions using a Dean-Stark apparatus.[21]

  • Alternative Purification: If you cannot easily break the azeotrope, you must switch to a different purification method, such as extraction or chromatography.

Compound TypeExampleBoiling Point (°C)
Alcohols Methanol65
Ethanol78
1-Propanol97
1-Butanol118
Carboxylic Acids Acetic Acid118
Propanoic Acid141
Butanoic Acid164
Esters Methyl Acetate57
Ethyl Acetate77
Propyl Acetate102
Butyl Acetate126
Table 1: Boiling points of common reactants and products in esterification. Note how the boiling point of ethyl acetate is very close to ethanol, making simple distillation challenging.

Part 5: Modern Purification Techniques: Scavenger Resins

Scavenger resins are polymer-supported reagents designed to react with and "scavenge" specific types of excess reagents or byproducts from a solution.[22] The key advantage is that after scavenging, the resin (now bound to the impurity) is removed by simple filtration, dramatically simplifying the work-up.[22]

Q13: How do I use a scavenger resin to remove unreacted carboxylic acid?

You would use a basic scavenger resin. These are typically polymers functionalized with amine groups (e.g., aminomethylated polystyrene) or other basic moieties like guanidine.[23]

General Procedure:

  • After the reaction is complete, add the basic scavenger resin to the reaction mixture.

  • Stir the slurry at room temperature for a few hours. The unreacted carboxylic acid will react with the basic sites on the resin.

  • Filter the mixture to remove the resin.

  • The filtrate now contains your ester product, free from the acidic starting material. Simply remove the solvent to obtain your purified product.

Impurity to RemoveScavenger Resin TypeFunctional Group Example
Carboxylic AcidBasic ScavengerTris(2-aminoethyl)amine, Piperazine
Acid Chloride, IsocyanateNucleophilic ScavengerAminomethyl Polystyrene (Si-NH₂)
AldehydesNucleophilic ScavengerHydrazine or Aminooxy-functionalized
Metal Catalysts (e.g., Pd, Ru)Metal ScavengerThiol or Diamine-functionalized
Table 2: Guide to selecting scavenger resins for common impurities.[22][23]

Part 6: Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Work-up for Fischer Esterification

This protocol assumes the synthesis of an ester (e.g., ethyl benzoate) from a carboxylic acid (benzoic acid) and an alcohol (ethanol) using an acid catalyst (H₂SO₄).

  • Cool the Reaction: Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature.

  • Dilute: Transfer the cooled mixture to a separatory funnel. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 50 mL). This ensures the ester product is fully dissolved in the organic phase.

  • Water Wash: Add deionized water (50 mL) to the separatory funnel. Shake gently and vent. This initial wash removes the bulk of the highly water-soluble alcohol and some of the acid catalyst. Drain and discard the lower aqueous layer.

  • Bicarbonate Wash: Add saturated sodium bicarbonate solution (50 mL) to the organic layer in the funnel. Caution: Stopper the funnel and swirl gently at first, venting frequently to release CO₂ gas. Once the initial effervescence subsides, shake more vigorously.[1] This step neutralizes the remaining acid catalyst and converts the unreacted benzoic acid to sodium benzoate, extracting it into the aqueous layer.[1][2]

  • Separate Layers: Allow the layers to fully separate. Drain and discard the lower aqueous layer. Repeat the bicarbonate wash if necessary (check the aqueous layer with pH paper to ensure it is basic).

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution, 30 mL). This helps to remove residual water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask. Add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 5-10 minutes.[20] Filter or decant the solution away from the drying agent and concentrate the solvent using a rotary evaporator to yield the crude ester, which can be further purified if needed.[10]

Protocol 2: General Procedure for Flash Column Chromatography

This protocol assumes the ester is less polar than the impurities (e.g., unreacted alcohol).

  • Determine the Eluent: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired ester product an Rf value of approximately 0.2-0.35.

  • Pack the Column: Plug the bottom of a glass column with cotton or glass wool and add a layer of sand. Fill the column with silica gel (a 70:1 ratio of silica gel to crude mixture by weight is a good starting point for moderately difficult separations).[24]

  • Equilibrate: Wet the column with your chosen eluent, using gentle air pressure to push the solvent through until the entire silica bed is saturated and solvent is dripping from the outlet. Ensure there are no cracks or air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often used). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a final protective layer of sand.[15]

  • Elute and Collect: Carefully add the eluent to the column. Using gentle, steady air pressure, push the solvent through the column, collecting the eluting liquid in fractions (e.g., in test tubes).

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified ester.[7]

Part 7: References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. --INVALID-LINK--

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. --INVALID-LINK--

  • Wong, C. (n.d.). Fischer Esterification. Columbia University. --INVALID-LINK--

  • HSCprep. (2024). Fisher Esterification: Synthesis and Purification of Esters. --INVALID-LINK--

  • ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. --INVALID-LINK--

  • BYJU'S. (n.d.). Fischer esterification reaction. --INVALID-LINK--

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. --INVALID-LINK--

  • Organic Synthesis. (n.d.). Mitsunobu reaction. --INVALID-LINK--

  • Fujita, T., et al. (1981). Method for separation of an ester from a reaction mixture. U.S. Patent 4,250,328. Google Patents. --INVALID-LINK--

  • Wikipedia. (n.d.). Mitsunobu reaction. --INVALID-LINK--

  • North, M., & O'Rourke, C. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. --INVALID-LINK--

  • Clark, J. (n.d.). preparation of esters. Chemguide. --INVALID-LINK--

  • Fujita, T., et al. (1981). Ester Separation Method via Distillation. U.S. Patent 4,250,328. Scribd. --INVALID-LINK--

  • K-Jhil. (2024). Tips for Troubleshooting Liquid–Liquid Extraction. --INVALID-LINK--

  • TCI Chemicals. (n.d.). Mitsunobu Reaction. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. --INVALID-LINK--

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. --INVALID-LINK--

  • SiliCycle. (n.d.). SiliaBond Organic Scavengers. --INVALID-LINK--

  • Quirk, M. A., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. --INVALID-LINK--

  • Anderson, N. G. (2007). Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. ResearchGate. --INVALID-LINK--

  • Wang, Y., et al. (2010). Removal of free fatty acids from acid oil by esterification with cation exchange resin. ResearchGate. --INVALID-LINK--

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. --INVALID-LINK--

  • Fábián, L., et al. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. --INVALID-LINK--

  • Aslam, A., et al. (2018). Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. --INVALID-LINK--

  • Amerigo Scientific. (n.d.). Scavenger Resins. --INVALID-LINK--

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. --INVALID-LINK--

  • BONA. (n.d.). Nu-Calgon 4301-02 Rx-Acid Scavenger Acid Build-Up Eliminator. --INVALID-LINK--

  • Quirk, M. A., et al. (2018). Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. --INVALID-LINK--

  • Batool, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. NIH National Library of Medicine. --INVALID-LINK--

  • ResearchGate. (2016). How to purify esterefication product?. --INVALID-LINK--

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. --INVALID-LINK--

  • Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. --INVALID-LINK--

  • Najem, A. (2021). Liquid-Liquid extraction problems and solutions. YouTube. --INVALID-LINK--

  • Reddit. (2022). Isolating esterification product. r/chemhelp. --INVALID-LINK--

  • ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. --INVALID-LINK--

  • Gupta, V. P. (1985). Stripping of unreacted glycol ethers and acids from an esterification reaction mixture. U.S. Patent 4,544,453. Google Patents. --INVALID-LINK--

  • Reddit. (2022). Esterification not Working (Separation). r/OrganicChemistry. --INVALID-LINK--

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. --INVALID-LINK--

  • Chemistry Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. --INVALID-LINK--

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. --INVALID-LINK--

  • LibreTexts. (2023). The Hydrolysis of Esters. --INVALID-LINK--

References

Technical Support Center: Improving Regioselectivity in Electrophilic Substitution of Iodotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the electrophilic substitution of iodotoluenes. This guide is designed to provide you with in-depth, practical insights and troubleshooting strategies to enhance regioselectivity in your experiments. We understand the nuances and challenges involved in directing electrophiles to specific positions on the iodotoluene scaffold and have structured this resource to address the critical questions you face at the bench.

Core Concepts: The Directing Dance of Iodine and Methyl Groups

Before diving into troubleshooting, let's establish the foundational principles governing regioselectivity in iodotoluenes. The outcome of an electrophilic aromatic substitution (EAS) reaction on a substituted benzene ring is dictated by the electronic and steric properties of the existing substituents.[1][2][3] In iodotoluene, we have a delicate interplay between the methyl group (-CH₃) and the iodine atom (-I).

  • Methyl Group (-CH₃): An activating, ortho, para-director.[4] It donates electron density to the ring primarily through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack.[1][5]

  • Iodine (-I): A deactivating, ortho, para-director.[3] This seems counterintuitive, but it's a classic case of competing electronic effects. Iodine is highly electronegative, withdrawing electron density through the sigma bond (inductive effect, -I), which deactivates the ring overall. However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), stabilizing the arenium ion at the ortho and para positions.[1][3] For iodine, this resonance effect is significant enough to direct incoming electrophiles to these positions, with a notable preference for the ortho position compared to other halogens.[3]

The ultimate regioselectivity is a consequence of the combined directing influence of these two groups, further modulated by steric hindrance and reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments, providing not just solutions but the scientific rationale behind them.

Issue 1: Poor Regioselectivity with a Mixture of Isomers

Question: "My reaction is producing a nearly inseparable mixture of isomers. How can I favor the formation of a single product?"

Answer: This is a common challenge arising from the competing directing effects of the methyl and iodo groups. The key is to manipulate the reaction conditions to exploit subtle differences in activation energies for the formation of different isomers.

Probable Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: Many EAS reactions can be guided towards a specific isomer by controlling the temperature.[6][7]

    • Kinetic Product: Formed faster, usually at lower temperatures. This pathway has a lower activation energy.

    • Thermodynamic Product: More stable, favored at higher temperatures where the reaction is reversible, allowing the product distribution to reach equilibrium.[6][7]

    • Actionable Advice: Run your reaction at a range of temperatures (e.g., -20°C, 0°C, room temperature, and 80°C) and analyze the product ratios at each point. This will help you determine if your desired isomer is the kinetic or thermodynamic product. For instance, in sulfonation, lower temperatures can favor the ortho-product, while higher temperatures often yield the more sterically stable para-product.[8]

  • Steric Hindrance: The sheer size of the electrophile or the substituents can block access to certain positions.[1][9]

    • Explanation: The ortho positions are more sterically hindered than the para position.[5][9] If your goal is the para-isomer, using a bulkier electrophile can disfavor attack at the more crowded ortho positions.[10][11]

    • Actionable Advice: If applicable to your reaction, consider using a Lewis acid catalyst that is sterically demanding. For Friedel-Crafts acylation, you might compare the results using AlCl₃ versus a bulkier catalyst like ZnCl₂.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the intermediates.

    • Actionable Advice: Experiment with a range of solvents, from non-polar (e.g., hexane, carbon disulfide) to polar aprotic (e.g., dichloromethane, nitromethane). A change in solvent can alter the product distribution.

Issue 2: Low Yields in Friedel-Crafts Acylation of Iodotoluenes

Question: "I'm attempting a Friedel-Crafts acylation on p-iodotoluene, and my yields are consistently low, with a lot of side products. What's going wrong?"

Answer: Friedel-Crafts reactions with halogenated benzenes can be sluggish due to the deactivating nature of the halogen. Furthermore, iodotoluenes can be prone to side reactions under the strong Lewis acid conditions.[12]

Probable Causes & Solutions:

  • Substrate Deactivation: The iodine atom deactivates the ring, making the reaction slower than with toluene itself.

    • Actionable Advice: You may need to use a more reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride) or a stronger Lewis acid. However, be cautious as harsher conditions can lead to more side products. A stoichiometric amount of the Lewis acid catalyst is often required as it complexes with the product ketone.[13]

  • Side Reactions: The literature on the acylation of iodotoluenes reports the formation of di- and tri-iodotoluenes, as well as de-iodinated products.[12]

    • Explanation: The strong Lewis acid can promote iodine migration or disproportionation reactions.

    • Actionable Advice:

      • Lower the Temperature: Perform the reaction at 0°C or even lower to minimize side reactions.

      • Controlled Addition: Add the acylating agent slowly to the mixture of the substrate and Lewis acid to maintain a low concentration of the reactive electrophile.

      • Choice of Solvent: Using a solvent like carbon disulfide or nitrobenzene can sometimes moderate the reaction.

  • Complex Product Mixture with Isomers: For o- and m-iodotoluene, multiple acylation products are possible, further complicating purification and reducing the yield of a single desired product.[12]

    • Actionable Advice: For these substrates, carefully review the reported product distributions.[12] It may be necessary to accept a mixture and rely on advanced chromatographic techniques for separation.

Issue 3: Unexpected Side Reactions During Nitration

Question: "During the nitration of my iodotoluene, I'm observing the formation of unusual byproducts and my NMR is complex. What could be happening?"

Answer: The nitration of aryl iodides, including iodotoluenes, can be complicated by the oxidation of the iodine atom.

Probable Causes & Solutions:

  • Formation of Aryliodine(III) Species: In the presence of strong oxidizing acids like nitric acid, the iodine atom on the aromatic ring can be oxidized to a higher valence state, forming aryliodine(III) compounds.[14]

    • Explanation: This side reaction consumes your starting material and the nitrating agent, leading to lower yields of the desired nitro-iodotoluene. These iodine(III) species can be unstable and lead to a complex mixture of products upon workup.

    • Actionable Advice:

      • Milder Nitrating Agents: Consider using alternative nitrating agents that are less oxidizing. For example, acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can sometimes provide cleaner reactions.

      • Temperature Control: Keep the reaction temperature low (typically 0-5°C) to disfavor the oxidation pathway.

Frequently Asked Questions (FAQs)

Q1: Which isomer of iodotoluene is the most reactive towards electrophilic substitution?

A1: Based on the combined electronic effects, m-iodotoluene is generally the most reactive, followed by o-iodotoluene, and then p-iodotoluene.[12] In m-iodotoluene, the positions ortho to the methyl group and ortho/para to the iodo group align, leading to constructive activation at certain positions.

Q2: How can I selectively introduce a sulfonic acid group to the para position of toluene before iodination to control regioselectivity?

A2: This is an excellent strategy that utilizes a "blocking group." You can sulfonate toluene under thermodynamic control (higher temperature) to favor the formation of p-toluenesulfonic acid.[8] The bulky sulfonic acid group will then direct the subsequent iodination to the positions ortho to the methyl group. The sulfonic acid group can later be removed by treatment with dilute acid if desired.

Q3: Can I use zeolites to improve the para-selectivity of nitration for iodotoluenes?

A3: Yes, this is a promising area of research. Solid acid catalysts like zeolites can provide shape-selectivity due to their constrained pore structures.[15] The transition state leading to the bulkier ortho-isomer may be disfavored within the zeolite channels, thus enhancing the formation of the more linear para-isomer. This has been demonstrated for the nitration of toluene and could be applicable to iodotoluenes.[15][16]

Q4: What is the expected product distribution for the halogenation of o-iodotoluene?

A4: For the halogenation (e.g., bromination) of o-iodotoluene, the incoming electrophile will be directed by both the methyl and iodo groups to their respective ortho and para positions. The primary products would likely be 4-bromo-2-iodotoluene (para to the methyl group) and 2-bromo-6-iodotoluene (ortho to the methyl group and ortho to the iodo group). The exact ratio will depend on the reaction conditions and the size of the incoming halogen. Steric hindrance from the iodine and methyl groups will likely disfavor substitution at the position between them.

Experimental Protocols

Protocol 1: Kinetically Controlled Nitration of p-Iodotoluene

This protocol aims to favor the formation of 2-nitro-4-iodotoluene under kinetic control.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-iodotoluene (1.0 eq).

  • Cooling: Cool the flask to -10°C using an ice-salt bath.

  • Nitrating Mixture: In the dropping funnel, prepare a nitrating mixture by slowly adding nitric acid (1.1 eq) to acetic anhydride (2.0 eq) at 0°C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of p-iodotoluene over 30 minutes, ensuring the internal temperature does not exceed -5°C.

  • Monitoring: Stir the reaction at -10°C for 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Directing Effects in p-Iodotoluene

G cluster_p_iodotoluene p-Iodotoluene cluster_directing_effects Directing Effects cluster_positions Potential Substitution Sites cluster_outcome Predicted Outcome p_iodotoluene p-Iodotoluene (Starting Material) methyl Methyl (-CH3) Ortho, Para-Director (Activating) p_iodotoluene->methyl iodine Iodine (-I) Ortho, Para-Director (Deactivating) p_iodotoluene->iodine pos_ortho_methyl Ortho to -CH3 (Activated) methyl->pos_ortho_methyl pos_ortho_iodine Ortho to -I (Deactivated but Directed) iodine->pos_ortho_iodine major_product Major Product: Substitution Ortho to -CH3 pos_ortho_methyl->major_product minor_product Minor Product: Substitution Ortho to -I pos_ortho_iodine->minor_product

Caption: Logical flow of directing effects in p-iodotoluene.

Diagram 2: Kinetic vs. Thermodynamic Control Workflow

G cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway start Iodotoluene + Electrophile low_temp Low Temperature (e.g., 0°C) Irreversible start->low_temp high_temp High Temperature (e.g., 80°C) Reversible start->high_temp kinetic_product Kinetic Product (Forms Faster) low_temp->kinetic_product Lower Ea thermo_product Thermodynamic Product (More Stable) high_temp->thermo_product Higher Ea

Caption: Decision workflow for kinetic vs. thermodynamic control.

References

Troubleshooting low conversion rates in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogash-ira Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Sonogashira coupling. As a Senior Application Scientist, I understand that while the Sonogashira coupling is a powerful tool for forming C(sp²)–C(sp) bonds, achieving high conversion rates can be challenging. This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your troubleshooting process.

Part 1: Troubleshooting Guide - Diagnosing & Solving Low Conversion

This section is designed to help you diagnose the root cause of low yields by identifying common symptoms and linking them to scientifically-grounded solutions.

Q1: My reaction shows little to no conversion of my starting materials. What are the most common culprits?

When a Sonogashira reaction fails, it's essential to systematically evaluate the "big four": Catalyst, Reagents, Atmosphere, and Reaction Conditions. A failure in any of these pillars can halt the catalytic cycle.

  • 1. Catalyst Inactivity or Decomposition: The heart of the reaction is the palladium catalyst. If it's not active, the cycle cannot begin.

    • The Cause: Pd(0) species are the active catalysts. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must first be reduced in situ to Pd(0). This reduction is often accomplished by an amine base or a phosphine ligand, but if this step is inefficient, the reaction will not initiate.[1][2] Furthermore, Pd(0) catalysts, like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to decomposition and reduced activity.[3]

    • The Solution:

      • Ensure your Pd(II) precatalyst has an effective reducing agent present in the reaction mixture.

      • Use fresh, high-quality palladium catalysts stored under an inert atmosphere. If catalyst decomposition is suspected (see Q3), a new batch is recommended.

      • Consider the ligand. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote efficient catalysis.[2]

  • 2. Impure Reagents: The purity of your aryl/vinyl halide and terminal alkyne is paramount.

    • The Cause: Contaminants in your starting materials can act as catalyst poisons, deactivating the palladium or interfering with the copper co-catalyst.

    • The Solution: Purify starting materials if their quality is uncertain. Techniques like recrystallization, distillation, or column chromatography can remove harmful impurities.[3] Ensure your copper(I) iodide is fresh; it should be an off-white or light tan powder. A green or brown coloration indicates oxidation to Cu(II), which is ineffective.

  • 3. Inadequate Degassing (Oxygen Contamination): Oxygen is the primary antagonist of a successful Sonogashira coupling.

    • The Cause: Oxygen promotes the unwanted oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling, which forms an alkyne dimer as a major byproduct.[1][4][5] This side reaction consumes your alkyne and can complicate purification. Oxygen can also lead to the oxidation and deactivation of the Pd(0) catalyst.

    • The Solution: Rigorous degassing of the solvent and reaction vessel is critical. The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen. Running the reaction under a positive pressure of an inert gas (Argon or Nitrogen) is mandatory.[3][6]

  • 4. Suboptimal Base or Solvent: The base and solvent are not passive components; they actively participate in the catalytic cycle.

    • The Cause: A base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide (HX) produced during the reaction and to deprotonate the terminal alkyne, forming the reactive copper acetylide.[1][7] An insufficient amount or an inappropriate choice of base can stall the reaction. The solvent affects the solubility of reagents and the stability of catalytic intermediates.[8]

    • The Solution: Use a dry, amine base in sufficient excess (typically 2-4 equivalents). The choice of solvent (e.g., DMF, THF, acetonitrile, or neat amine) should be made based on the solubility of your substrates and the reaction temperature.[3][9]

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. What is happening and how can I prevent it?

This is a classic symptom of the Glaser-Hay coupling , an oxidative homocoupling of terminal alkynes.[1][5]

  • The Mechanism: In the presence of oxygen, the copper(I) co-catalyst can be oxidized to copper(II). Cu(II) then facilitates the dimerization of the copper acetylide intermediate, producing the undesired 1,3-diyne and regenerating Cu(I).[10][11] This process competes directly with the desired cross-coupling pathway.

  • Prevention Strategies:

    • Rigorous Deoxygenation: As detailed in Q1, this is the most critical step. Ensure your solvent and reaction setup are scrupulously free of air.

    • Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][12] These reactions often require more specialized, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle without the copper co-catalyst.[2][13][14]

    • Hydrogen Atmosphere: Some studies have shown that performing the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with nitrogen) can significantly suppress homocoupling without reducing the alkyne C-C triple bond.[15]

Q3: My palladium catalyst has precipitated out of the solution as a black solid. What is this, and is the reaction salvageable?

The black precipitate is commonly known as "palladium black," which is agglomerated, bulk palladium metal in an inactive state.[3][16]

  • The Cause: This decomposition occurs when the catalytically active, ligand-stabilized Pd(0) species lose their ligands and aggregate. Common causes include:

    • High Temperatures: Excessive heat can accelerate ligand dissociation and catalyst decomposition.[17][18]

    • Inappropriate Solvent: Some solvents may not adequately stabilize the catalytic complex. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[3][16]

    • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow (a common issue with less reactive halides like aryl chlorides or bromides), the "naked" Pd(0) has more time to decompose.[17]

  • The Solution:

    • Once significant palladium black has formed, the reaction is often unsalvageable as the concentration of active catalyst has plummeted.

    • Prevention is key:

      • Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.[18]

      • Ensure the use of an appropriate ligand in the correct ratio to stabilize the palladium catalyst.

      • For unreactive aryl halides (bromides, and especially chlorides), consider using more electron-rich and bulky ligands that accelerate the rate-limiting oxidative addition step.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal Palladium/Copper/Ligand ratio? There is no single "perfect" ratio, as it is substrate-dependent. However, a common starting point for optimization is:

  • Palladium Pre-catalyst: 1-5 mol%

  • Copper(I) Co-catalyst: 0.5-2 mol% (often slightly less than the palladium catalyst)

  • Ligand (e.g., PPh₃): 2-4 equivalents relative to the palladium metal.

Q2: How do I choose the right aryl halide? The reactivity of the halide has a major impact on reaction conditions. The general trend is: I > OTf > Br >> Cl .[3]

  • Aryl Iodides: Most reactive, often couple at room temperature.

  • Aryl Bromides: Less reactive, typically require heating.

  • Aryl Chlorides: Least reactive, often require specialized, bulky, electron-rich ligands and higher temperatures.[2]

Q3: When should I consider a copper-free Sonogashira reaction? Copper-free conditions are advantageous when:

  • You are using a valuable or sensitive alkyne where homocoupling must be minimized.[1][12]

  • Your product or starting materials are sensitive to copper salts.

  • Simplifying product purification by eliminating copper byproducts is a priority.

Q4: Which base and solvent combination is best? The choice depends on your substrates' solubility and the required reaction temperature.

Solvent(s)Base(s)Typical TemperatureNotes
Triethylamine (TEA)TEA (acts as both)Room Temp to 80 °CExcellent for many standard couplings; acts as both solvent and base.[1]
THF, Dioxane, DMFTEA, DIPA, Cs₂CO₃Room Temp to 100 °CGood for substrates not soluble in neat amine. DMF can help solubilize polar substrates.[9][17]
AcetonitrileTEA, Cs₂CO₃Room Temp to 80 °CA polar aprotic solvent that can be effective in many systems.[14][15]
TolueneDIPA, Piperidine80 °C to 110 °CHigher boiling point for less reactive substrates.

Part 3: Key Experimental Protocols

Protocol: Rigorous Degassing via Freeze-Pump-Thaw

This technique is essential for removing dissolved oxygen from the reaction solvent, thereby minimizing the Glaser-Hay homocoupling side reaction.

Materials:

  • Schlenk flask containing your solvent (and heat-stable reagents if desired).

  • High-vacuum line (Schlenk line).

  • Dewar flask with liquid nitrogen.

Procedure:

  • Freeze: Place the Schlenk flask in the liquid nitrogen Dewar. Allow the solvent to freeze completely into a solid mass.

  • Pump: With the solvent frozen, open the stopcock on the flask to the vacuum line. Evacuate the flask for 5-10 minutes. You are removing the air from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may hear gas bubbles being released from the solvent as it melts; this is the dissolved gas coming out of solution.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles). This ensures a thorough removal of dissolved gases.

  • Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before proceeding with your reaction.

Part 4: Visualizing the Process

Diagram 1: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ (A) PdII_Adduct R¹-Pd(II)L₂-X (B) Pd0->PdII_Adduct Oxidative Addition (R¹-X) PdII_Alkyne R¹-Pd(II)L₂-C≡CR² (C) PdII_Adduct->PdII_Alkyne Transmetalation Product R¹-C≡C-R² PdII_Alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne H-C≡C-R² Cu_Acetylide Cu-C≡C-R² (F) Alkyne->Cu_Acetylide Deprotonation (Base, CuX) Cu_Acetylide->PdII_Adduct CuX CuX Cu_Acetylide->CuX To Pd Cycle Troubleshooting_Workflow start Problem: Low Conversion Rate q_side_product Is alkyne homocoupling (Glaser product) observed? start->q_side_product a_yes_glaser Improve Degassing (Freeze-Pump-Thaw) Consider Cu-free conditions q_side_product->a_yes_glaser Yes a_no_glaser No significant homocoupling q_side_product->a_no_glaser No q_catalyst_ppt Is there a black precipitate (Palladium Black)? a_no_glaser->q_catalyst_ppt a_yes_pd_black Catalyst Decomposition. Lower temperature. Check ligand/solvent. q_catalyst_ppt->a_yes_pd_black Yes a_no_pd_black Catalyst appears soluble q_catalyst_ppt->a_no_pd_black No q_reagents Are catalysts and reagents fresh and pure? a_no_pd_black->q_reagents a_no_reagents Use fresh Pd catalyst, fresh CuI, and purified starting materials. q_reagents->a_no_reagents No / Unsure a_yes_reagents Reagents are high quality q_reagents->a_yes_reagents Yes q_conditions Review Reaction Conditions a_yes_reagents->q_conditions check_base Is base appropriate and in sufficient excess? (e.g., dry TEA, >2 eq.) q_conditions->check_base check_temp Is temperature optimal for the aryl halide? (I < Br < Cl) q_conditions->check_temp check_ligand Is the ligand suitable for the specific coupling? (Consider bulky/e--rich ligands for difficult substrates) q_conditions->check_ligand

References

Technical Support Center: Preventing Dehalogenation Side Reactions in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Palladium Catalysis. As a Senior Application Scientist, I understand the frustration that arises when an elegant cross-coupling strategy is undermined by a persistent side reaction. One of the most common culprits is dehalogenation, the undesired replacement of a halogen with a hydrogen atom, which can significantly lower the yield of your target molecule and complicate purification.[1][2]

This guide is designed to provide you with in-depth, field-proven insights to diagnose and overcome dehalogenation issues in your palladium-catalyzed reactions. We will move beyond simple procedural lists to explore the underlying causes of this side reaction and equip you with a logical framework for troubleshooting.

Understanding the Enemy: The Mechanism of Dehalogenation

Before diving into troubleshooting, it's crucial to understand how dehalogenation occurs. The primary pathway involves the formation of a palladium-hydride (Pd-H) species.[2][3] This reactive intermediate can arise from various sources within your reaction mixture, including solvents (like alcohols or DMF), amine bases, or even trace amounts of water.[1][4] Once formed, the Pd-H species can participate in a reductive elimination step with the aryl group on the palladium intermediate, leading to the formation of the undesired dehalogenated product.[3][5]

dot graph "Dehalogenation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Ar-Pd(II)-X(L)n", fillcolor="#4285F4"]; B [label="Pd-H source\n(e.g., solvent, base)", fillcolor="#EA4335"]; C [label="Ar-Pd(II)-H(L)n", fillcolor="#FBBC05"]; D [label="Ar-H (Dehalogenated Product)", fillcolor="#34A853"]; E [label="Pd(0)Ln", fillcolor="#5F6368"];

// Edges A -> C [label="Hydride Transfer"]; B -> A; C -> D [label="Reductive Elimination"]; D -> E; } DOT Caption: General mechanism of hydrodehalogenation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Significant formation of dehalogenated byproduct in Suzuki-Miyaura Coupling.

This is a frequent challenge, especially when working with electron-rich or sterically hindered aryl halides.[1]

Initial Diagnostic Questions:

  • What is your aryl halide? Iodides are more prone to dehalogenation than bromides, which are more prone than chlorides.[2][6]

  • What are your reaction conditions (ligand, base, solvent, temperature)?

Troubleshooting Steps:

  • Ligand Screening is Critical: The choice of ligand has a profound impact on the competition between the desired cross-coupling and dehalogenation. Bulky, electron-rich phosphine ligands often accelerate the rate of reductive elimination to form the desired C-C bond, outcompeting the dehalogenation pathway.[1][7][8]

    • Recommendation: Screen a panel of ligands. Excellent starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).[1] N-heterocyclic carbene (NHC) ligands can also be effective.[2][9][10]

  • Optimize Your Base: The base can be a source of hydrides or promote side reactions.[1] Stronger, non-nucleophilic bases are often preferred, but sometimes a milder base can be beneficial.

    • Recommendation: If you are using a strong base like an alkoxide, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.[1][2]

  • Solvent Selection Matters: Solvents can act as hydrogen donors, exacerbating dehalogenation.[1][4]

    • Recommendation: Aprotic solvents such as toluene, dioxane, or THF are generally preferred over protic solvents like alcohols.[1][2] If using DMF, which can be a hydride source, consider switching to a less reducible solvent.[1][4]

ParameterRecommendation for Suzuki-MiyauraRationale
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos), NHCsPromotes desired reductive elimination over dehalogenation.[1][2]
Base K₃PO₄, Cs₂CO₃Less likely to act as a hydride source compared to some alkoxides.[1][2]
Solvent Toluene, Dioxane, THFAprotic solvents minimize the availability of hydride donors.[1][2]
Issue 2: Dehalogenation is a major side reaction in my Buchwald-Hartwig Amination.

Similar to Suzuki coupling, the choice of ligand and base is paramount in suppressing dehalogenation in C-N bond formation.[11]

Troubleshooting Steps:

  • Employ Specialized Ligands: The Buchwald-Hartwig amination has a well-established portfolio of ligands designed to favor C-N bond formation.

    • Recommendation: Utilize ligands such as Xantphos, DavePhos, or XPhos. These ligands are designed to accelerate the rate of reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[1]

  • Base Selection: Strong, non-nucleophilic bases are standard for this reaction.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice. If you observe substrate incompatibility, other bases like LHMDS or K₃PO₄ can be screened.[1]

  • Solvent Considerations: Aprotic solvents are the standard for this transformation.

    • Recommendation: Toluene and dioxane are commonly used and are good choices to minimize dehalogenation.[1]

Issue 3: I'm observing dehalogenation in my Heck Reaction.

The Heck reaction, often run at higher temperatures, can be susceptible to dehalogenation.[1][12][13]

Troubleshooting Steps:

  • Temperature Management: Higher temperatures can increase the rate of dehalogenation.[1][14][15]

    • Recommendation: Attempt the reaction at the lowest temperature that still allows for efficient coupling. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times, potentially reducing dehalogenation.[1][16]

  • Choice of Base and Solvent: The combination of base and solvent is critical.

    • Recommendation: Aprotic polar solvents like DMF or NMP are common. Using an inorganic base like K₂CO₃ or NaOAc is often effective. If dehalogenation is an issue in a solvent like DMF, which can be a hydride source, switching to a less reducible solvent like toluene or dioxane might be beneficial.[1]

  • Additives: In some cases, additives can help suppress side reactions.

    • Recommendation: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce the formation of byproducts.[1]

Issue 4: My Sonogashira Coupling is plagued by dehalogenation.

While homocoupling is a more frequently discussed side reaction in Sonogashira couplings, dehalogenation can also be a significant issue.[17][18]

Troubleshooting Steps:

  • The Role of the Copper Co-catalyst: The presence of a copper(I) co-catalyst is standard in Sonogashira reactions and generally helps to prevent side reactions by facilitating the desired coupling pathway.[1]

    • Recommendation: Ensure you are using an appropriate amount of a reliable copper source, such as CuI.

  • Base Selection: Amine bases are common, but they can be a source of hydrides.

    • Recommendation: If dehalogenation is significant with an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[1]

  • Solvent and Temperature:

    • Recommendation: Acetonitrile (ACN) has been observed in some cases to favor dehalogenation with certain catalysts like Pd(PPh₃)₄. Screening other solvents like THF or DMF may be beneficial. Running the reaction at the lowest possible temperature that still allows for efficient coupling is a good general strategy.[1]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the halogen atom of your aryl or vinyl halide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a hydrodehalogenated or proto-dehalogenated byproduct, which reduces the yield of your desired cross-coupled product and complicates the purification process.[1][2]

Q2: What are the common sources of hydrides that lead to dehalogenation?

A2: Hydride sources can be ubiquitous in a reaction mixture. Common culprits include solvents (especially alcohols and DMF), amine bases, and even trace amounts of water.[1][4]

Q3: How can I detect dehalogenation in my reaction?

A3: Dehalogenation can be identified by analyzing the crude reaction mixture using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The dehalogenated byproduct will have a molecular weight corresponding to the replacement of the halogen with a hydrogen atom.

Q4: Can the choice of palladium precursor influence dehalogenation?

A4: Yes, the activity of the palladium catalyst can play a role. Highly active catalysts, while often desirable for promoting the main reaction, can sometimes also accelerate the rate of dehalogenation, particularly with electron-rich aryl halides.[1] If you are using a highly active pre-catalyst and observing significant dehalogenation, you might consider screening other palladium sources.

Q5: Are certain substrates more prone to dehalogenation?

A5: Yes. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2][6] Aryl and heteroaryl iodides are the most susceptible to this side reaction. Additionally, electron-deficient aryl halides and N-heterocyclic halides can be more prone to dehalogenation.[2]

Experimental Protocol: Ligand Screening to Minimize Dehalogenation in Suzuki-Miyaura Coupling

This protocol provides a systematic approach to identifying the optimal ligand to suppress dehalogenation.

Objective: To determine the most effective phosphine ligand for a given Suzuki-Miyaura coupling that minimizes the formation of the dehalogenated byproduct.

Materials:

  • Aryl halide

  • Boronic acid or ester

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Panel of phosphine ligands (e.g., SPhos, XPhos, dppf, P(t-Bu)₃)

  • Base (e.g., K₃PO₄)

  • Anhydrous aprotic solvent (e.g., toluene or dioxane)

  • Reaction vials or tubes suitable for inert atmosphere reactions

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, set up a series of parallel reactions in individual vials. To each vial, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precursor and each ligand in the chosen anhydrous solvent.

  • Catalyst Addition: Add the palladium precursor and the respective ligand to each reaction vial. A typical catalyst loading is 1-2 mol % Pd and a ligand-to-palladium ratio of 2:1 to 4:1.

  • Reaction Execution: Add the anhydrous solvent to each vial to reach the desired concentration. Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).[2]

  • Monitoring and Analysis: After a set reaction time (e.g., 2-18 hours), cool the reactions to room temperature. Take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

  • Optimization: The ligand that provides the highest ratio of the coupled product to the dehalogenated product is the optimal choice for this transformation.[1]

dot graph "Ligand_Screening_Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Setup Parallel Reactions\n(Aryl Halide, Boronic Acid, Base)", fillcolor="#F1F3F4"]; B [label="Add Pd Precursor +\nLigand 1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Pd Precursor +\nLigand 2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Add Pd Precursor +\nLigand n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Add Solvent and Heat", fillcolor="#FBBC05"]; F [label="Analyze by LC-MS/GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Identify Optimal Ligand\n(Highest Product:Byproduct Ratio)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; A -> C; A -> D; B -> E; C -> E; D -> E; E -> F; F -> G; } DOT Caption: Workflow for ligand screening.

By systematically evaluating these key reaction parameters, you can effectively diagnose and mitigate dehalogenation, leading to cleaner reactions, higher yields, and more efficient drug discovery and development workflows.

References

Technical Support Center: A Guide to the Proper Storage and Handling of Light-Sensitive Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 3-iodo-4-methylbenzoate (CAS No. 90347-66-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this light-sensitive pharmaceutical intermediate. Adherence to these protocols is critical for reproducible and successful experimental outcomes.

I. Compound Overview and Stability Profile

This compound is a key building block in organic synthesis, notably as an intermediate in the production of advanced pharmaceuticals. Its utility is intrinsically linked to its high purity. However, the presence of an iodine substituent on the aromatic ring renders the molecule susceptible to degradation upon exposure to light, particularly UV and short-wavelength visible light.

The primary degradation pathway involves the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This process generates an aryl radical and an iodine radical, which can then participate in a variety of secondary reactions, leading to impurities.[1] Understanding and mitigating this photodegradation is paramount for maintaining the compound's integrity.

Key Physical and Chemical Properties:
PropertyValue
CAS Number 90347-66-3
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance White or colorless to yellow powder or lump
Melting Point 93-95 °C
Boiling Point 302.9 ± 30.0 °C at 760 mmHg
Storage Temperature 2-8°C (protect from light)
Sensitivity Light Sensitive

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, opaque container to protect it from light and moisture.[2] Amber glass vials or bottles are suitable. For added protection, the container can be wrapped in aluminum foil.[3][4]

Q2: I need to prepare a stock solution. What are the best practices for its storage?

A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an amber volumetric flask or a clear flask wrapped securely in aluminum foil.[4] Store the solution at 2-8°C and use it as soon as possible. It is advisable to purge the headspace of the container with an inert gas like argon or nitrogen to minimize oxidation, which can be exacerbated by light exposure.

Q3: How can I visually assess if my sample of this compound has degraded?

A3: A pure sample of this compound should be a white to light yellow solid. A noticeable darkening of the material, such as turning brown or black, can be an indication of degradation and the formation of elemental iodine or other polymeric byproducts.[1] However, visual inspection is not a substitute for analytical purity assessment.

Q4: What are the likely impurities if the compound is improperly stored?

A4: The primary degradation product is the de-iodinated compound, Methyl 4-methylbenzoate. Other impurities can arise from radical side reactions. The presence of elemental iodine (I₂) is also possible, which would impart a brownish color to the material.

Q5: Can I work with this compound on an open lab bench under standard fluorescent lighting?

A5: It is strongly recommended to minimize exposure to ambient laboratory light. Whenever possible, work in a fume hood with the sash lowered and the lights turned off, or under subdued lighting conditions.[3] Using yellow or red safelights can further minimize the risk of photodegradation, as these emit longer wavelength light that is less energetic.[4]

III. Experimental Workflow for Handling Light-Sensitive this compound

To ensure the integrity of your experiments, a systematic approach to handling this light-sensitive reagent is crucial. The following workflow outlines the key steps from preparation to reaction work-up.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis_storage Analysis & Storage prep_area Prepare Workspace (Subdued Lighting) weigh Weigh Compound (Quickly, in amber vial) prep_area->weigh dissolve Prepare Solution (Use amber flask or foil-wrapped glassware) weigh->dissolve setup Reaction Setup (Wrap flask in aluminum foil) dissolve->setup run Run Reaction (Under inert atmosphere) setup->run workup Aqueous Work-up (Protect from light) run->workup purify Purification (e.g., Foil-wrapped column chromatography) workup->purify analyze Purity Analysis (e.g., HPLC, GC-MS) purify->analyze store Store Final Product (Cool, Dark, Tightly Sealed) analyze->store

Caption: A step-by-step workflow for handling light-sensitive this compound.

IV. Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the starting material due to light exposure.1. Verify Purity: Before use, check the purity of the this compound using a suitable analytical method like HPLC or GC-MS. 2. Strict Light Protection: Ensure all experimental steps are carried out with rigorous protection from light as outlined in the workflow. 3. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened container of the reagent.
Reaction fails to go to completion, even with extended reaction times. Reduced potency of the reagent due to partial degradation.1. Confirm Purity: As above, confirm the purity of the starting material. 2. Stoichiometry Adjustment: If minor degradation is confirmed, a slight excess of the reagent may be required. However, it is preferable to use pure material. 3. Re-evaluate Reaction Conditions: Ensure that other reaction parameters (temperature, solvent purity, catalyst activity) are optimal.
Crude reaction mixture is dark-colored, complicating purification. Formation of iodine and other colored impurities from photodegradation.1. Aqueous Wash: During work-up, wash the organic layer with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to quench any elemental iodine. 2. Activated Carbon: Treatment of the crude product solution with a small amount of activated carbon can help remove colored impurities, followed by filtration. 3. Careful Chromatography: Use an appropriate chromatographic method to separate the desired product from the impurities.
Purity Assessment Protocol:

A robust analytical method is essential for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of non-volatile compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 240-250 nm, to be determined empirically).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile) in a 10 mL amber volumetric flask and dilute to the mark.

  • Further dilute as necessary to fall within the linear range of the detector.

By comparing the peak area of the main component to any impurity peaks, the purity of the sample can be determined. The appearance of a new peak corresponding to the de-iodinated product (which will have a shorter retention time) is a key indicator of degradation.

V. Degradation Pathway Visualization

The following diagram illustrates the initial step in the photodegradation of this compound.

degradation_pathway reactant This compound radicals Aryl Radical + Iodine Radical reactant->radicals Homolytic Cleavage of C-I Bond light Light (hν) light->reactant products De-iodinated Product + Other Side Products radicals->products Further Reactions

Caption: The initial light-induced degradation of this compound.

By adhering to these guidelines, researchers can ensure the quality and reliability of their experiments involving this compound, leading to more accurate and reproducible scientific outcomes.

VI. References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Available at: --INVALID-LINK--

  • ChemicalBook. This compound | 90347-66-3. Available at: --INVALID-LINK--

  • Netpharmalab. (2025, March 13). Stability Studies in Pharmaceuticals. Available at: --INVALID-LINK--

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Available at: --INVALID-LINK--

  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. Available at: --INVALID-LINK--

References

Technical Support Center: Safe Handling and Disposal of Organoiodine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for organoiodine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the safe handling and disposal of these versatile yet hazardous reagents. The unique properties of the carbon-iodine bond, namely its weakness, render organoiodine compounds both highly useful in synthesis and potentially hazardous if mishandled.[1] This guide provides in-depth, field-proven insights to ensure both experimental success and laboratory safety.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing step-by-step protocols and the scientific rationale behind them.

Issue 1: An organoiodine reagent has spilled in the fume hood.

Causality: Spills of organoiodine compounds can release volatile and toxic vapors. Due to the high atomic weight of iodine, these compounds also have a high density, meaning even a small volume can represent a significant amount of material.[1]

Protocol: Small Spill Cleanup (Less than 100 mL)
  • Alert Personnel and Ensure Ventilation: Immediately alert others in the lab.[2] Ensure the fume hood sash is lowered to the appropriate working height to maximize containment.

  • Don Appropriate Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles (or a face shield), and chemical-resistant gloves (nitrile or neoprene are recommended).[3][4] For larger or more volatile spills, consider respiratory protection.

  • Contain the Spill: Cover the spill with an absorbent material like paper towels or chemical spill pads to prevent it from spreading.[2]

  • Neutralize Volatile Iodine: For spills involving compounds that may release elemental iodine (often indicated by a yellow or brown color), covering the absorbent material with a sodium bicarbonate solution can help buffer the pH and reduce the volatilization of iodine gas.[2]

  • Clean the Area: Working from the outside of the spill inward, carefully collect the absorbent material and place it in a designated hazardous waste container.[2][5]

  • Decontaminate the Surface: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Document the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Diagram: Spill Response Workflow

SpillResponse Spill Spill Occurs Alert Alert Personnel & Ensure Ventilation Spill->Alert Immediate Action PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent PPE->Contain Neutralize Neutralize (if necessary) Contain->Neutralize Clean Clean & Collect Waste Neutralize->Clean Decontaminate Decontaminate Surface Clean->Decontaminate Document Document Incident Decontaminate->Document

Caption: Workflow for responding to a small organoiodine compound spill.

Issue 2: A reaction involving a reactive organoiodine compound needs to be quenched.

Causality: Many organoiodine compounds are used in reactions that also involve highly reactive reagents (e.g., organometallics, hydrides). Quenching these reactions is critical to deactivate any remaining reactive species and ensure safe workup. An uncontrolled quench can be highly exothermic and may lead to a dangerous release of energy.[6]

Protocol: Quenching a Reactive Organoiodine Reaction
  • Cool the Reaction: Before adding any quenching agent, cool the reaction vessel in an ice/water bath to dissipate heat generated during the quench.[6]

  • Choose the Appropriate Quenching Agent: The choice of quencher depends on the specific reactive species. For many reactions, a protic solvent is used. A common sequence is to add a less reactive alcohol like isopropanol first, followed by a more reactive one like methanol, and finally water.[7] This gradual increase in reactivity allows for a more controlled quench.[7]

  • Slow, Dropwise Addition: Add the quenching agent slowly and dropwise with vigorous stirring.[6] Monitor the reaction for any signs of exotherm or gas evolution.[6]

  • Ensure Complete Quenching: Continue adding the quenching agent until no further reaction (heat or gas evolution) is observed.[7]

  • Proceed with Workup: Once the reaction is safely quenched, you can proceed with the aqueous workup.

Issue 3: How do I properly dispose of organoiodine waste?

Causality: Due to their potential toxicity and environmental persistence, organoiodine compounds must be disposed of as hazardous waste.[3][8] They should never be poured down the drain.[3][9] Halogenated organic waste is often segregated from other organic waste streams.[3]

Protocol: Segregation and Disposal of Organoiodine Waste
  • Segregate Halogenated Waste: Collect all waste containing organoiodine compounds in a dedicated, clearly labeled "Halogenated Organic Waste" container.[3]

  • Use Appropriate Containers: Waste containers should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[10]

  • Label Containers Clearly: The waste container must be labeled with the words "Hazardous Waste" and a complete list of its contents.[10]

  • Store Safely: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[11]

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[10]

Diagram: Waste Disposal Decision Tree

WasteDisposal Start Organoiodine Waste Generated IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedContainer Place in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Place in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedContainer No Label Label Container with Contents HalogenatedContainer->Label NonHalogenatedContainer->Label Store Store in Satellite Accumulation Area Label->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Decision tree for the proper segregation and disposal of organoiodine waste.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with organoiodine compounds?

A1: The primary hazards of organoiodine compounds stem from their toxicity and reactivity.[8] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group and these compounds useful in synthesis.[1] However, this lability can also contribute to their reactivity. Specific hazards include:

  • Toxicity: Many organoiodine compounds are toxic if inhaled, ingested, or absorbed through the skin. For example, methyl iodide is highly toxic and a suspected carcinogen.

  • Volatility: Low molecular weight organoiodine compounds can be volatile, increasing the risk of inhalation exposure.

  • Reactivity: They can react with strong bases, reducing agents, and certain metals. Some, like iodosobenzene, can be explosive under certain conditions.[12]

  • Environmental Persistence: Some organoiodine compounds are of concern as environmental contaminants.[1]

Q2: What type of Personal Protective Equipment (PPE) is required when handling organoiodine compounds?

A2: The appropriate level of PPE depends on the specific compound and the procedure being performed. However, the following are generally required for handling organic substances:[3]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[4] For handling larger quantities or performing operations with a splash hazard, chemical splash goggles or a face shield worn over safety glasses are recommended.[13]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[4] It is good practice to double-glove when handling particularly hazardous or permeable organoiodine compounds.[14]

  • Body Protection: A lab coat, preferably flame-resistant, should be worn to protect against splashes.[4][13]

  • Respiratory Protection: Work with volatile organoiodine compounds should always be conducted in a certified chemical fume hood to prevent inhalation.[3] In some cases, a respirator may be necessary.

Q3: Are there specific storage requirements for organoiodine compounds?

A3: Yes, proper storage is crucial. Organoiodine compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. They should be kept in tightly sealed containers made of a compatible material. It is also important to store them away from incompatible substances, such as strong bases and reducing agents. Samples of organoiodine compounds can often appear yellow due to the formation of elemental iodine (I₂) from the weakness of the C-I bond, so proper storage helps maintain their purity.[1]

Q4: Can I neutralize small amounts of organoiodine waste in the lab before disposal?

A4: In-lab neutralization of hazardous waste is generally not recommended unless you have a specific, validated procedure and the approval of your institution's EHS department. Some methods for the deiodination of organoiodine compounds in waste streams involve oxidative decomposition under acidic conditions, but these are typically industrial processes and may not be suitable or safe for a standard laboratory setting.[15] The safest and most compliant approach is to dispose of all organoiodine waste through your institution's hazardous waste program.[3][9]

Q5: What should I do in case of skin or eye contact with an organoiodine compound?

A5: Immediate action is critical.

  • Skin Contact: Quickly remove any contaminated clothing and wash the affected skin with large amounts of soap and water.[2][16]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] In both cases, seek prompt medical attention and provide the Safety Data Sheet (SDS) for the specific compound to the medical personnel.

Quantitative Data Summary
ParameterValueSource
OSHA PEL for Iodine 0.1 ppm (Ceiling)[16][17]
NIOSH REL for Iodine 0.1 ppm (Ceiling)[16][18]
ACGIH TLV for Iodine 0.01 ppm (TWA), 0.1 ppm (STEL)[16][19]
IDLH for Iodine 2 ppm[18]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

References

Personal protective equipment (PPE) for working with aryl iodides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the appropriate personal protective equipment (PPE) and safety procedures for working with aryl iodides. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring a culture of safety and experimental success in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling of aryl iodides.

Q1: What are the primary hazards associated with aryl iodides?

A1: Aryl iodides, with iodobenzene serving as a common example, present several potential hazards. They are generally considered to be harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Some aryl iodides can also be sensitive to light and heat, potentially leading to decomposition.[4] It is crucial to consult the Safety Data Sheet (SDS) for the specific aryl iodide you are working with to understand its unique hazard profile.

Q2: When is it necessary to work with aryl iodides in a fume hood?

A2: Due to the potential for inhalation toxicity and the volatility of some aryl iodides, it is best practice to handle these compounds in a certified chemical fume hood at all times.[5] This is especially critical when working with open containers, performing reactions at elevated temperatures, or when there is a risk of generating vapors or aerosols.

Q3: My aryl iodide has changed color. Is it still safe to use?

A3: A change in color, such as the appearance of a brown or purplish tint, can indicate the decomposition of the aryl iodide, often through the liberation of elemental iodine.[4] This decomposition can be initiated by exposure to light or heat.[4] While the presence of a small amount of iodine may not interfere with all reactions, it is a sign of impurity and potential degradation of your starting material. For sensitive applications like cross-coupling reactions, using a freshly purified or newly purchased aryl iodide is recommended for best results.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments with aryl iodides.

Problem: I can smell the aryl iodide even though I am working in a fume hood.

  • Potential Cause: The fume hood may not be functioning correctly, or your experimental setup may be creating eddy currents that draw vapors out of the hood.

  • Solution:

    • Ensure the fume hood sash is at the lowest practical working height.

    • Verify that the fume hood's airflow monitor indicates it is working within its specified parameters. If not, contact your institution's environmental health and safety (EHS) office.

    • Keep all containers and apparatus at least six inches inside the fume hood.

    • If the odor persists, and you are working with a particularly volatile aryl iodide or at an elevated temperature, you may need to supplement your PPE with a respirator.

Problem: My cross-coupling reaction with an aryl iodide is sluggish or failing.

  • Potential Cause: The quality of the aryl iodide may be compromised due to decomposition. Additionally, other reaction parameters could be suboptimal for sterically hindered substrates.

  • Solution:

    • Assess the purity of your aryl iodide. If it has discolored, consider purifying it by distillation, recrystallization, or filtration through a plug of silica gel, or use a fresh bottle.

    • For sterically hindered aryl iodides, the choice of catalyst, ligand, base, and solvent is critical and often requires careful optimization.[6] Bulky, electron-rich monophosphine ligands are often effective for these challenging substrates.[6]

Personal Protective Equipment (PPE) Selection

The following table summarizes the recommended PPE for working with aryl iodides.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash gogglesProtects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Nitrile or Neoprene glovesProvides resistance to a range of organic solvents and aromatic compounds.[7] Double gloving is recommended for added protection.
Body Protection Flame-resistant lab coatProtects against splashes and potential fire hazards.
Respiratory Protection Air-purifying respirator with organic vapor/iodine cartridgesRecommended when working with volatile aryl iodides outside of a fume hood, during large-scale operations, or in case of a spill.[1][8][9]
Glove Selection Logic

The choice of glove material is critical for preventing skin exposure. The following diagram outlines the decision-making process for selecting appropriate gloves.

GloveSelection Start Start: Handling Aryl Iodide IncidentalContact Incidental Contact (e.g., small splashes)? Start->IncidentalContact ProlongedContact Prolonged or Immersion Contact? IncidentalContact->ProlongedContact No NitrileGloves Single pair of Nitrile Gloves IncidentalContact->NitrileGloves Yes DoubleGlove Double glove with Nitrile or Neoprene ProlongedContact->DoubleGlove Yes ConsultManufacturer Consult manufacturer's chemical resistance guide for specific breakthrough times ProlongedContact->ConsultManufacturer Also

Caption: Decision tree for glove selection when working with aryl iodides.

Experimental Protocols

Standard Operating Procedure for Handling Aryl Iodides
  • Preparation: Before starting, ensure you have read and understood the SDS for the specific aryl iodide. Don all required PPE as outlined in the table above.

  • Work Area: Conduct all work in a certified chemical fume hood with the sash at the lowest practical height.

  • Dispensing: Carefully dispense the required amount of the aryl iodide, avoiding splashes. If the compound is a solid, use a spatula. If it is a liquid, use a syringe or pipette.

  • Reaction Setup: Set up your reaction apparatus securely within the fume hood.

  • Post-Reaction: After the reaction is complete, quench any reactive materials safely according to your protocol.

  • Cleanup: Decontaminate all glassware and surfaces that have come into contact with the aryl iodide.

Decontamination of Glassware and Work Surfaces
  • Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the aryl iodide residue. Collect the rinsate for proper hazardous waste disposal.

  • Wash: Wash the glassware with soap and warm water.

  • Final Rinse: Rinse the glassware with deionized water and allow it to dry.

  • Work Surfaces: Wipe down the work surface in the fume hood with a cloth soaked in a laboratory cleaning solution, followed by a wipe with 70% ethanol.[10][11]

Emergency Procedures

Spill Response Workflow

In the event of an aryl iodide spill, follow the steps outlined in the diagram below.

SpillResponse Spill Aryl Iodide Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the area if the spill is large or you feel unwell Alert->Evacuate Assess Assess the spill size and hazards Evacuate->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL) Assess->LargeSpill Large PPE Don appropriate PPE (respirator, double gloves, goggles, lab coat) SmallSpill->PPE ContactEHS Contact EHS/Emergency Services. Do not attempt to clean up. LargeSpill->ContactEHS Absorb Cover with an inert absorbent material (e.g., vermiculite, sand) PPE->Absorb Collect Collect absorbed material into a sealed container for hazardous waste Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate

Caption: Workflow for responding to an aryl iodide spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 3-iodo- vs. 3-bromo-4-methylbenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the choice of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. Aryl halides are foundational building blocks, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two closely related yet distinct reagents: Methyl 3-iodo-4-methylbenzoate and Methyl 3-bromo-4-methylbenzoate. By understanding their fundamental reactivity differences, scientists can make more informed decisions to optimize reaction conditions, improve yields, and accelerate discovery.

This compound, in particular, is a key intermediate in the synthesis of advanced pharmaceuticals like Ponatinib, a tyrosine kinase inhibitor[1]. Both compounds serve as versatile scaffolds, but the choice between the iodide and bromide substituent has profound implications for their behavior in common synthetic transformations.

The Decisive Factor: Carbon-Halogen Bond Strength

The primary determinant of reactivity in most palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. This step involves the cleavage of the C-X bond.

The bond dissociation energies (BDE) for aryl halides follow a clear trend: C-F > C-Cl > C-Br > C-I[2][3][4]. The C-I bond is significantly weaker than the C-Br bond, requiring less energy to break. This fundamental property means that aryl iodides generally undergo oxidative addition much more readily than aryl bromides.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Implication for Reactivity
Aryl C-Br~290Stronger bond, higher activation energy for oxidative addition.
Aryl C-I~270Weaker bond, lower activation energy for oxidative addition, faster reaction.[4][5]

This difference in bond energy directly translates to faster reaction rates and the feasibility of using milder conditions for the iodo-substituted compound.

G cluster_0 Reactivity Principle Bond_Strength C-X Bond Dissociation Energy (C-Br > C-I) Activation_Energy Activation Energy for Oxidative Addition Bond_Strength->Activation_Energy Directly Proportional Reaction_Rate Overall Reaction Rate (Iodide > Bromide) Activation_Energy->Reaction_Rate Inversely Proportional G Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Rate-Determining) Faster for Ar-I Slower for Ar-Br ArAr Ar-Ar' Pd0->ArAr Product ArPdOR Ar-Pd(II)L₂-OR' ArPdX->ArPdOR Base (e.g., Na₂CO₃) ArPdAr Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr Transmetalation (Ar'-B(OR)₂) ArPdAr->Pd0 Reductive Elimination ArX Ar-X ArX->Pd0 ArB Ar'-B(OR)₂ ArB->ArPdOR G start Start: Reaction Setup reagents 1. Add Aryl Halide (1.0 eq), Coupling Partner (1.2 eq), & Base (2.0 eq) to a dried flask. start->reagents atmosphere 2. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) 3 times. reagents->atmosphere solvent 3. Add degassed solvent (e.g., Dioxane/Water, THF, DMF). atmosphere->solvent catalyst 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄) and CuI (for Sonogashira). solvent->catalyst reaction 5. Heat reaction to specified temperature and monitor by TLC or LC-MS. catalyst->reaction workup 6. Cool, dilute with organic solvent, and wash with water and brine. reaction->workup purify 7. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography. workup->purify end End: Purified Product purify->end

References

A Researcher's Guide to Leaving Group Efficiency in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, a deep, mechanistic understanding of the Nucleophilic Aromatic Substitution (SNAr) reaction is paramount. This guide provides an in-depth comparison of leaving group efficiency in SNAr reactions, moving beyond simple trends to explore the underlying principles and present supporting experimental data. Our focus is on providing actionable insights grounded in established chemical theory to inform your experimental design.

The SNAr Mechanism: A Tale of Two Steps

Unlike the familiar SN1 and SN2 reactions that dominate aliphatic chemistry, SNAr reactions proceed via a distinct two-step addition-elimination mechanism.[1][2] This pathway is crucial to understanding the seemingly counterintuitive trends in leaving group ability.

The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, which must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[3][4] This initial attack is typically the rate-determining step (RDS) of the overall reaction.[4][5][6]

The nucleophile's attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5][7] In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final product.[2][3]

The nature of the leaving group influences the reaction rate primarily through its effect on the energy of the transition state leading to the Meisenheimer complex.[1] Its ability to be expelled in the second step is generally not the kinetically dominant factor.[5]

SNAr_Mechanism reactant Ar-L + Nu⁻ ts1 Transition State 1 (Rate-Determining) reactant->ts1 k₁ (slow) intermediate Meisenheimer Complex [Ar(L)Nu]⁻ ts1->intermediate intermediate->reactant k₋₁ ts2 Transition State 2 intermediate->ts2 k₂ (fast) product Ar-Nu + L⁻ ts2->product

Caption: Generalized SNAr reaction pathway.

The "Element Effect": An Inverted Halogen Reactivity Order

A hallmark of SNAr reactions is the "element effect," which describes the often-observed leaving group reactivity order of F > Cl > Br > I.[1] This is the inverse of the trend seen in aliphatic SN2 reactions, where iodide is the superior leaving group due to the weakness of the C-I bond.[3][6]

The key to this inverted order lies in the rate-determining first step. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom to which it is attached significantly more electrophilic and susceptible to nucleophilic attack.[3][4] This powerful inductive electron withdrawal by fluorine stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of this slow step.[1][8]

While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining second step.[4][5] Therefore, the bond strength has a minimal impact on the overall reaction rate. The dominant factor is the acceleration of the initial nucleophilic attack.

Other leaving groups, such as nitro (NO₂), can also be highly effective, with a reactivity that is often comparable to or slightly less than fluorine.[1] Groups like alkoxy (e.g., OCH₃) are generally poor leaving groups in SN2 reactions but can function as leaving groups in activated SNAr systems because their departure occurs during the energetically favorable rearomatization step.[6]

Quantitative Comparison: Experimental Data

The relative rates of SNAr reactions provide a clear picture of leaving group efficiency. The data below, from a study on the reaction of 2,4-dinitrophenyl halides with piperidine in methanol, quantitatively illustrates the element effect.[1]

Leaving GroupRelative Rate (at 20 °C)ΔG‡ (kcal/mol)
Fluoro (F)3.5016.6
Nitro (NO₂)1.0017.3
Chloro (Cl)0.0097020.0
Bromo (Br)0.0092820.0
Iodo (I)0.00217-

Data sourced from J. Org. Chem. 2011, 76, 2, 531–542.[1]

As the data clearly shows, the fluoro-substituted substrate reacts over 300 times faster than its chloro and bromo counterparts, and over 1600 times faster than the iodo-substituted version. This dramatic difference in reaction rates underscores the powerful activating effect of the highly electronegative fluorine atom in the rate-determining step.

Experimental Protocol: Competitive SNAr Reaction

To empirically determine the relative leaving group efficiency, a competitive reaction can be designed. This protocol provides a framework for comparing the reactivity of two different leaving groups on an identical aromatic core.

Objective: To compare the relative reactivity of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene in a reaction with a nucleophile.

Materials:

  • 1-fluoro-2,4-dinitrobenzene

  • 1-chloro-2,4-dinitrobenzene

  • Morpholine (nucleophile)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., 25 mL round-bottom flask)

  • Stirring apparatus

  • Thermostated bath

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Solution Preparation: Prepare a stock solution in acetonitrile containing equimolar amounts (e.g., 0.1 M) of 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and the internal standard.

  • Reaction Setup: In the reaction vessel, place a known volume of the stock solution. Equilibrate the vessel to the desired reaction temperature (e.g., 25 °C) using the thermostated bath.

  • Initiation: Add a limiting amount of morpholine (e.g., 0.5 equivalents relative to the total aryl halides) to the stirred solution to initiate the reaction. Start a timer immediately.

  • Monitoring: At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent (e.g., diethyl ether) and washing with water to remove the amine.

  • Analysis: Analyze the quenched aliquots by GC-FID. The internal standard allows for accurate quantification of the disappearance of the starting materials and the appearance of the two different products (N-(2,4-dinitrophenyl)morpholine).

  • Data Interpretation: By plotting the concentration of each starting material versus time, the initial reaction rates can be determined. The ratio of the rates will provide a quantitative measure of the relative leaving group efficiency of fluoride versus chloride under these specific conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare equimolar stock solution: Ar-F, Ar-Cl, Internal Standard setup Equilibrate stock solution to reaction temperature prep->setup initiate Add limiting nucleophile (Nu) to start reaction setup->initiate sample Withdraw and quench aliquots at time intervals initiate->sample gc Analyze by GC-FID sample->gc plot Plot [Reactant] vs. Time gc->plot compare Determine relative rates plot->compare

Caption: Workflow for a competitive SNAr experiment.

Conclusion

The efficiency of a leaving group in nucleophilic aromatic substitution is fundamentally tied to the reaction's two-step, addition-elimination mechanism. Unlike aliphatic substitutions, where C-L bond strength is often paramount, SNAr reactivity is governed by the leaving group's ability to activate the aromatic ring towards nucleophilic attack. The high electronegativity of fluorine makes it a uniquely effective leaving group by strongly polarizing the reaction center and stabilizing the rate-determining transition state. This guide provides the mechanistic rationale and empirical evidence necessary for researchers to make informed decisions in the design and optimization of SNAr reactions.

References

Isomer Effects on the Reactivity of Iodo-methylbenzoates in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures that form the backbone of numerous pharmaceuticals and advanced materials. The subtle interplay of electronic and steric effects, often dictated by the substitution pattern of the aromatic reactants, can profoundly influence reaction outcomes. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-iodo-methylbenzoates in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. By understanding the underlying principles that govern the reactivity of these isomers, researchers can make more informed decisions in reaction design, optimization, and scale-up, ultimately accelerating the drug discovery and development process.

The Decisive Role of Isomeric Position: Electronic and Steric Effects at Play

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is largely governed by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond. The electronic nature and steric environment of the aryl halide significantly impact the rate of this often rate-determining step.

The methyl ester group (-COOCH₃) is an electron-withdrawing group due to both the inductive effect of the electronegative oxygen atoms and the resonance effect (mesomerism). This electron-withdrawing nature generally enhances the reactivity of the aryl halide towards oxidative addition by making the carbon atom of the C-I bond more electrophilic. However, the position of the methyl ester group relative to the iodine atom introduces critical differences in the electronic and steric landscape of the three isomers:

  • Para-iodo-methylbenzoate: In the para isomer, the electron-withdrawing effect of the methyl ester group is most pronounced at the site of the carbon-iodine bond through resonance. This strong activation, coupled with minimal steric hindrance, generally renders the para isomer the most reactive of the three.

  • Meta-iodo-methylbenzoate: In the meta position, the electron-withdrawing influence of the methyl ester group on the C-I bond is primarily due to the inductive effect, as the resonance effect does not extend to the meta position. Consequently, the activation is less pronounced compared to the para isomer, leading to intermediate reactivity.

  • Ortho-iodo-methylbenzoate: The ortho isomer presents a unique case where both electronic and steric effects are in play. While the electron-withdrawing inductive effect of the ester group is active, the close proximity of the bulky methyl ester group to the iodine atom introduces significant steric hindrance. This steric impediment can hinder the approach of the bulky palladium catalyst to the C-I bond, thereby slowing down the rate of oxidative addition. This steric effect often outweighs the electronic activation, making the ortho isomer the least reactive of the three.

Comparative Reactivity in Key Cross-Coupling Reactions

While a direct, side-by-side kinetic study of all three isomers under identical conditions is not extensively documented, a clear trend in reactivity can be established based on the fundamental principles outlined above and data from related studies. The following sections provide a comparative overview of the expected performance of ortho-, meta-, and para-iodo-methylbenzoates in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust and widely used method for the formation of biaryl compounds. The reactivity of the iodo-methylbenzoate isomers in this reaction is expected to follow the general trend: para > meta > ortho .

IsomerReactivityTypical Reaction TimeTypical YieldNotes
Methyl 4-iodobenzoate (para) Very High1 - 6 hours> 90%Often proceeds efficiently at lower temperatures.[1]
Methyl 3-iodobenzoate (meta) High4 - 12 hours80 - 95%Generally requires slightly higher temperatures or longer reaction times than the para isomer.
Methyl 2-iodobenzoate (ortho) Moderate6 - 24 hours70 - 90%Steric hindrance can necessitate higher catalyst loadings, more active catalysts, or elevated temperatures to achieve good conversion.[2]

Table 1: Illustrative comparison of iodo-methylbenzoate isomers in a typical Suzuki-Miyaura coupling with phenylboronic acid. Yields and reaction times are representative and can vary based on specific conditions.

Suzuki_Miyaura_Catalytic_Cycle

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura coupling, the rate of the Heck reaction is often dependent on the oxidative addition step. Therefore, the expected reactivity trend for the iodo-methylbenzoate isomers is para > meta > ortho .

IsomerReactivityTypical Reaction TimeTypical YieldNotes
Methyl 4-iodobenzoate (para) Very High0.5 - 4 hours> 95%Highly efficient, often requiring lower catalyst loadings.[3]
Methyl 3-iodobenzoate (meta) High2 - 8 hours85 - 95%A common and effective substrate for the Heck reaction.
Methyl 2-iodobenzoate (ortho) Moderate to Low> 12 hours60 - 85%Can be challenging and may require forcing conditions and specialized ligands to overcome steric hindrance.[4]

Table 2: Illustrative comparison of iodo-methylbenzoate isomers in a typical Heck reaction with styrene. Yields and reaction times are representative and can vary based on specific conditions.

Heck_Reaction_Catalytic_Cycle

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend for the iodo-methylbenzoate isomers in the Sonogashira coupling is also anticipated to be para > meta > ortho .

IsomerReactivityTypical Reaction TimeTypical YieldNotes
Methyl 4-iodobenzoate (para) Very High1 - 5 hours> 90%Can often be performed at or near room temperature.[3]
Methyl 3-iodobenzoate (meta) High3 - 10 hours80 - 90%Reliable substrate, may require slightly elevated temperatures.
Methyl 2-iodobenzoate (ortho) Moderate> 12 hours70 - 85%Steric hindrance can be a significant factor, potentially leading to lower yields and requiring careful optimization of reaction conditions.[5]

Table 3: Illustrative comparison of iodo-methylbenzoate isomers in a typical Sonogashira coupling with phenylacetylene. Yields and reaction times are representative and can vary based on specific conditions.

Sonogashira_Coupling_Catalytic_Cycle

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions using an iodo-methylbenzoate isomer. These should be considered as starting points, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and desired outcomes.

Experimental_Workflow

Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-iodobenzoate with Phenylboronic Acid

Materials:

  • Methyl 4-iodobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-iodobenzoate, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ and the degassed solvent mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of Methyl 4-iodobenzoate with Styrene

Materials:

  • Methyl 4-iodobenzoate (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (2 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a sealed reaction tube, add methyl 4-iodobenzoate, Pd(OAc)₂, and P(o-tol)₃.

  • Flush the tube with an inert gas.

  • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[3]

Protocol 3: Sonogashira Coupling of Methyl 4-iodobenzoate with Phenylacetylene

Materials:

  • Methyl 4-iodobenzoate (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyl 4-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[3]

Conclusion

The isomeric position of the methyl ester group on an iodo-benzoate scaffold exerts a profound and predictable influence on its reactivity in palladium-catalyzed cross-coupling reactions. The general trend in reactivity, para > meta > ortho , is a direct consequence of the interplay between the electron-withdrawing nature of the ester group and the steric hindrance it imposes. The para isomer benefits from maximal electronic activation and minimal steric hindrance, rendering it the most reactive. The meta isomer exhibits intermediate reactivity due to a less pronounced electronic effect. The ortho isomer, despite electronic activation, is significantly hampered by steric hindrance, making it the least reactive of the three.

For researchers and drug development professionals, a thorough understanding of these isomer-specific reactivity profiles is paramount. It enables the rational design of synthetic routes, the selection of appropriate reaction conditions to overcome potential reactivity issues, and the anticipation of reaction outcomes. This knowledge not only enhances the efficiency and success rate of complex molecule synthesis but also contributes to the development of more robust and scalable chemical processes.

References

A Researcher's Guide to Halogenated Benzoic Acid Esters: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic selection of starting materials is a critical determinant of a project's success, influencing everything from reaction efficiency to the overall cost and scalability of a synthetic route.[1] Among the most fundamental building blocks are aryl halides, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. This guide offers a detailed cost-benefit analysis of two prevalent choices: iodinated and brominated benzoic acid esters, providing experimental data and practical insights for researchers, scientists, and drug development professionals.

At the heart of the decision between an iodinated and a brominated benzoic acid ester lies a fundamental trade-off between reactivity and cost.[1] This relationship is governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker and more readily cleaved than the C-Br bond, which in turn is weaker than the C-Cl bond.[1] This disparity in bond strength directly impacts the rate-determining oxidative addition step in many transition metal-catalyzed cross-coupling reactions, with the general reactivity trend being: Ar-I > Ar-Br > Ar-Cl.[1] The enhanced reactivity of aryl iodides often allows for milder reaction conditions, reduced catalyst loadings, and shorter reaction times.[1] However, this performance advantage typically comes at a higher price.

Cost Analysis: Iodinated vs. Brominated Precursors

A direct comparison of the starting materials for the synthesis of halogenated benzoic acid esters reveals a consistent price premium for iodinated compounds. This price difference can be a significant factor in the overall cost-effectiveness of a synthetic pathway, especially for large-scale production.

CompoundBrominated Precursor Price (USD/100g)Iodinated Precursor Price (USD/100g)
2-Halobenzoic Acid~$30-50~$40-75[2]
4-Halobenzoic Acid~$20-40~$50-90
3-Bromo-5-iodobenzoic acid-~$62.62/g[3]
2-Bromo-5-iodobenzoic acid-Custom Synthesis[4]

Note: Prices are approximate and can vary based on supplier, purity, and market fluctuations.

As the data illustrates, iodinated starting materials are consistently more expensive than their brominated counterparts.[1] This cost differential should be carefully weighed against the potential benefits of increased reactivity and milder reaction conditions.

Performance and Reactivity in Key Transformations

The choice between an iodinated and a brominated benzoic acid ester significantly influences the outcome of common cross-coupling reactions that are central to drug discovery and materials science.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures. While the higher reactivity of aryl iodides is generally beneficial, there can be nuances to consider.[1] In some cases, the increased reactivity can lead to undesired side reactions or catalyst deactivation.

C-N Cross-Coupling (Buchwald-Hartwig Amination): Historically, aryl iodides have been considered less effective substrates than aryl bromides or chlorides in palladium-catalyzed C-N bond formation.[5] This has been attributed to the formation of stable bridging iodide dimers that inhibit the catalytic cycle.[5] However, recent advances in ligand design, such as the use of biarylphosphine ligands, have led to the development of catalyst systems that can effectively couple aryl iodides with a wide range of amines in high yields.[5]

Strategic Considerations for Drug Development:

A common strategy in drug development is to utilize the more reactive, albeit more expensive, aryl iodides during the initial discovery phase.[1] This approach allows for the rapid generation of analogs and the establishment of proof-of-concept. As a synthetic route is refined for scale-up, a transition to the more cost-effective aryl bromide is often explored.[1] This may necessitate more extensive process development to achieve comparable efficiency.[1]

Experimental Protocols

General Esterification of Halogenated Benzoic Acids:

A common method for the synthesis of benzoic acid esters is through Fischer esterification.

Protocol: Synthesis of Methyl 4-bromobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzoic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography.

Visualizing the Workflow:

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-bromobenzoic acid in methanol add_catalyst Add conc. H2SO4 start->add_catalyst reflux Reflux add_catalyst->reflux cool Cool & Evaporate Methanol reflux->cool extract Dissolve & Wash cool->extract purify Dry, Filter & Concentrate extract->purify final_product Methyl 4-bromobenzoate purify->final_product

Caption: A typical experimental workflow for the synthesis of a benzoic acid ester via Fischer esterification.

Deciding Between Iodine and Bromine: A Logic Tree

The decision to use an iodinated or brominated benzoic acid ester is multifaceted and depends on the specific context of the research.

Halogen_Choice start Project Stage & Goals discovery Early Stage Discovery/ Proof-of-Concept start->discovery scaleup Process Development/ Large-Scale Synthesis start->scaleup reactivity_focus Need for High Reactivity/ Mild Conditions? discovery->reactivity_focus cost_focus Is Cost a Primary Driver? scaleup->cost_focus use_iodide Choose Iodinated Ester reactivity_focus->use_iodide Yes use_bromide Choose Brominated Ester reactivity_focus->use_bromide No cost_focus->use_iodide No cost_focus->use_bromide Yes

Caption: A decision tree to guide the selection between iodinated and brominated benzoic acid esters.

Conclusion

The choice between iodinated and brominated benzoic acid esters is a strategic one that requires a careful evaluation of the trade-offs between cost and reactivity.[1] For rapid analog synthesis and early-stage discovery, the higher reactivity of iodinated esters can be advantageous, despite their higher cost.[1] Conversely, for large-scale synthesis where cost-effectiveness is paramount, brominated esters are often the preferred choice.[1] Advances in catalyst development are continually narrowing the performance gap, making it increasingly feasible to achieve high efficiencies with the more economical brominated starting materials. Ultimately, the optimal choice will depend on the specific synthetic challenge, the stage of the project, and the overall economic and practical constraints.[1]

References

A Senior Application Scientist's Guide to Selecting the Optimal Base for Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of a vast array of organic compounds, most notably biaryl structures prevalent in pharmaceuticals.[1] The success of this Nobel Prize-winning methodology hinges on the careful orchestration of its components: the palladium catalyst, the organoboron species, the organic halide, and, critically, the base. The choice of base is not a trivial decision; it profoundly influences reaction yield, rate, and selectivity.[2][3]

This guide provides an in-depth comparison of the efficacy of different inorganic and organic bases. By examining their mechanistic roles and presenting supporting experimental data, this document aims to empower you to make rational, evidence-based decisions for your specific synthetic challenges.

The Pivotal Role of the Base: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three principal steps: oxidative addition, transmetalation, and reductive elimination.[4] The base is a key player primarily in the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2][5] Its role is multifaceted and essential for the cycle to proceed efficiently.[3]

There are two predominant, mechanistically accepted pathways through which the base facilitates transmetalation:

  • The Boronate Pathway: The base reacts with the neutral boronic acid (R-B(OH)₂) to form a more nucleophilic anionic "ate" complex, or boronate (R-B(OH)₃⁻).[6][7] This activated species is significantly more reactive towards the palladium(II) halide complex, accelerating the transmetalation step.[6][7] Computational and experimental data strongly suggest this is the main operative mechanism.[6][8][9][10]

  • The Hydroxide/Alkoxide Pathway: Alternatively, the base (e.g., OH⁻) can first react with the palladium(II) halide complex (Ar-Pd(II)-X) to form a palladium(II) hydroxide complex (Ar-Pd(II)-OH). This complex then undergoes transmetalation with the neutral boronic acid.[2]

The operative pathway is often dictated by the specific base, solvent, and reactants used.[2] Regardless of the precise pathway, the base's fundamental role is to increase the nucleophilicity of the organoboron species, thereby promoting the rate-determining transmetalation step.[6][11]

References

A Comparative Guide to Reaction Monitoring: The Case of Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical and chemical research, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. Real-time or near-real-time analysis provides critical insights into reaction kinetics, endpoint determination, and the formation of impurities, ultimately enabling chemists to optimize yields, reduce costs, and accelerate drug development timelines. This guide offers a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reactions involving Methyl 3-iodo-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

This compound is a versatile building block frequently employed in cross-coupling reactions such as the Suzuki and Sonogashira couplings. The efficiency of these reactions is highly dependent on precise control of reaction conditions. Therefore, robust analytical monitoring is not just beneficial, it is essential.

The Power of LC-MS in Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a gold standard for reaction monitoring in drug development and process chemistry.[1][2] Its strength lies in the combination of the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[1][3] This dual capability allows for the simultaneous separation and identification of starting materials, intermediates, products, and byproducts in a complex reaction mixture.

When monitoring a Suzuki coupling of this compound with an arylboronic acid, for instance, LC-MS can readily distinguish between the starting aryl iodide, the desired biaryl product, and potential homocoupling byproducts. The mass spectrometer provides unambiguous identification based on the mass-to-charge ratio (m/z) of each component, while the chromatogram offers quantitative data based on peak area.

Experimental Workflow: LC-MS Monitoring

The process of monitoring a reaction using LC-MS follows a straightforward, yet powerful, workflow.

LC-MS_Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis Reaction This compound + Coupling Partner Quench Quench Aliquot Reaction->Quench Dilute Dilute with Solvent Quench->Dilute Filter Filter (if necessary) Dilute->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Detection (MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Components Integrate->Quantify Report Report Conversion/Purity Quantify->Report

Caption: A typical experimental workflow for monitoring an organic reaction using LC-MS.

Detailed Protocol: LC-MS Analysis of a Suzuki Coupling Reaction

Reaction: Suzuki coupling of this compound with Phenylboronic acid.

1. Sample Preparation:

  • At specified time points (e.g., t = 0, 1h, 2h, 4h, completion), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This prevents further reaction.
  • If the reaction mixture contains solid particles, filter the diluted sample through a 0.22 µm syringe filter before injection.

2. LC-MS Conditions:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for these relatively non-polar analytes.
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more non-polar product. For example: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 1-5 µL.
  • MS Detector: A single quadrupole or a triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.
  • MS Method: Selected Ion Monitoring (SIM) of the m/z values for the starting material (this compound, [M+H]⁺ = 277.0) and the expected product (Methyl 4-methyl-[1,1'-biphenyl]-3-carboxylate, [M+H]⁺ = 227.1).

3. Data Analysis:

  • Integrate the peak areas of the starting material and the product in the chromatograms obtained at each time point.
  • Calculate the percentage conversion of the starting material to the product over time.

Comparative Analysis with Alternative Techniques

While LC-MS offers a powerful solution, other techniques are also commonly employed for reaction monitoring. The choice of the most appropriate method depends on the specific requirements of the analysis, including the need for quantitative data, speed, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and selectivity; provides structural information; quantitative.[1][2]Higher cost of instrumentation and maintenance; requires sample preparation.
TLC Separation based on differential partitioning on a solid stationary phase.Simple, fast, and inexpensive; good for qualitative assessment of reaction completion.[4][5]Not quantitative; lower resolution; identification is based on retention factor (Rf) which can be ambiguous.[6]
GC-MS Gas chromatographic separation followed by mass-based detection.Excellent for volatile and thermally stable compounds; high resolution.[7][8]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[9][10]
NMR Nuclear magnetic resonance spectroscopy.Provides detailed structural information; can be used for in-situ and quantitative (qNMR) monitoring without standards.[11][12]Lower sensitivity compared to MS; more expensive instrumentation; requires deuterated solvents for high-resolution spectra.[13]

In-Depth Comparison

Technique_Comparison cluster_0 Analytical Goal cluster_1 High Throughput / Qualitative cluster_2 High Sensitivity & Specificity / Quantitative cluster_3 Volatile Analytes cluster_4 In-situ & Structural Elucidation Goal Reaction Monitoring of This compound TLC TLC (Thin Layer Chromatography) Goal->TLC LCMS LC-MS (Liquid Chromatography-Mass Spectrometry) Goal->LCMS GCMS GC-MS (Gas Chromatography-Mass Spectrometry) Goal->GCMS NMR NMR (Nuclear Magnetic Resonance) Goal->NMR TLC_Adv Advantages: - Fast - Inexpensive TLC->TLC_Adv TLC_Disadv Disadvantages: - Non-quantitative - Ambiguous identification TLC->TLC_Disadv LCMS_Adv Advantages: - Highly sensitive & selective - Quantitative - Structural info (MS) LCMS->LCMS_Adv LCMS_Disadv Disadvantages: - Higher cost - Sample prep required LCMS->LCMS_Disadv GCMS_Adv Advantages: - High resolution for volatiles - Established libraries GCMS->GCMS_Adv GCMS_Disadv Disadvantages: - Not for non-volatiles - Thermal degradation risk GCMS->GCMS_Disadv NMR_Adv Advantages: - Detailed structural info - In-situ monitoring - Quantitative (qNMR) NMR->NMR_Adv NMR_Disadv Disadvantages: - Lower sensitivity - Expensive - Requires deuterated solvents NMR->NMR_Disadv

Caption: A logical comparison of analytical techniques for reaction monitoring.

Thin-Layer Chromatography (TLC)

TLC is a workhorse in synthetic chemistry labs for its simplicity and speed.[4][5][14] For a Sonogashira coupling of this compound, a TLC plate can quickly show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. By co-spotting the reaction mixture with the starting material, one can visually track the progress.[15] However, TLC is primarily a qualitative tool. It is difficult to accurately quantify the conversion, and co-eluting impurities can be misleading.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] this compound and its likely cross-coupling products are sufficiently volatile to be analyzed by GC-MS.[16] The high resolving power of capillary GC columns can effectively separate closely related compounds. However, a key limitation is the requirement for thermal stability. Some complex drug intermediates or catalysts may degrade at the high temperatures of the GC inlet, providing an inaccurate representation of the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands out for its ability to provide detailed structural information and for its potential for in-situ reaction monitoring.[12][17] By setting up the reaction in an NMR tube, it is possible to acquire spectra at regular intervals without disturbing the reaction. Furthermore, quantitative NMR (qNMR) can be used to determine the concentration of reactants and products with high accuracy, often without the need for authentic reference standards of the products.[11][18][19] The main drawbacks of NMR are its relatively low sensitivity compared to mass spectrometry and the higher cost of the instrumentation.

Conclusion: Choosing the Right Tool for the Job

For the comprehensive monitoring of reactions involving this compound in a drug development setting, LC-MS offers the optimal balance of sensitivity, selectivity, and quantitative capability. It provides unambiguous identification of all key components and allows for accurate determination of reaction progress and purity profiles.

However, the other techniques have their place in the analytical workflow. TLC is an invaluable tool for quick, qualitative checks at the bench. GC-MS can be an excellent alternative if the compounds are known to be volatile and thermally stable. NMR provides unparalleled structural insight and is the go-to technique for detailed mechanistic studies.

Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most complete understanding of the chemical transformation, leading to more robust and efficient synthetic processes.

References

A Researcher's Guide to Procuring High-Purity Methyl 3-iodo-4-methylbenzoate: From Specification to Verification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of a chemical reagent is the bedrock of reliable and reproducible results. This is particularly true for versatile intermediates like Methyl 3-iodo-4-methylbenzoate (CAS No. 90347-66-3), a key building block in the synthesis of complex molecules, including targeted cancer therapies such as Ponatinib.[1] The seemingly minor difference between a 98% and a 99.5% pure reagent can have profound consequences, impacting reaction yields, impurity profiles of subsequent steps, and the ultimate success of a synthetic campaign.

This guide provides an in-depth comparison of commercially available research-grade this compound, moving beyond the supplier's catalog description to empower scientists with the knowledge to select the appropriate grade for their application and independently verify its quality.

The Critical Impact of Purity in Synthesis

This compound is frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern medicinal chemistry.[2][3] The efficiency and selectivity of these reactions are notoriously sensitive to impurities.[4] Potential contaminants in a batch of this compound could include:

  • Starting Materials: Unreacted 3-iodo-4-methylbenzoic acid.

  • Isomeric Impurities: Positional isomers such as Methyl 4-iodo-3-methylbenzoate.[5][6]

  • By-products: Compounds arising from side reactions during synthesis.

  • Residual Solvents & Reagents: Traces of solvents or reagents used in the manufacturing and purification process.

These impurities can lead to catalyst deactivation, unpredictable reaction kinetics, and the formation of complex side products that are difficult to separate from the desired molecule.[7] In the context of drug development, where stringent purity thresholds are mandated by regulatory bodies like the FDA and EMA, starting with a well-characterized, high-purity intermediate is not just best practice—it is a necessity.[8][9][10]

Comparative Analysis of Commercial Grades

The stated purity of this compound can vary between suppliers. It is crucial to look not only at the percentage but also the analytical method used to determine it, as each technique provides different information.

SupplierProduct Number (Example)Stated PurityAnalytical MethodPhysical Form (Typical)
Sigma-Aldrich AMBH2D6FCAB795%Not SpecifiedSolid or Semi-solid or liquid or lump
Thermo Scientific AC255790250≥97.5%[11]GCLiquid[11]
TCI Chemicals M2694>98.0%[12]GCWhite or Colorless to Yellow powder to lump to clear liquid[12]
Pharmaceutical Grade (Varies)≥99.0%[1]GCLight yellow liquid[1]

This table is a representative sample and may not reflect the full range of products available. Researchers should always consult the specific Certificate of Analysis (CoA) for the purchased lot.

The data reveals a significant range in purity, from 95% to over 98%, with pharmaceutical intermediate suppliers often demanding ≥99.0%.[1][12] The discrepancy highlights the importance of matching the reagent grade to the application's sensitivity. For early-stage discovery, a 98% grade may suffice, but for late-stage development or synthesis of analytical standards, a higher purity is indispensable.

Independent Purity Verification: A Self-Validating Workflow

Trust, but verify. Relying solely on the supplier's Certificate of Analysis can be risky. Implementing a routine in-house quality control check is a self-validating system that ensures the integrity of your starting material.

Purity_Verification_Workflow cluster_0 Step 1: Initial Checks cluster_1 Step 2: Structural Confirmation cluster_2 Step 3: Quantitative Purity Assessment cluster_3 Step 4: Impurity Identification (Optional) cluster_4 Step 5: Final Decision Receipt Sample Receipt CoA Review Supplier CoA Receipt->CoA Visual Visual Inspection (Color, Form) CoA->Visual Solubility Solubility Check Visual->Solubility NMR_Prep Prepare NMR Sample (CDCl3, TMS) Solubility->NMR_Prep NMR_Acq Acquire ¹H NMR NMR_Prep->NMR_Acq NMR_Analysis Analyze Spectrum: - Confirm shifts & coupling - Check for impurities NMR_Acq->NMR_Analysis HPLC_Prep Prepare HPLC Sample (ACN/H₂O) NMR_Analysis->HPLC_Prep HPLC_Run Run Reversed-Phase HPLC HPLC_Prep->HPLC_Run HPLC_Analysis Calculate Purity (% Area) HPLC_Run->HPLC_Analysis LCMS_Run LC-MS or GC-MS Analysis HPLC_Analysis->LCMS_Run If impurities > 0.1% Decision Purity Meets Specification? HPLC_Analysis->Decision MS_Analysis Analyze Mass Spectrum: - Confirm M+ peak - Identify impurity masses LCMS_Run->MS_Analysis MS_Analysis->Decision Accept Accept Lot Decision->Accept Yes Reject Reject Lot & Contact Supplier Decision->Reject No

Caption: Workflow for the independent verification of this compound purity.

Protocol 1: ¹H NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. It provides definitive evidence of the compound's identity and can reveal the presence of proton-bearing impurities.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Expected Chemical Shifts (δ, ppm):

      • ~8.47 (d, 1H): Aromatic proton ortho to the iodine.

      • ~7.90 (dd, 1H): Aromatic proton ortho to the ester and meta to the iodine.

      • ~7.29 (d, 1H): Aromatic proton meta to the ester and ortho to the methyl group.

      • ~3.90 (s, 3H): Methyl ester protons (-OCH₃).

      • ~2.48 (s, 3H): Aromatic methyl protons (-CH₃).[2]

    • Causality: The distinct chemical shifts and coupling patterns (singlet, doublet, doublet of doublets) are dictated by the electronic environment and spatial relationship of the protons. Any deviation or the presence of unexpected peaks suggests impurities. For instance, the presence of a peak around 10-12 ppm could indicate the starting material, 3-iodo-4-methylbenzoic acid.

Protocol 2: Reversed-Phase HPLC for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture and quantifying the purity of the main compound.[13][14]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in acetonitrile. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • The purity is calculated based on the relative peak area. Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Causality: This method separates compounds based on their polarity.[14] this compound is relatively nonpolar and will be well-retained on a C18 column. More polar impurities (like the starting carboxylic acid) will elute earlier, while less polar impurities will elute later. UV detection is effective due to the aromatic nature of the molecule. While UV-based purity is a powerful indicator, it's important to note its limitations, as co-eluting impurities without a chromophore or with a very different extinction coefficient may not be accurately represented.[16]

Protocol 3: Mass Spectrometry for Molecular Weight Confirmation

Mass Spectrometry (MS) confirms the molecular weight of the compound and can help identify impurities.[17] It is particularly useful for detecting non-protonated impurities that are invisible to NMR.

Methodology:

  • Technique: Use either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis:

    • Expected Mass: The molecular formula is C₉H₉IO₂ with a molecular weight of approximately 276.07 g/mol .[1][18] Look for the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z corresponding to this value.

    • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so unlike compounds with chlorine or bromine, you will not see a characteristic M+2 isotopic pattern.[19][20] The absence of this pattern helps confirm the halogen's identity.

    • Causality: The mass-to-charge ratio is a fundamental property of an ion. This analysis provides direct evidence of the compound's elemental composition and can reveal the masses of co-eluting impurities, giving clues to their structure.

Decision Framework for Supplier Selection

Choosing the right supplier and grade involves balancing cost, required purity, and the criticality of the application.

Supplier_Selection_Logic Start Define Application Requirement Q1 Is this for cGMP synthesis or late-stage drug development? Start->Q1 Path_A Select supplier offering ≥99% purity. Obtain lot-specific CoA. Q1->Path_A Yes Q2 Is the reaction sensitive to specific impurities (e.g., Pd-catalyzed coupling)? Q1->Q2 No Path_A_2 Mandatory & comprehensive in-house verification (NMR, HPLC, MS). Path_A->Path_A_2 End Proceed with Synthesis Path_A_2->End Path_B Select supplier with >98% purity. Request detailed CoA. Q2->Path_B Yes Path_C Standard grade (≥97.5%) may suffice. Balance cost and supplier reputation. Q2->Path_C No (e.g., early-stage screening) Path_B_2 Recommended in-house verification (NMR, HPLC). Path_B->Path_B_2 Path_B_2->End Path_C_2 Basic in-house check (e.g., NMR) is advisable. Path_C->Path_C_2 Path_C_2->End

Caption: A logical framework for selecting a grade of this compound.

Conclusion

The procurement of this compound for research and development is a multi-faceted decision that extends beyond price and availability. A thorough understanding of how purity is defined, measured, and how it impacts downstream applications is essential. By comparing stated specifications, recognizing the potential pitfalls of impurities, and implementing a robust, in-house verification workflow, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of Methyl 3-iodo-4-methylbenzoate (CAS No. 90347-66-3). As a crucial intermediate in pharmaceutical synthesis, particularly for advanced therapeutics like Ponatinib, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a deep dive into the chemical's hazard profile and the scientific rationale behind each step of the disposal process.

Hazard Identification and Risk Assessment

A foundational understanding of a chemical's properties is paramount to managing its risks. This compound is a halogenated aromatic compound, a classification that dictates specific disposal pathways due to the environmental and equipment risks posed by the iodine substituent.[1][2]

Key Chemical and Hazard Data Summary

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 90347-66-3[3]
Molecular Formula C₉H₉IO₂[3]
Molecular Weight 276.07 g/mol [3]
Physical Form Solid or Semi-solid
Melting Point 93-95 °C
Boiling Point ~302.9 °C
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

The primary hazards are dermal, ocular, and respiratory irritation.[3] More significantly, as a halogenated organic waste, it must not be disposed of via standard non-halogenated streams.[1][2] Incineration of halogenated compounds requires specialized facilities equipped with scrubbers to neutralize the acidic hydrogen halide gases (in this case, hydrogen iodide) that are produced. Improper incineration can lead to the release of these corrosive gases and other hazardous byproducts.[4]

Pre-Disposal Operations: Handling and Segregation

Safe disposal begins with safe handling during and after the experimental workflow. The principle of waste segregation is the most critical step in the laboratory to ensure compliant final disposal.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use.

  • Body Protection: A standard laboratory coat.

Work Area Preparation:

  • All handling of this compound, including weighing and transfers, should be conducted within a certified chemical fume hood to mitigate the risk of inhaling fine particulates.[1]

  • Ensure the work area is clean and free of incompatible materials.

The Cardinal Rule: Waste Segregation The single most important procedural step is the strict segregation of halogenated and non-halogenated waste streams.[1][2]

  • Halogenated Waste: This stream is for this compound and any materials contaminated with it. This includes solvents like dichloromethane or chloroform.

  • Non-Halogenated Waste: This stream is for organic materials that do not contain fluorine, chlorine, bromine, or iodine.

Causality: Mixing these streams can result in rejection of the entire waste container by the disposal facility, leading to costly and time-consuming res-sorting. Furthermore, attempting to incinerate improperly segregated waste can damage incinerators not designed for halogenated compounds and release pollutants.

Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from the point of waste generation to its final handoff for professional disposal.

Experimental Protocol: Waste Collection and Containerization

  • Select the Correct Waste Container:

    • Obtain a dedicated hazardous waste container, clearly and officially labeled "HALOGENATED ORGANIC WASTE."[1] These containers are often color-coded (e.g., green) or have distinct labeling as per your institution's EHS guidelines.[2]

    • The container must be made of a material compatible with the chemical and any solvents used (e.g., glass or high-density polyethylene).

  • Collect Solid Waste:

    • Carefully transfer any residual or unused solid this compound into the designated halogenated waste container using a dedicated spatula or scoop.

    • Collect any grossly contaminated disposable materials, such as weigh boats, paper towels, and gloves, in the same container.

  • Manage Contaminated Glassware and Rinsate:

    • Decontaminate all glassware that has come into contact with the compound immediately after use.[1]

    • Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone).

    • Crucially, this first rinsate is considered hazardous waste. Collect all rinsate in the same designated halogenated organic waste container.[1] Subsequent rinses may be managed according to institutional policy.

  • Properly Label the Container:

    • Ensure the waste container label is accurately and legibly filled out as waste is added.

    • List the full chemical name, "this compound," and estimate the quantity added.[1]

    • Do not obscure the pre-printed hazard warnings on the container.

  • Store and Coordinate Pickup:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

    • Once the container is full or has reached its designated storage time limit, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[1]

A Note on Neutralization: Procedures involving the neutralization of iodine waste with sodium thiosulfate are common for aqueous solutions containing elemental iodine (I₂).[5][6] This method is not applicable or effective for this compound. The iodine atom is covalently bonded to the aromatic ring and is not available for reduction by thiosulfate. The only appropriate disposal method is through a licensed hazardous waste incineration service.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from working with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Collection Protocol cluster_3 Final Containment & Disposal A Experiment Complete: Waste containing This compound B Identify Waste Type A->B Start Disposal Process C Solid Residue & Contaminated PPE B->C D Contaminated Glassware & Equipment B->D F Collect all streams into a 'HALOGENATED ORGANIC WASTE' container C->F E Solvent Rinsate (e.g., Acetone) D->E Rinse with Solvent E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Professional Disposal (Incineration) G->H

Caption: Logical workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Methyl 3-iodo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of Methyl 3-iodo-4-methylbenzoate

For laboratory professionals engaged in the fast-paced world of research and development, the safe handling of chemical reagents is paramount. This guide provides a detailed protocol for the use of this compound, focusing on the necessary personal protective equipment (PPE), operational procedures, and disposal methods to ensure a safe laboratory environment.

Immediate Safety Concerns

This compound is classified as a substance that causes skin and serious eye irritation.[1][2] Therefore, all handling procedures must be designed to prevent direct contact. While the full toxicological properties of this specific compound have not been exhaustively investigated, it is prudent to handle it with the care afforded to all halogenated aromatic compounds, which can present various health hazards.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDisposable nitrile glovesLaboratory coatWork in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
Solution Preparation and Transfers Chemical splash gogglesDisposable nitrile gloves (consider double-gloving)Laboratory coatChemical fume hood
Running Reactions Chemical splash gogglesDisposable nitrile glovesLaboratory coatChemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator with appropriate cartridges for organic vapors
Rationale for PPE Selection
  • Eye and Face Protection : Due to the risk of serious eye irritation, safety glasses are the minimum requirement.[5] When there is a splash hazard, such as during solution preparation or transfers, chemical splash goggles should be worn.[6][7] A face shield, in addition to goggles, is recommended for larger volume transfers.[7]

  • Hand Protection : Disposable nitrile gloves are suitable for incidental contact.[5] If prolonged contact is anticipated or if working with larger quantities, consider wearing a more robust glove or double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3]

  • Body Protection : A standard laboratory coat should be worn to protect against minor splashes and spills.[6][8] Ensure the coat is fully buttoned. For situations with a higher risk of significant spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[4] If a fume hood is not available for a procedure that may generate dust, a NIOSH-approved respirator is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation
  • Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood.

  • Gather Materials : Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Safety Data Sheet (SDS) : Always review the SDS for this compound before use to be familiar with the latest safety information.[2][9][10]

Handling
  • Weighing : If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust.

  • Transfers : Use a spatula or other appropriate tools to transfer the solid. For solutions, use a pipette or a syringe.

  • Heating : If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Solid prep_area->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_area Clean Work Area cleanup_waste->cleanup_area cleanup_ppe Doff PPE cleanup_area->cleanup_ppe

Caption: A typical workflow for safely handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to protect the environment and comply with regulations.

Waste Segregation
  • Halogenated Waste : All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials, must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.

  • Contaminated PPE : Disposable gloves, bench paper, and other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.

Disposal Procedure
  • Labeling : Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (irritant).

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Institutional Guidelines : Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour iodinated compounds down the drain, as this can harm aquatic life and damage the environment.[11][12][13]

Spill Response

In the event of a spill:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Inform your supervisor and colleagues.

  • PPE : Don the appropriate PPE for spill cleanup, including a respirator if necessary.

  • Containment : For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use a spill kit with an appropriate absorbent.

  • Cleanup : Carefully sweep or wipe up the material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.